Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPMPLHLRLOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640162 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-99-0 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS Number: 1015609-99-0[][2][3][4]
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic building block belonging to the 7-azaindole class of compounds. The 7-azaindole core is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to indole, a privileged scaffold in numerous biologically active molecules. This bioisosteric relationship allows 7-azaindole derivatives to interact with biological targets typically addressed by indole-containing compounds, often with improved pharmacological properties such as enhanced binding affinity, metabolic stability, or altered solubility. The strategic placement of the nitrogen atom in the pyridine ring introduces a handle for modifying the electronic and hydrogen-bonding properties of the molecule, a key consideration in rational drug design.
The subject of this guide, this compound, is a functionally rich derivative poised for diverse chemical transformations. The chloro-substituent at the 5-position and the methyl carboxylate at the 4-position of the pyrrolopyridine core offer orthogonal reactivity, enabling selective modifications for the construction of complex molecular architectures. This guide will provide a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its pivotal role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing reaction conditions, purification strategies, and for the formulation of downstream compounds.
| Property | Value | Reference |
| CAS Number | 1015609-99-0 | [][2][3][4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [2] |
| Purity | Typically ≥95% | [][2] |
| Physical Form | Lyophilized powder | [2] |
| Storage Conditions | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. For short-term storage, 4°C for one week is acceptable. | [2] |
Synthesis of the 7-Azaindole Core: Mechanistic Considerations
The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of synthetic organic chemistry, with numerous methodologies developed to access this privileged scaffold. Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and for the strategic synthesis of substituted derivatives like this compound.
The following diagram illustrates a generalized workflow for the synthesis of a substituted 7-azaindole, highlighting the key transformations.
Caption: Generalized workflow for 7-azaindole synthesis.
The regioselectivity of the initial functionalization of the pyridine ring and the conditions for the cyclization step are critical for the successful synthesis of the desired isomer. The choice of protecting groups for the pyrrole nitrogen is also a key consideration to ensure compatibility with subsequent reaction conditions.
Applications in Drug Discovery: A Versatile Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chloro and methyl carboxylate groups serve as handles for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the 7-azaindole core.
Role in Kinase Inhibitor Synthesis
A significant application of 7-azaindole scaffolds is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
The chloro group at the 5-position of this compound can be displaced by various nucleophiles in reactions such as the Buchwald-Hartwig amination or Suzuki coupling. This allows for the introduction of diverse aryl or heteroaryl substituents, which can extend into and interact with specific pockets of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.
The methyl carboxylate group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide linkage provides another vector for exploring structure-activity relationships (SAR) and for optimizing the pharmacokinetic properties of the drug candidate.
The following diagram illustrates the potential diversification of the core scaffold.
Caption: Diversification of the 7-azaindole core for lead optimization.
Experimental Protocols: General Considerations
While a specific, validated protocol for the synthesis of this compound is not available in the public domain, the following general procedures for related transformations are provided to guide researchers. It is imperative that these are adapted and optimized for the specific substrate.
General Procedure for Suzuki-Miyaura Coupling on a Chloro-7-azaindole
-
To a reaction vessel, add the chloro-7-azaindole (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Saponification of a Methyl Ester
-
Dissolve the methyl ester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add an aqueous solution of a base (e.g., LiOH, NaOH, or KOH, 1.5-3.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the carboxylic acid. If no precipitate forms, the product may be extracted with an organic solvent.
Conclusion and Future Outlook
This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its pre-functionalized 7-azaindole core provides a robust platform for the synthesis of diverse compound libraries, particularly for targeting protein kinases. The orthogonal reactivity of the chloro and methyl carboxylate substituents allows for a high degree of control in the introduction of various pharmacophoric elements. While detailed synthetic and characterization data for this specific compound remain elusive in publicly accessible literature, the established chemistry of the 7-azaindole scaffold provides a strong foundation for its utilization in research and development. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of versatile and well-designed heterocyclic intermediates like this compound is set to increase, making it a key component in the arsenal of the modern medicinal chemist.
References
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A Senior Application Scientist's Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Properties, Synthesis, and Application in Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its structural verification, and its strategic importance in the development of novel therapeutics.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged isostere of indole, a common motif in biologically active molecules.[1] Replacing the C-7 carbon of indole with a nitrogen atom alters the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.
The substituents on this specific derivative are strategically placed. The 5-chloro group enhances lipophilicity and can serve as a vector for further synthetic elaboration via cross-coupling reactions. The methyl carboxylate at the 4-position is a key functional handle, readily converted to amides and other derivatives to explore structure-activity relationships (SAR).
Table 1: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1015609-99-0 | [2][3][4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2][3] |
| Molecular Weight | 210.62 g/mol |[3] |
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Physical State | Lyophilized powder / Solid | [2] |
| Hazard Classification | Irritant | [3] |
| Storage Conditions | Store at -20°C upon receipt. For long-term storage, maintain at -20°C to -80°C under an inert atmosphere (Nitrogen or Argon). |[2][5] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of substituted 7-azaindoles like this compound requires precise control of regioselectivity. While numerous synthetic routes exist for the core, a common strategy involves building the pyrrole ring onto a pre-functionalized pyridine precursor.
The following workflow represents a logical and field-proven approach. The rationale behind each step is critical for successful execution and troubleshooting.
Caption: A representative workflow for the synthesis of the title compound.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be self-validating, with clear checkpoints for confirming the successful formation of intermediates.
Step 1: Formation of the 7-Azaindole Core
-
Rationale: The initial cyclization is the most critical step, establishing the core heterocyclic system. The choice of an appropriate α,β-unsaturated carbonyl partner for the 2-aminopyridine derivative is key to achieving the desired substitution pattern on the pyrrole ring.
-
Procedure:
-
To a solution of a suitable 2-amino-6-chloropyridine derivative in an appropriate solvent (e.g., ethanol), add an α,β-unsaturated carbonyl compound.
-
The reaction is typically catalyzed by an acid or base and may require heating to reflux.[6]
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate in vacuo. The crude product should be purified by column chromatography.
-
Step 2: Regioselective Chlorination at C5
-
Rationale: Directing chlorination to the C5 position is crucial. Reagents like N-Chlorosuccinimide (NCS) or thionyl chloride are effective for this transformation on the electron-rich pyrrole ring.[1] Reaction conditions must be carefully controlled to prevent over-halogenation or side reactions.
-
Procedure:
-
Dissolve the 7-azaindole core from Step 1 in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the chlorinating agent (e.g., NCS) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Quench the reaction, perform an aqueous workup, and purify the resulting 5-chloro-7-azaindole derivative.
-
Step 3: Directed Carboxylation at C4
-
Rationale: Introducing the methyl ester at C4 often requires deprotonation at this position to form a nucleophilic intermediate, which is then quenched with an electrophilic source of the carboxylate group.
-
Procedure:
-
Protect the pyrrole nitrogen (e.g., with a triisopropylsilyl (TIPS) group) to prevent N-acylation.
-
Cool a solution of the protected 5-chloro-7-azaindole in an anhydrous ether solvent (e.g., THF) to -78°C under an inert atmosphere.
-
Add a strong base (e.g., n-Butyllithium) dropwise to deprotonate the C4 position.
-
After stirring, quench the resulting anion with methyl chloroformate.
-
Allow the reaction to warm, quench with a saturated ammonium chloride solution, and perform a standard workup and purification.
-
Deprotect the pyrrole nitrogen to yield the final product.
-
Structural Verification and Quality Control
Confirming the identity and purity of this compound is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural assignment.
Table 3: Expected Analytical Data for Structural Verification
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - A singlet for the N-H proton of the pyrrole ring (typically downfield).- Distinct aromatic signals for the protons on the pyridine and pyrrole rings. The coupling patterns will be indicative of their positions.- A singlet corresponding to the three protons of the methyl ester (-OCH₃) group. |
| ¹³C NMR | - A signal for the carbonyl carbon of the ester.- Signals for the quaternary and CH carbons of the fused aromatic rings.- A signal for the methyl carbon of the ester. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[7][8] |
Strategic Importance in Drug Discovery
This compound is not typically a final drug product but rather a high-value intermediate. Its structure is a versatile scaffold for generating libraries of diverse compounds for screening against various biological targets.
The pyrrolo[2,3-b]pyridine core is a cornerstone in the development of kinase inhibitors for oncology, as its geometry is well-suited to fit into the ATP-binding pocket of many kinases.[9] Derivatives have also been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), which is a target for inflammatory and central nervous system (CNS) diseases.[10]
Caption: Derivatization pathways from the core intermediate to potential therapeutic agents.
Conclusion
This compound is more than a collection of atoms; it is a carefully designed tool for the medicinal chemist. Its verified molecular weight of 210.62 g/mol is just the starting point. Understanding its strategic synthesis, the logic of its functional groups, and its potential for elaboration allows researchers to fully leverage this powerful scaffold in the quest for novel and effective therapeutics. Its utility as a precursor for compounds targeting neurological disorders and cancers underscores its importance in modern drug discovery programs.[1]
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An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive framework for designing targeted therapeutics. This guide focuses on a specific, functionalized derivative, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a synthesized understanding of this molecule's properties and potential, grounded in established chemical principles and its role in contemporary drug discovery.
Molecular Overview and Physicochemical Properties
This compound (CAS Number: 1015609-99-0) is a halogenated derivative of the 7-azaindole core. The presence of a chlorine atom at the C5-position and a methyl carboxylate group at the C4-position significantly influences its reactivity and potential for further chemical modification.
| Property | Value | Source |
| CAS Number | 1015609-99-0 | [1] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1] |
| Molecular Weight | 210.62 g/mol | [1] |
| Appearance | Likely a solid (powder) | [2][3] |
| Hazard Information | Irritant | [1] |
The strategic placement of the chloro and carboxylate groups offers distinct opportunities for synthetic elaboration. The chlorine atom can serve as a handle for cross-coupling reactions, while the ester provides a site for amide bond formation or reduction to a hydroxymethyl group.
Synthesis Strategies: A Mechanistic Perspective
A common and powerful method for the synthesis of 7-azaindoles is the Fischer indole synthesis.[4] A generalized workflow for a potential synthesis is outlined below. The key is the strategic introduction of the chloro and carboxylate functionalities.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol Considerations (Hypothetical):
-
Preparation of the Hydrazine Precursor: A suitable starting point would be a substituted 2-aminopyridine. The challenge lies in introducing the precursors for the chloro and carboxylate groups at the correct positions.
-
Condensation and Cyclization: The substituted hydrazine would be condensed with a suitable ketoester under acidic conditions (e.g., polyphosphoric acid) to induce the Fischer cyclization.[4] The choice of the ketoester is critical for establishing the C4-carboxylate group.
-
Aromatization: The resulting indolenine intermediate would then undergo aromatization to form the stable 7-azaindole ring system.
-
Functional Group Manipulation: Depending on the starting materials, late-stage chlorination at the C5-position could be achieved using a suitable chlorinating agent. If the carboxylate is not introduced via the ketoester, a directed metallation followed by quenching with a carbon dioxide source and subsequent esterification would be a viable alternative.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by the interplay of the pyrrole and pyridine rings, and the influence of the electron-withdrawing chloro and carboxylate substituents.
3.1. Pyrrole Ring Reactivity:
The pyrrole moiety of the 7-azaindole system is generally electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the existing substitution pattern of the target molecule may direct further reactions to other available positions.
3.2. Pyridine Ring Reactivity:
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly with the activating effect of the chloro group. The chlorine atom at C5 can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, providing a facile route to a diverse library of C5-substituted 7-azaindoles.
3.3. Ester Group Transformations:
The methyl carboxylate at the C4-position is a versatile functional group.
-
Amidation: Reaction with primary or secondary amines, often facilitated by coupling agents or via direct thermal conversion, yields the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate pharmacokinetic properties.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
-
Hydrolysis: Saponification with a base will yield the corresponding carboxylic acid, which can participate in a wider range of coupling reactions.
Caption: Key reactivity and derivatization pathways for the title compound.
Applications in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[5] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. This compound serves as a key intermediate in the synthesis of these inhibitors.[6]
The utility of this molecule is highlighted by its appearance in patent literature as a building block for dimeric IAP (Inhibitor of Apoptosis Protein) inhibitors.[7] IAPs are a family of proteins that regulate apoptosis, and their inhibition is a promising strategy in cancer therapy. The ability to readily derivatize both the C4 and C5 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Spectral Data and Characterization
At present, detailed, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, based on the known spectra of related 7-azaindole derivatives, the following characteristic signals can be anticipated:
-
¹H NMR: Resonances corresponding to the protons on the pyrrole and pyridine rings, as well as a singlet for the methyl ester protons. The chemical shifts will be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.
-
¹³C NMR: Signals for the nine carbon atoms, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.
Conclusion and Future Outlook
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its value lies in the versatile reactivity of its chloro and ester groups, which allows for the generation of diverse libraries of substituted 7-azaindoles. While detailed public information on this specific molecule is still emerging, its structural motifs are well-precedented in a variety of biologically active compounds. As the demand for novel and selective therapeutic agents continues to grow, the importance of such versatile chemical intermediates is set to increase. Further research into the synthesis, reactivity, and application of this and related compounds will undoubtedly contribute to the advancement of pharmaceutical sciences.
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ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]
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European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in numerous biologically active compounds. This guide details a multi-step synthesis, commencing from commercially available starting materials and proceeding through key intermediates. Each step is elucidated with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. The presented protocols are designed to be self-validating, incorporating insights for optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent heterocyclic motif in a multitude of natural products and synthetic molecules exhibiting significant biological activity. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability. Consequently, derivatives of 7-azaindole are integral to the development of therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.
This compound is a strategically functionalized 7-azaindole derivative. The presence of a chloro substituent at the C5 position and a methyl carboxylate group at the C4 position provides valuable handles for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular architectures and compound libraries in drug discovery programs.
This guide outlines a logical and efficient synthetic approach to this target molecule, emphasizing regioselectivity and overall yield. The proposed pathway is a convergent synthesis, focusing on the construction of a suitably substituted pyridine precursor followed by the annulation of the pyrrole ring.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule, This compound (1) , suggests a straightforward disconnection at the ester functional group, leading back to the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (2) . This carboxylic acid is a key intermediate and its synthesis is the central challenge. The formation of the 7-azaindole core of 2 can be envisioned through the cyclization of a suitably substituted 2,3-diaminopyridine derivative.
A plausible forward synthesis, based on established synthetic methodologies for related 7-azaindole derivatives, is depicted below:
An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. This guide focuses on a key derivative, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a versatile building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document provides a comprehensive overview of its chemical identity, synthesis, and critical role in drug discovery, designed to equip researchers with the foundational knowledge for its effective application.
Compound Identification and Chemical Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is systematically named according to IUPAC nomenclature, which precisely defines its molecular architecture.
The core of the molecule is a bicyclic heteroaromatic system, 1H-pyrrolo[2,3-b]pyridine, where a pyrrole ring is fused to a pyridine ring. The numbering of this system is crucial for defining the substituent positions. A chloro group is attached at the 5-position, and a methyl carboxylate group is at the 4-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1015609-99-0 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) |
| InChIKey | FTEPMPLHLRLOQI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(Cl)C=NC2=C1C=CN2 |
Synthesis Strategies for the 7-Azaindole Core
A common and powerful strategy involves palladium-catalyzed cross-coupling reactions. For instance, a general approach could start from a suitably substituted aminopyridine. A palladium-catalyzed C-N cross-coupling/Heck reaction cascade with alkenyl bromides has been demonstrated as a viable route to various azaindole isomers.
Another established method is the Fischer indole synthesis, adapted for the azaindole core, which involves the reaction of a pyridine-based hydrazine with a ketone or aldehyde under acidic conditions. The choice of starting materials is critical to achieving the desired substitution pattern on the final 7-azaindole ring.
Furthermore, a two-step procedure starting from 2-amino-3-iodopyridine has been shown to be effective for preparing 2-substituted 7-azaindoles. This involves a Sonogashira coupling followed by a cyclization step. Modifications to the starting materials and coupling partners in these established synthetic routes would be necessary to yield the specific 4-carboxylate, 5-chloro substitution pattern of the title compound.
The diagram below illustrates a generalized synthetic logic for accessing substituted 7-azaindoles, highlighting key reaction types that are foundational in this area of synthetic chemistry.
Physicochemical and Spectroscopic Characterization
Detailed experimental data for this compound is sparse in the public domain, primarily being found in the context of patent literature and commercial supplier databases.
Physicochemical Properties (Predicted and Observed):
| Property | Value/Observation | Source |
| Appearance | Solid (Lyophilized powder) | Commercial Suppliers |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Purity | Typically ≥95% | Commercial Suppliers |
Spectroscopic Data:
While specific spectra for this compound are not published, the expected spectroscopic signatures can be inferred from the structure and data for related 7-azaindole derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, a singlet for the methyl ester protons (likely around 3.9-4.1 ppm), and a broad singlet for the N-H proton of the pyrrole ring (often downfield, >10 ppm).
-
¹³C NMR: The carbon NMR would display signals for the nine distinct carbon atoms, including the carbonyl carbon of the ester (typically in the 160-170 ppm region) and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.62 g/mol , with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching (in the fingerprint region).
The acquisition and interpretation of this data are essential for confirming the identity and purity of the synthesized compound in a research setting.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 7-azaindole moiety is a cornerstone in the design of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold is particularly adept at targeting the ATP-binding site of kinases.
The nitrogen atom at position 7 of the pyridine ring and the N-H group of the pyrrole ring can form a bidentate hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[3] This mimics the interaction of the adenine portion of ATP with the kinase.
This compound serves as a key intermediate in the synthesis of these complex kinase inhibitors. The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacological properties of the final molecule. The chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions or can be a key interaction point within the target protein's binding pocket.
Numerous patents cite this compound as a building block for the synthesis of inhibitors of various kinases, including those involved in cell proliferation and survival pathways.[4] For example, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and other kinases involved in oncogenic signaling.[5]
The following diagram illustrates the crucial role of the 7-azaindole core in binding to the kinase hinge region.
Safety and Handling
Based on GHS classifications from commercial suppliers, this compound should be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of next-generation targeted therapeutics. Its 7-azaindole core provides a robust platform for designing potent and selective kinase inhibitors. While detailed public data on its synthesis and physicochemical properties are limited, its commercial availability and frequent appearance in the patent literature underscore its value to the drug discovery community. Future research will likely focus on the development of more efficient and scalable syntheses of this and related derivatives, as well as its incorporation into novel therapeutic agents targeting a broader range of kinases and other enzyme classes. The continued exploration of the chemical space around the 7-azaindole scaffold promises to yield new and effective treatments for a variety of human diseases.
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An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure. Its bioisosteric relationship with indole allows it to mimic the natural substrate in a variety of biological targets, while the introduction of a nitrogen atom in the six-membered ring offers unique opportunities for modulating physicochemical properties and exploring novel interactions within protein binding sites. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key derivative of this scaffold, represents a versatile building block for the synthesis of a new generation of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This guide provides a comprehensive overview of its chemical identity, synthesis, and burgeoning applications.
Core Molecular Attributes
A precise understanding of the molecular architecture is fundamental to harnessing the synthetic potential of this compound.
| Property | Value | Reference |
| Canonical SMILES | COC(=O)c1c(Cl)cnc2[nH]ccc12 | [1] |
| CAS Number | 1015609-99-0 | [2] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [2] |
| InChI Key | FTEPMPLHLRLOQI-UHFFFAOYSA-N | [1] |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis Strategies: Constructing the 7-Azaindole Core
A plausible and efficient synthetic approach involves a multi-step sequence starting from a suitably substituted pyridine precursor. This strategy offers greater control over the final substitution pattern compared to direct functionalization of the parent 7-azaindole.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
A Note on Experimental Execution:
The successful execution of this synthesis hinges on careful control of reaction conditions to ensure high regioselectivity at each step. For instance, the chlorination step would likely employ a mild chlorinating agent to avoid over-chlorination or reaction at undesired positions. Similarly, the introduction of the carboxylate group would need to be directed to the C4 position, potentially through a directed metalation strategy.
The Role in Drug Discovery: A Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is a prominent feature in a number of clinically approved and investigational kinase inhibitors.[3][4] The strategic placement of the chloro and methyl carboxylate groups in this compound provides synthetic handles for elaboration into potent and selective inhibitors.[5]
Key Interaction Points for Kinase Binding:
The 7-azaindole scaffold typically orients itself within the ATP-binding pocket of kinases, forming crucial hydrogen bond interactions with the hinge region of the enzyme. The substituents at the 4 and 5 positions can then be modified to extend into other regions of the binding site, thereby enhancing potency and selectivity.
Caption: Generalized binding mode of 7-azaindole kinase inhibitors.
The chlorine atom at the 5-position can serve as a point for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of aryl or alkyl groups to probe the hydrophobic pocket. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with basic residues, or it can be converted to an amide to explore additional hydrogen bonding interactions.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a testament to the power of scaffold-based drug design. Its strategic combination of a privileged core with versatile functional groups makes it an invaluable tool for medicinal chemists. As our understanding of the kinome and other target families continues to expand, we can anticipate that this and related 7-azaindole building blocks will play an increasingly important role in the development of novel therapeutics to address unmet medical needs. The continued exploration of new synthetic routes and the creative derivatization of this scaffold will undoubtedly lead to the discovery of the next generation of targeted therapies.
References
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MySkinRecipes. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. [Link]
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Crammer, A. Methyl5-Chloro-1H-Pyrrolo[2,3-B]Pyridine-4-Carboxylate. [Link]
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ResearchGate. Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
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ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
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PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]
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PubChem. 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carbaldehyde. [Link]
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A Comprehensive Technical Guide to the Solubility of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success as a therapeutic agent. Poor solubility can lead to a cascade of challenges, including inadequate absorption, variable bioavailability, and difficulties in formulation development. This guide provides an in-depth technical overview of the solubility of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] While specific experimental solubility data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and practical methodologies to determine and understand its solubility profile.
The pyrrolopyridine nucleus, an isostere of indole, is a privileged scaffold in the design of various biologically active agents.[2] As such, a thorough understanding of the solubility of its derivatives is paramount for advancing new chemical entities from the bench to the clinic.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid compound in a solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by several intrinsic and extrinsic factors:
-
Molecular Structure: The arrangement of functional groups, molecular size, and polarity are primary determinants of a molecule's interaction with a solvent. For this compound, the presence of the polar carboxylate group and the nitrogen atoms in the heterocyclic rings suggests some capacity for hydrogen bonding with protic solvents. Conversely, the chlorinated aromatic system contributes to its lipophilicity.
-
Solid-State Properties: The crystalline form of a compound significantly impacts its solubility.[3][4][5] Polymorphs, or different crystalline arrangements of the same molecule, can exhibit varying solubilities, with the most stable form generally being the least soluble.[6] Amorphous forms, lacking a defined crystal lattice, are typically more soluble than their crystalline counterparts.
-
pH of the Medium: For ionizable compounds, pH is a critical factor. The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated at acidic pH, increasing the molecule's polarity and, consequently, its aqueous solubility. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a molecule.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.
-
Co-solvents: In many pharmaceutical formulations and biological assays, organic co-solvents are used to enhance the solubility of poorly soluble compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7][8]
In Silico Solubility Prediction
Prior to embarking on extensive experimental work, in silico prediction tools can provide a valuable, albeit approximate, estimation of a compound's aqueous solubility. These models utilize the molecule's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate its LogS value, the logarithm of the molar solubility.
For this compound, the canonical SMILES string is: COC(=O)c1c2[nH]ccc2nc(c1)Cl.
Using a publicly available online solubility predictor, the estimated aqueous solubility (LogS) for this compound is -3.57 . This suggests that the compound is likely to be poorly soluble in water. It is crucial to remember that this is a theoretical value and must be confirmed by experimental determination.
Experimental Determination of Solubility: Protocols and Methodologies
The experimental measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of solid this compound into a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or a range of buffers from pH 1.2 to 6.8 as per ICH guidelines).
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.
-
-
Data Reporting:
-
Express the thermodynamic solubility in units of µg/mL or µM.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often employed in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This value is often higher than the thermodynamic solubility as it can reflect the solubility of metastable forms or supersaturated solutions.
Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the DMSO stock solution to a series of wells.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO stock to achieve a range of final compound concentrations and a final DMSO concentration typically between 1-5%.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to controls.
-
Diagram: Kinetic vs. Thermodynamic Solubility
Caption: Conceptual differences between kinetic and thermodynamic solubility.
Data Presentation
While experimental data for the target compound is not available, a template for presenting such data is provided below. This structured format allows for easy comparison of solubility under different conditions.
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Thermodynamic | pH 1.2 HCl Buffer | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | pH 4.5 Acetate Buffer | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | pH 6.8 Phosphate Buffer | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | pH 7.4 Phosphate Buffer | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Kinetic | pH 7.4 Phosphate Buffer | 25 | [Experimental Value] | [Calculated Value] | Turbidimetric |
| In Silico | Water | 25 | [Predicted Value] | [Predicted Value] | LogS Prediction |
Discussion and Interpretation
The solubility data, once generated, should be interpreted within the context of the Biopharmaceutical Classification System (BCS). The BCS categorizes drugs based on their solubility and permeability. A drug is considered "highly soluble" if its highest dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8. The classification of this compound would guide its formulation strategy.
-
If solubility is low (likely for this compound based on the in silico prediction), it would be classified as either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
For a BCS Class II compound, bioavailability is rate-limited by its dissolution. Formulation strategies would focus on solubility enhancement techniques such as particle size reduction (micronization, nanocrystals), the use of co-solvents and surfactants, or the preparation of amorphous solid dispersions.
-
For a BCS Class IV compound, both solubility and permeability are challenging, requiring more complex formulation approaches, potentially including lipid-based formulations or the use of permeability enhancers.
The pH-solubility profile is particularly important. A significant increase in solubility at lower pH would suggest that the compound's absorption might be favorable in the acidic environment of the stomach.
Conclusion: A Pathway to Rational Drug Development
A comprehensive understanding of the solubility of this compound is a cornerstone for its rational development as a potential therapeutic agent. This guide has provided a framework for both the theoretical understanding and the practical determination of its solubility profile. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, and by carefully considering the influence of pH, co-solvents, and solid-state properties, researchers can generate the critical data needed to guide medicinal chemistry efforts, inform formulation development, and ultimately, enhance the probability of clinical success. The synthesis of robust solubility data is not merely a characterization step; it is an integral part of a data-driven approach to modern drug discovery and development.
References
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
- Ainurofiq, A., & Sopyan, I. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1963-1969.
- Kerns, E. H. (2001). High throughput solubility determination in drug discovery and development. Advanced Drug Delivery Reviews, 46(1-3), 3-25.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(4), 10-15.
- BenchChem. (n.d.). Overcoming Solubility Challenges with Novel Kinase Inhibitors.
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Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, also known as 4-carbomethoxy-5-chloro-7-azaindole, is a key heterocyclic building block in the landscape of medicinal chemistry. Its rigid bicyclic scaffold, adorned with strategically placed functional groups, makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways. This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy—that define the structure and purity of this compound. By delving into the principles behind the data and offering detailed experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of novel 7-azaindole derivatives.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in drug discovery, recognized as a bioisostere of indole. This structural analogy allows 7-azaindole derivatives to interact with biological targets typically addressed by indole-containing molecules, while offering distinct advantages in terms of metabolic stability, solubility, and hydrogen bonding capabilities. The introduction of a chlorine atom at the 5-position and a methyl carboxylate at the 4-position, as in the case of this compound (CAS 1015609-99-0), provides crucial handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design programs.
A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring the integrity of synthetic intermediates and final compounds. This guide will dissect the data obtained from fundamental spectroscopic techniques, providing the rationale for signal assignments and the experimental conditions under which this data can be reliably reproduced.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate to its spectroscopic output. The numbering convention used for the 7-azaindole ring system is critical for unambiguous assignment of NMR signals.
Molecular Diagram and Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the identity and purity of organic molecules by mapping the chemical environment of hydrogen atoms.
Experimental Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.
¹H NMR Acquisition Workflow
Caption: General workflow for acquiring a ¹H NMR spectrum.
Data Interpretation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 12.0 | br s | 1H | N1-H | The pyrrole N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole effects. |
| ~8.4 | s | 1H | H6 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen (N7). |
| ~7.5 | d | 1H | H2 | Pyrrole proton adjacent to the electron-withdrawing C7a-N1 bond. |
| ~6.8 | d | 1H | H3 | Pyrrole proton coupled to H2. |
| ~3.9 | s | 3H | OCH₃ | Methyl ester protons, typically found in this region. |
Note: Predicted values are for a non-polar solvent like CDCl₃. Shifts can vary in polar solvents like DMSO-d₆. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a different set of parameters due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Methodology:
-
Instrumentation: Utilize a broadband probe on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required.
-
Spectral Width: Typically 0-220 ppm.
-
Data Interpretation
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (ester) | Carbonyl carbons are highly deshielded. |
| ~148 | C7a | Aromatic carbon at the ring junction, adjacent to two nitrogen atoms. |
| ~145 | C5 | Pyridine carbon bearing the electron-withdrawing chlorine atom. |
| ~130 | C6 | Aromatic CH carbon on the pyridine ring. |
| ~128 | C3a | Aromatic carbon at the ring junction. |
| ~125 | C2 | Aromatic CH carbon on the pyrrole ring. |
| ~115 | C4 | Pyridine carbon attached to the carboxylate group. |
| ~101 | C3 | Aromatic CH carbon on the pyrrole ring. |
| ~52 | OCH₃ | Methyl ester carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution and fragmentation patterns.
Experimental Protocol
Objective: To determine the accurate mass and isotopic pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, typically observing the protonated molecule [M+H]⁺.
Mass Spectrometry Analysis Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Data Interpretation
Table 3: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₇ClN₂O₂ | |
| Monoisotopic Mass | 210.020 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| [M+H]⁺ (m/z) | 211.027 | The m/z value for the protonated molecule. |
| Isotopic Pattern | A+2 peak at ~32% intensity of A | The presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) results in a characteristic M+2 isotopic peak. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~3100 | C-H stretch (aromatic) | Ar-H |
| ~2950 | C-H stretch (aliphatic) | OCH₃ |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1470 | C=C and C=N stretches | Aromatic rings |
| ~1250 | C-O stretch | Ester |
| ~800 | C-Cl stretch | Aryl chloride |
Conclusion
The spectroscopic data for this compound provides a unique molecular fingerprint that is essential for its unambiguous identification and quality control. While a consolidated public source of this experimental data is elusive, the predictive analysis presented in this guide, based on fundamental principles and data from analogous structures, offers a robust framework for researchers. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring that scientists can confidently characterize this important synthetic intermediate in their own laboratories. The careful application and interpretation of these techniques are foundational to the integrity and success of research and development programs that utilize this versatile 7-azaindole scaffold.
References
As of the generation of this document, specific publications detailing the complete spectroscopic characterization of this compound (CAS 1015609-99-0) were not prominently available in public-access scientific literature. The principles of spectroscopic interpretation are drawn from standard organic chemistry textbooks and general literature on the characterization of heterocyclic compounds.
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506. [Link]
An In-Depth Technical Guide to the Synthetic Strategies and Starting Materials for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly functionalized 7-azaindole derivative of significant interest in medicinal chemistry.[1][2] Its structure serves as a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth analysis of the primary synthetic strategies for accessing this key intermediate, focusing on the critical selection of starting materials and the chemical rationale underpinning each route. We will dissect three core approaches: the functionalization of a parent 7-azaindole core, the annulation of a pyrrole ring onto a pre-functionalized pyridine precursor, and the construction of the pyridine ring from a substituted pyrrole. Each strategy is evaluated for its efficiency, regiochemical control, and scalability, providing researchers and drug development professionals with a comprehensive framework for strategic synthetic planning.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery.[3] As a bioisostere of the natural indole nucleus, it offers a unique combination of hydrogen bonding capabilities—acting as both a donor (pyrrole N-H) and an acceptor (pyridine nitrogen)—which facilitates potent and specific interactions with biological targets.[1] The introduction of substituents, such as the 5-chloro and 4-methoxycarbonyl groups in the target molecule, provides critical vectors for modulating physicochemical properties and exploring structure-activity relationships (SAR).[4] Consequently, robust and flexible synthetic access to intermediates like this compound is paramount for the advancement of new therapeutic agents.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, which form the basis of the primary synthetic strategies discussed in this guide. The key is to disconnect the bicyclic core or to envisage the late-stage introduction of the functional groups onto a simpler core.
Figure 1: Retrosynthetic overview of the target molecule.
Strategy 1: Functionalization of the Pre-formed 7-Azaindole Scaffold
This approach is arguably the most direct if the parent 7-azaindole is readily available. The strategy relies on the differential reactivity of the pyrrolo[2,3-b]pyridine core, where the pyrrole ring is electron-rich and susceptible to electrophilic attack or metallation, while the pyridine ring is electron-deficient.
Causality Behind Experimental Choices: The success of this route hinges on precise regiochemical control. The N-H proton of the pyrrole is the most acidic site and will react preferentially with bases. Therefore, N-H protection is a mandatory first step to enable subsequent C-H functionalization.[5] Protecting groups like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) are ideal as they are robust to many reaction conditions but can be removed cleanly.[6] Following protection, a directed ortho-metallation (DoM) strategy can be employed. However, direct lithiation often occurs at C2. A more reliable method for C4 functionalization involves halogen-metal exchange or a more complex directed approach. For C5 chlorination, electrophilic aromatic substitution is the most common pathway.
Experimental Protocol (Hypothetical)
-
Step 1: N-H Protection. To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous THF at 0 °C, add sodium hydride (1.1 eq). After cessation of H₂ evolution, add triisopropylsilyl chloride (1.1 eq) and allow the reaction to warm to room temperature for 2 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate.
-
Step 2: Regioselective Chlorination. Dissolve the N-TIPS protected 7-azaindole in dichloromethane. Cool to 0 °C and add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise. Stir for 3-4 hours until TLC analysis indicates full consumption of the starting material. Wash with sodium thiosulfate solution to remove excess NCS.
-
Step 3: C4-Formylation via Vilsmeier-Haack. To a solution of the 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in DMF at 0 °C, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. Heat the reaction to 60 °C for 2 hours. Cool and carefully pour onto ice, neutralizing with aqueous NaOH. This installs a formyl group at the C4 position, a common precursor to a carboxylate.
-
Step 4: Oxidation and Esterification. The resulting aldehyde can be oxidized to the carboxylic acid using a standard oxidant like potassium permanganate or Jones reagent. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ catalyst) yields the methyl ester.
-
Step 5: Deprotection. Removal of the TIPS group is typically achieved using tetrabutylammonium fluoride (TBAF) in THF to yield the final product.
Figure 2: Workflow for the functionalization of 7-azaindole.
Strategy 2: Pyrrole Annulation onto a Pre-functionalized Pyridine
This convergent strategy builds the pyrrole ring onto a pyridine core that already contains the necessary chlorine atom and a precursor for the carboxylate group. This approach offers excellent control over the pyridine ring's substitution pattern.
Causality Behind Experimental Choices: The choice of reaction is dictated by the specific pyridine starting material. The Fischer indole synthesis is a classic and effective method, requiring a substituted 2-pyridylhydrazine which cyclizes upon reaction with a pyruvate derivative (to install the ester).[7] The challenge lies in the synthesis of the correctly substituted hydrazine, which can be unstable. Modern transition-metal-catalyzed methods, such as those involving Sonogashira coupling of a 2-amino-3-iodopyridine with a terminal alkyne followed by cyclization, offer a more flexible and often higher-yielding alternative.[8][9] The Bartoli indole synthesis, which utilizes a nitro-pyridine and a vinyl Grignard reagent, is also a powerful tool for constructing sterically hindered azaindoles.[10]
Experimental Protocol (Fischer Synthesis Example)
-
Step 1: Synthesis of the Hydrazine Precursor. Start with 2-amino-5-chloropyridine. Diazotize the amino group using sodium nitrite and HCl at 0 °C, then reduce the resulting diazonium salt in situ with tin(II) chloride to form 5-chloro-2-pyridylhydrazine.
-
Step 2: Condensation and Cyclization. React the crude 5-chloro-2-pyridylhydrazine with methyl pyruvate (1.1 eq) in a suitable solvent like ethanol, often with an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[7] Heating the mixture drives the condensation to form a hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization to form the pyrrolo[2,3-b]pyridine ring system. This reaction simultaneously forms the pyrrole ring and installs the methyl ester at the C2 position. Correction: To obtain a 4-carboxylate, a different starting material is needed, such as a 2,3-diaminopyridine derivative, which can be condensed with a diketoester.
-
Revised Step 2 (for 4-carboxylate): A more appropriate route would start with 2-amino-3-bromo-5-chloropyridine. A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) with an appropriate alkyne like methyl propiolate, followed by a base- or metal-catalyzed cyclization, would construct the pyrrole ring and place the ester at the C4 position.
Figure 3: Workflow for pyrrole ring annulation.
Strategy 3: Pyridine Annulation onto a Pre-functionalized Pyrrole
While less common for this specific scaffold, it is mechanistically feasible to construct the pyridine ring onto a pre-existing, functionalized pyrrole. This route relies on the cyclocondensation of a pyrrole bearing reactive handles at the C2 and C3 positions with a three-carbon fragment.
Causality Behind Experimental Choices: This strategy requires a pyrrole starting material with vicinal amino and cyano (or ester) functionalities, such as a 2-amino-3-cyanopyrrole.[11][12] The pyridine ring is then formed via condensation with a 1,3-dicarbonyl compound (like acetylacetone or a malonate derivative) under acidic or basic conditions. The choice of the 1,3-dicarbonyl component is critical as it dictates the substitution pattern on the newly formed pyridine ring. For the target molecule, a reactant that can introduce the chlorine at C5 and the carboxylate at C4 would be needed, which can be synthetically complex.
Experimental Protocol (Conceptual Outline)
-
Step 1: Prepare a Functionalized Pyrrole. Synthesize a pyrrole with an amino group at C2 and a cyano group at C3 (e.g., 2-amino-1H-pyrrole-3-carbonitrile).
-
Step 2: Cyclocondensation. React the aminocyanopyrrole with a suitable three-carbon electrophile, such as a chlorinated malondialdehyde equivalent.
-
Step 3: Aromatization and Functional Group Manipulation. The initial cyclization product would likely be a dihydropyridine, which would require oxidation to the aromatic pyridine ring. Subsequent functional group interconversion might be necessary to install the methyl carboxylate at the C4 position.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Starting Materials | Advantages | Potential Challenges |
| 1. Scaffold Functionalization | 1H-Pyrrolo[2,3-b]pyridine | Direct, utilizes commercially available core. | Requires precise regiochemical control; multiple protection/deprotection steps may be needed.[5][6] |
| 2. Pyrrole Annulation | Substituted 2-aminopyridines | Excellent control of pyridine ring substitution; convergent. | Synthesis of highly substituted pyridine precursors can be lengthy; classic methods may have harsh conditions.[3][7] |
| 3. Pyridine Annulation | Functionalized pyrroles (e.g., 2-amino-3-cyanopyrrole) | Novel approach, can build complexity from simple pyrroles.[11] | Less explored for this target; synthesis of the required three-carbon fragment can be difficult; regioselectivity of cyclization. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own merits and challenges. For laboratory-scale synthesis where regiochemical challenges can be managed, the functionalization of the parent 7-azaindole core (Strategy 1) offers a rapid and linear path. For larger-scale production or when precise control over the pyridine ring's substituents is critical from the outset, pyrrole annulation onto a pre-built pyridine (Strategy 2) is often the more robust and scalable choice. The selection of the optimal route will ultimately depend on factors such as the availability of starting materials, project timelines, required scale, and the specific expertise of the research team. This guide provides the foundational knowledge to make an informed and strategic decision.
References
- Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
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ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. Available at: [Link]
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Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
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ResearchGate. (n.d.). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound | Request PDF. Available at: [Link]
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The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Available at: [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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ResearchGate. (n.d.). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. Available at: [Link]
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A Technical Guide to the Predicted Biological Activity and Research Roadmap for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. This core is present in several FDA-approved drugs, most notably potent kinase inhibitors for oncology.[1] The subject of this guide, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is a specific, under-researched derivative of this powerful scaffold. While direct biological data for this exact compound is not publicly available, its constituent parts—the 7-azaindole core, a chloro substituent at the 5-position, and a methyl carboxylate at the 4-position—provide a strong basis for predicting its biological potential. This document synthesizes existing knowledge on analogous structures to hypothesize that this compound's primary activity will be the inhibition of protein kinases. We present a structured, multi-phase research plan designed to systematically test this hypothesis, from initial broad screening to specific target validation and mechanism of action studies. This guide serves as a comprehensive roadmap for any research professional seeking to unlock the therapeutic potential of this promising molecule.
Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation of Potent Biological Activity
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring.[2] This seemingly minor change has profound effects on the molecule's electronic properties and hydrogen bonding capacity, making it an exceptional "hinge-binding" motif for the ATP-binding pocket of many protein kinases.[3] The clinical and commercial success of drugs based on this scaffold validates its importance in drug discovery.
Key examples of approved drugs include:
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, approved for the treatment of late-stage melanoma.[1]
-
Pexidartinib: A tyrosine kinase inhibitor used to treat tenosynovial giant cell tumors.[1]
-
Fostemsavir: An HIV attachment inhibitor, demonstrating the scaffold's versatility beyond kinase inhibition.[1]
Research has demonstrated that derivatives of the 7-azaindole core possess a vast range of biological activities, making it a truly versatile starting point for drug development.[4][5]
| Reported Biological Activity | Associated Targets/Disease Area | Reference(s) |
| Kinase Inhibition | Cancer, Inflammation, Alzheimer's Disease | [3][6][7][8] |
| Anticancer / Cytotoxic | Various Solid and Hematological Tumors | [9] |
| Antiviral | HIV, Influenza, SARS-CoV-2 | [1] |
| Anti-inflammatory | Autoimmune Disorders (via PDE4B, JAK) | [8][10] |
| Neuroprotective | Alzheimer's Disease (via GSK-3β) | [6] |
Part 2: Structural Analysis and Hypothesis Generation
A detailed analysis of this compound allows for the formulation of a primary biological hypothesis.
-
The 1H-pyrrolo[2,3-b]pyridine Core: As established, this is a premier kinase hinge-binder. The N1-H of the pyrrole and the N7 of the pyridine ring are critical for forming hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding site.
-
The 5-Chloro Substituent: Halogenation at this position is a common strategy in kinase inhibitor design. The chloro group can occupy hydrophobic pockets and form specific halogen bonds, often enhancing binding affinity and modulating selectivity across the kinome.
-
The 4-Methyl Carboxylate Group: This functional group is perhaps the most intriguing. It can serve two primary roles:
-
A Direct Binding Moiety: The ester's oxygen atoms could act as hydrogen bond acceptors, interacting with amino acid residues in the solvent-exposed region of the binding pocket.
-
A Synthetic Handle: More likely, this ester serves as a versatile intermediate for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse library of amides. This strategy is extensively used to extend into the ribose-binding pocket and fine-tune pharmacological properties, as demonstrated in the development of JAK and PDE4B inhibitors based on this scaffold.[7][8][10]
-
Primary Hypothesis: Based on this analysis, the primary hypothesis is that This compound is a functional modulator of protein kinase activity. It may exhibit activity in its current form but, more importantly, serves as a high-potential starting point for the development of potent and selective kinase inhibitors through modification at the 4-position.
Part 3: A Phased Research Roadmap for Target Discovery and Validation
To systematically investigate the biological activity of this compound, we propose a three-phase experimental plan. This approach is designed to be self-validating, with each phase providing the foundation for the next set of inquiries.
Phase 1: Initial Screening and Target Identification
The objective of this phase is to cast a wide net to identify potential kinase targets and observe the compound's general cellular activity.
Protocol 1: Broad Kinase Panel Screening
-
Causality & Rationale: An unbiased screen against a large panel of diverse human kinases is the most efficient method to generate initial hypotheses about the compound's selectivity profile. This approach avoids confirmation bias and can uncover unexpected activities. A binding assay format (e.g., KINOMEscan™) is often preferred for initial screening as it measures direct physical interaction, independent of enzyme activity.
-
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Submission: Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their largest available kinase panel at a single, high concentration (e.g., 10 µM).
-
Data Analysis: The primary output will be Percent of Control (%Ctrl) or Percent Inhibition. Identify "hits" as kinases showing significant inhibition (e.g., >75% inhibition) at the tested concentration. Group hits by kinase family to identify potential selectivity trends.
-
Protocol 2: Cellular Proliferation (Anticancer) Assays
-
Causality & Rationale: Since many kinase inhibitors are developed as anticancer agents, assessing the compound's effect on cancer cell viability is a crucial first step.[11] This provides a functional readout and helps prioritize hits from the kinase screen that are relevant in a cellular context.
-
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines. Based on literature for the 7-azaindole scaffold, this could include a colorectal line (e.g., HCT116), a breast cancer line (e.g., MCF-7), and a liver cancer line (e.g., HepG2).[11][9]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in culture medium. Treat the cells and include vehicle (DMSO) only controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Use a commercially available viability reagent such as CellTiter-Glo® (Promega) or MTT. Measure luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curve and calculate the concentration that inhibits 50% of cell growth (GI50) or viability (IC50).
-
Phase 2: Target Validation and Mechanism of Action (MoA)
Assuming Phase 1 identifies promising kinase hits (e.g., FGFR1/2) and cellular activity, this phase aims to quantify the compound's potency and confirm its mechanism of action in cells.
Protocol 3: Biochemical IC50 Determination
-
Causality & Rationale: This experiment quantifies the potency of the compound against the specific, purified kinase enzymes identified in Phase 1. It provides a direct measure of target engagement in a cell-free system.
-
Step-by-Step Methodology:
-
Assay Selection: Use a standard kinase activity assay, such as ADP-Glo™ (Promega), which measures ADP production as a proxy for kinase activity.
-
Reagents: Acquire purified, active recombinant kinase enzymes (e.g., FGFR1, FGFR2) and their corresponding specific peptide substrates.
-
Compound Titration: Prepare an 11-point, 3-fold serial dilution of the compound in assay buffer, starting at a high concentration (e.g., 50 µM).
-
Kinase Reaction: In a 384-well plate, combine the kinase, the compound dilution, and the peptide substrate. Initiate the reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.
-
Signal Detection: Stop the reaction and detect the generated ADP signal according to the ADP-Glo™ protocol.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4: Cellular Target Engagement via Western Blot
-
Causality & Rationale: A potent biochemical IC50 is meaningless if the compound cannot engage its target in a complex cellular environment. This experiment is a critical validation step to prove the mechanism of action. By treating cells with the compound and measuring the phosphorylation of a direct downstream substrate of the target kinase, we can confirm on-target activity.
-
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture a relevant cell line (e.g., a breast cancer line with FGFR amplification) to 80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Compound Pre-treatment: Treat the cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x, 100x the cellular GI50) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with a growth factor (e.g., FGF2) for 15 minutes to robustly activate the target pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate to detect the antibody signals. Quantify the band intensities and observe the dose-dependent decrease in the phospho-ERK signal relative to the total-ERK signal.
-
Part 4: Data Interpretation and Future Directions
The results from the proposed experiments will provide a clear picture of the compound's potential.
Hypothetical Data Summary Table
| Assay Type | Target / Cell Line | Metric | Hypothetical Result | Interpretation |
| Kinase Screen | FGFR1 | % Inhibition @ 10µM | 98% | Strong hit, warrants follow-up. |
| Kinase Screen | VEGFR2 | % Inhibition @ 10µM | 85% | Secondary hit, potential for polypharmacology. |
| Kinase Screen | CDK2 | % Inhibition @ 10µM | 15% | Not a primary target. |
| Cellular Assay | HCT116 | GI50 | 5.2 µM | Moderate cellular activity. |
| Biochemical Assay | FGFR1 | IC50 | 0.45 µM | Potent activity in a cell-free system. |
| Western Blot | HCT116 | p-ERK Inhibition | Dose-dependent decrease | Confirms cellular on-target activity. |
Future Directions: Structure-Activity Relationship (SAR) Studies
The initial compound is a starting point. The most logical next step is to initiate an SAR campaign focused on the 4-position carboxylate.
-
Synthesis: Convert the methyl ester to a library of diverse amides using various primary and secondary amines. This will explore different interactions in the solvent-exposed region of the kinase.
-
Testing: Screen the new analogs in the established biochemical (IC50) and cellular (proliferation, Western blot) assays.
-
Analysis: Correlate changes in chemical structure with changes in potency and selectivity. This will build an understanding of the SAR and guide the design of the next round of compounds with improved properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles.[8]
Upon identifying a lead compound with potent in vitro and cellular activity, the program would logically progress to in vivo studies, including pharmacokinetics, tolerability, and efficacy in animal models of disease.[8][9]
References
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Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link][4][5]
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Saksena, R., & Srivastava, S. K. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. Acta Pharmaceutica, 59(2), 219-227. [Link][12]
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ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Request PDF. [Link][11]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link][13]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link][9]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. [Link][6]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. [Link][3]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). ScienceDirect. [Link]
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Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. (n.d.). MySkinRecipes. [Link][14]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link][10]
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WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (n.d.). Google Patents. [15]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link][16]
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Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. (n.d.). ResearchGate. [Link][17]
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PC071961A - Application for Extension of United States. (2015). Regulations.gov. [Link][18]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link][7]
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Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). PubMed. [Link][8]
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Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. (n.d.). Protheragen. [Link][19]
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Methyl 5-chloro-1H- pyrrolo[2,3-b]pyridine-4- carboxylate. (n.d.). Echo BioSystems. [Link][20]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link][21]
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WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents. [22]
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Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2. (n.d.). PubChem. [Link][23]
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An In-depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold. Its bioisosteric relationship with indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, has rendered it a cornerstone in the design of novel therapeutic agents. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom profoundly alters the electronic and physicochemical properties of the molecule, offering medicinal chemists a powerful tool to fine-tune pharmacokinetic and pharmacodynamic profiles. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key derivative of this scaffold, serves as a versatile building block in the synthesis of a multitude of biologically active compounds, particularly in the realm of kinase inhibitors for oncology. This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic and medicinal chemistry programs.
| Property | Value |
| CAS Number | 1015609-99-0[1] |
| Molecular Formula | C₉H₇ClN₂O₂[1] |
| Molecular Weight | 210.62 g/mol [1] |
| Appearance | Typically a solid powder |
| Purity | Commercially available with purities often exceeding 95% |
The presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 4-position of the 7-azaindole core imparts specific reactivity and conformational characteristics to the molecule. The electron-withdrawing nature of both substituents influences the electron density of the bicyclic system, impacting its reactivity in various chemical transformations.
Synthesis and Purification: A Detailed Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes to substituted 7-azaindoles have been reported, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
A Representative Synthetic Pathway:
Caption: A generalized synthetic pathway for this compound.
Experimental Protocol:
-
Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid:
-
To a solution of the corresponding ethyl ester in ethanol, an aqueous solution of sodium hydroxide (2M) is added.
-
The reaction mixture is heated to reflux for 1-2 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to 4 with acetic acid to precipitate the carboxylic acid.
-
The solid is collected by filtration and dried.
-
-
Step 2: Methyl Esterification:
-
The resulting carboxylic acid is suspended in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification:
The crude this compound is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons. Expected signals would include the N-H proton of the pyrrole ring, aromatic protons on the pyridine and pyrrole rings, and the methyl protons of the ester group.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Chemical Reactivity and Application in Medicinal Chemistry
The chemical reactivity of this compound is dictated by the functional groups present on the 7-azaindole core.
Caption: Key reaction sites on this compound.
-
N-H of the Pyrrole Ring: The pyrrole nitrogen can be readily alkylated or arylated under basic conditions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
C-Cl Bond: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide array of aryl, heteroaryl, and amino moieties, which is a cornerstone of modern kinase inhibitor design.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification is frequently employed to enhance target binding affinity and improve physicochemical properties.
Application as a Kinase Inhibitor Building Block:
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom at the 7-position and the N-H of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. This compound serves as a key intermediate in the synthesis of potent inhibitors of various kinases, including, but not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases.
Biological Activity and Therapeutic Potential
While this compound is primarily a research chemical and a synthetic intermediate, its derivatives have demonstrated significant biological activities. The strategic functionalization of this core scaffold has led to the discovery of compounds with potent and selective inhibitory activity against various protein kinases implicated in cancer, inflammation, and autoimmune diseases. The development of novel therapeutics based on the 7-azaindole scaffold is an active and promising area of research.
Conclusion
This compound is a high-value research chemical that plays a pivotal role in the discovery and development of novel therapeutic agents. Its versatile reactivity, coupled with the proven biological significance of the 7-azaindole scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive technical overview to support researchers in leveraging the full potential of this important molecule in their drug discovery endeavors.
References
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Cramars Reagent. (n.d.). Methyl5-Chloro-1H-Pyrrolo[2,3-B]Pyridine-4-Carboxylate. Retrieved January 8, 2026, from [Link]
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"Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" derivatives and analogs
An In-depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the synthesis, chemical properties, biological significance, and strategic applications of this versatile heterocyclic core, grounding our discussion in established scientific principles and field-proven insights.
The 7-Azaindole Scaffold: A Foundation of Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. As a bioisostere of the natural indole nucleus, where a carbon atom in the benzene ring is replaced by nitrogen, it offers a unique constellation of properties that chemists can leverage to overcome therapeutic design challenges.[1][2][3]
Why is 7-Azaindole a "Privileged Structure"?
The strategic introduction of the pyridine nitrogen atom profoundly influences the molecule's electronic and physicochemical characteristics. This single atomic substitution can:
-
Modulate Physicochemical Properties: Finely tune pKa, lipophilicity, and aqueous solubility, which are critical determinants of a drug's pharmacokinetic profile.[3]
-
Enhance Target Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, creating additional, favorable interactions within a biological target's binding site. This is particularly crucial in kinase inhibition.[2][4]
-
Improve ADME-Tox Profiles: The 7-azaindole core can alter metabolic pathways compared to its indole counterpart, potentially reducing the formation of toxic metabolites and improving overall drug safety and bioavailability.[1]
This scaffold is a key component in numerous therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and potent kinase-inhibitory effects.[2][5][6]
Profile of the Core Compound: this compound
This specific derivative serves as a highly versatile intermediate, equipped with multiple functional "handles" for synthetic elaboration.
Structural and Physicochemical Data
| Parameter | Value | Reference |
| CAS Number | 1015609-99-0 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6] |
| Molecular Weight | 210.62 g/mol | [6] |
| Hazard Profile | Irritant | [6] |
| Predicted XlogP | 1.5 | [7] |
Spectroscopic and Crystallographic Insights
Vibrational spectroscopy (FT-IR, FT-Raman) confirms the influence of these hydrogen-bonding networks, showing characteristic broad, red-shifted bands in the N–H stretching region.[5] Standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry are routinely used to confirm the identity and purity of these compounds and their derivatives.[9]
Synthesis and Chemical Derivatization Strategies
The construction and subsequent modification of the 7-azaindole core are central to its application in drug discovery.
Synthesis of the 7-Azaindole Core
The synthesis of the core scaffold can be approached through various routes. A patented method for producing 5-chloro-7-azaindole provides a representative example of a multi-step sequence that ensures correct regiochemistry.[10] The process involves:
-
Protection: N-Boc protection of a starting material like 2-amino-3-picoline.
-
Directed Lithiation & Cyclization: Use of organolithium reagents to facilitate cyclization and form the pyrrole ring.
-
Reduction & Chlorination: Hydrogenation of the pyridine ring followed by a regioselective chlorination step.
-
Aromatization: Dehydrogenation to re-form the aromatic pyridine ring, now chlorinated at the desired C5 position.
The subsequent installation of the methyl carboxylate group at the C4 position requires further specialized regioselective functionalization techniques.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The C5-chloro group is an excellent handle for introducing chemical diversity via cross-coupling reactions. This protocol describes a typical Suzuki-Miyaura reaction to append an aryl group.
Objective: To synthesize a C5-aryl substituted derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 7-azaindole starting material, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C5-aryl derivative.
Self-Validation: The success of the reaction is validated by LC-MS analysis showing consumption of starting material and formation of a new peak with the expected mass of the product. The final structure and purity are confirmed by NMR spectroscopy and HPLC.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
Derivatives of this core are most prominently featured as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.
Mechanism of Kinase Inhibition
The 7-azaindole scaffold is a superb "hinge-binder." The ATP-binding site of most kinases contains a flexible "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole moiety effectively mimics this interaction: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as an acceptor.[2][4] This bidentate hydrogen bonding provides a strong anchor for the inhibitor, leading to high potency.
Key Therapeutic Targets
Derivatives built upon the 7-azaindole framework have shown potent activity against a wide range of important disease targets:
-
Receptor Tyrosine Kinases: Including Fibroblast Growth Factor Receptors (FGFR) and AXL, which are key drivers in tumor growth and proliferation.[11][12]
-
Cyclin-Dependent Kinases (CDKs): Potent and selective inhibitors of CDK9 have been developed for treating hematological malignancies.[13]
-
Janus Kinases (JAKs): Selective JAK1 inhibitors are being investigated for autoimmune diseases and hepatic fibrosis.[14]
-
Other Targets: The scaffold has also been successfully adapted to create inhibitors for Rho kinase (ROCK)[15], phosphodiesterase 4B (PDE4B)[16], and as antiviral agents.[17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key principles:
-
C4/C5 Substitutions: Modifications at these positions, often via the carboxylate and chloro groups, allow for exploration of solvent-exposed regions and hydrophobic pockets of the target protein, significantly impacting potency and selectivity.
-
N1 Substitution: Alkylation or arylation of the pyrrole nitrogen can be used to modulate solubility and cell permeability or to probe for additional binding interactions.
-
Amide Derivatives: Converting the C4-methyl ester to a diverse library of amides has been a successful strategy for tuning activity, as demonstrated in the development of PDE4B inhibitors.[16]
Analytical and Quality Control
Rigorous characterization is paramount to ensure the integrity of research findings. A multi-technique approach is standard practice.
| Technique | Primary Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring, purity assessment, and molecular weight confirmation. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and confirmation of regiochemistry. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purity determination and quantification. |
| Single-Crystal X-ray Diffraction | Definitive 3D structural analysis and study of intermolecular interactions.[5][18] |
| Infrared (IR) & Raman Spectroscopy | Identification of functional groups and analysis of hydrogen bonding.[5] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block for the creation of sophisticated molecular probes and therapeutic candidates. Its 7-azaindole core provides a reliable anchor for high-affinity binding to numerous biological targets, particularly protein kinases, while its functional handles offer extensive opportunities for chemical diversification.
Future research will undoubtedly continue to leverage this scaffold to:
-
Develop Novel Derivatives: Synthesize and screen new analogs to enhance potency and achieve greater selectivity against specific kinase isoforms or other targets.[19]
-
Explore New Biological Space: Identify and validate novel biological targets for which 7-azaindole-based compounds can serve as effective modulators.[19]
-
Optimize Drug-like Properties: Conduct detailed SAR and ADME studies to design next-generation candidates with superior pharmacological profiles suitable for clinical development.[19]
The foundational chemistry and proven biological relevance of this scaffold ensure its continued prominence in the landscape of drug discovery and medicinal chemistry for years to come.
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A Technical Guide to Mechanism of Action Prediction for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
An Integrated Strategy for Target Identification and Validation
Abstract
This technical guide outlines a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action (MoA) of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The central hypothesis, based on extensive analysis of its 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core scaffold, posits the compound functions as a kinase inhibitor. We present a multi-phase workflow that integrates robust in silico prediction, broad-panel biochemical screening, and targeted cell-based validation assays. This document serves as a practical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the critical scientific rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous approach to MoA discovery.
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition
The journey to understand a compound's mechanism of action begins with its structure. The molecule , this compound, belongs to a class of compounds built upon the 7-azaindole scaffold. This structural motif is widely recognized in medicinal chemistry as a "privileged structure" due to its recurring presence in potent, biologically active molecules, particularly those targeting the protein kinase family.
Structural Features of the Compound
The compound features the bicyclic 7-azaindole core, which is an isostere of indole. Key substitutions include a chlorine atom at the 5-position and a methyl carboxylate group at the 4-position. These modifications are critical as they influence the molecule's electronic properties, solubility, and steric profile, all of which dictate its potential interactions with biological targets.
The 7-Azaindole Core: A Proven Kinase Hinge-Binder
The 7-azaindole scaffold is an exceptional hinge-binding motif.[1] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor. This arrangement allows it to form two critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a common feature of ATP-competitive inhibitors.[1] This bidentate interaction provides a strong anchor, making the scaffold a highly effective starting point for designing potent and selective kinase inhibitors.[1][2]
Formulating the Primary Hypothesis: Kinase Inhibition
Given the established role of the 7-azaindole core, the most logical and evidence-based hypothesis is that this compound functions as a kinase inhibitor . Numerous derivatives of this scaffold have been successfully developed as potent inhibitors against a wide range of kinases, including:
-
PI3K (Phosphoinositide 3-kinase)[7]
-
GSK-3β (Glycogen Synthase Kinase-3β)[8]
-
FAK (Focal Adhesion Kinase)[9]
-
TNIK (TRAF2 and NCK-Interacting Kinase)[10]
This guide will therefore focus on a systematic workflow designed to test this primary hypothesis, identify the specific kinase target(s), and validate the compound's effect in a cellular context.
Phase 1: In Silico Target Prediction and Hypothesis Refinement
Scientific Rationale
Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid and cost-effective means to refine our hypothesis.[11][12] By comparing the compound's structure to vast databases of known bioactive molecules and protein targets, we can generate a prioritized list of potential kinase targets, guiding the design of subsequent biochemical screens. This approach harnesses existing knowledge to focus our experimental efforts efficiently.[13][14]
Methodologies
A multi-pronged computational approach is recommended to increase the confidence of the predictions.
-
2.2.1 Structural Similarity Searching: Utilizes algorithms (e.g., Tanimoto coefficient) to find known compounds with high structural similarity. The biological targets of these similar compounds provide strong clues to the potential targets of our query molecule.
-
2.2.2 Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. The query compound can be screened against a library of kinase pharmacophore models to identify potential matches.
-
2.2.3 Reverse Docking: Instead of docking many compounds to one target, reverse docking computationally fits a single ligand (our compound) into the binding sites of hundreds of different protein structures, typically kinases.[14] A scoring function estimates the binding affinity for each target, allowing for a ranked list of predictions.
In Silico Prediction Workflow
Caption: Workflow for computational target prediction.
Expected Outcome & Data Interpretation
The output of this phase is a ranked list of putative kinase targets. This data should be consolidated into a table for clear comparison.
| Rank | Predicted Kinase Target | Similarity Score | Docking Score (kcal/mol) | Pharmacophore Fit | Confidence |
| 1 | CDK8 | 0.89 | -9.5 | 0.95 | High |
| 2 | JAK2 | 0.85 | -9.1 | 0.91 | High |
| 3 | PI3Kγ | 0.82 | -8.8 | 0.88 | Medium |
| 4 | GSK-3β | 0.79 | -8.5 | 0.85 | Medium |
| 5 | FAK | 0.75 | -8.2 | 0.80 | Low |
Interpretation: The highest confidence targets are those that score well across multiple orthogonal methods. In this hypothetical example, CDK8 and JAK2 emerge as the top candidates to pursue in biochemical validation.
Phase 2: In Vitro Biochemical Validation
Scientific Rationale
While in silico predictions are invaluable, they are not a substitute for empirical evidence. Biochemical assays are essential to definitively determine if the compound physically interacts with and inhibits the activity of its predicted targets.[15] This phase provides the first direct proof of the MoA.
Primary Screen: Broad Kinome Profiling
Causality: The most effective way to validate the kinase inhibitor hypothesis is to screen the compound against a large, diverse panel of kinases. This unbiased approach serves two critical functions: 1) it can confirm the predicted on-targets, and 2) it reveals unanticipated off-targets. Understanding this "selectivity profile" early is paramount for predicting potential therapeutic windows and toxicity liabilities.[16][17] Platforms like KINOMEscan® or similar large-panel screens are the industry standard for this purpose.[16][18]
Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan®)
-
Immobilization: Each kinase from a large panel (e.g., >400) is individually immobilized on a solid support.
-
Ligand Addition: An ATP-competitive, tagged ligand specific for the kinase's active site is added.
-
Compound Incubation: The test compound (this compound) is added at a fixed, high concentration (e.g., 1-10 µM). If the test compound binds to the kinase's active site, it will displace the tagged ligand.
-
Quantification: The amount of tagged ligand remaining bound to the kinase is quantified. A reduction in signal compared to a vehicle control (DMSO) indicates binding by the test compound.
-
Data Analysis: Results are typically expressed as Percent of Control (PoC) or Percent Inhibition. A lower PoC value signifies stronger binding.
Secondary Screen: Dose-Response and Potency (IC₅₀) Determination
Causality: A single-point screen identifies hits but does not quantify their potency. The next logical step is to perform a dose-response analysis on the most promising hits from the primary screen. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for ranking compounds and understanding their therapeutic potential. Activity-based assays, which measure the catalytic function of the kinase, are ideal for this purpose.[17][19]
Experimental Protocol: Activity-Based Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, set up kinase reactions containing the purified target kinase (e.g., CDK8), its specific substrate, and ATP.
-
Compound Titration: Add the test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back into a detectable luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Biochemical Validation Workflow & Data
Caption: Workflow for biochemical target validation.
Hypothetical Data Summary:
| Kinase Target | Primary Screen (% Inh @ 10µM) | Secondary Screen (IC₅₀, nM) |
| CDK8 | 99% | 48 |
| CDK19 | 98% | 75 |
| JAK2 | 95% | 250 |
| FLT3 | 92% | 800 |
| PI3Kγ | 65% | >1000 |
| FAK | 40% | >10000 |
Interpretation: The data strongly suggest the compound is a potent and selective inhibitor of the CDK8/19 subfamily, with weaker activity against JAK2 and FLT3. This provides a clear, validated hypothesis to carry forward into cellular studies.
Phase 3: Cellular Assay Validation
Scientific Rationale
A compound that is active in a biochemical assay may not be effective in a living cell due to poor membrane permeability, rapid metabolism, or cellular efflux. Therefore, it is critical to validate that the compound can access its target within a cell and elicit the expected biological response.[20][21] Cell-based assays are the bridge between biochemical potency and physiological function.[20][22]
Target Engagement in a Cellular Context
Causality: Before measuring downstream effects, it's crucial to confirm that the compound is physically binding to its intended target within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[23]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells from a relevant cell line (e.g., a colorectal cancer line where CDK8 is an oncogene[4]) with the test compound or vehicle (DMSO).
-
Heating: Aliquot the treated cell lysates into different tubes and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble fraction, containing the stabilized protein, remains in the supernatant.
-
Detection: Analyze the amount of the target protein (e.g., CDK8) remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Downstream Pathway Modulation
Causality: If the compound binds and inhibits its kinase target, it should block the phosphorylation of that kinase's known downstream substrates. Measuring this effect provides direct evidence of functional target inhibition in a physiological pathway. For CDK8, a key component of the Mediator complex, a known downstream effect is the regulation of β-catenin activity.[4]
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116) and treat with increasing concentrations of the test compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to a phosphorylated downstream substrate (e.g., phospho-β-catenin) and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, without a change in the total protein, confirms pathway modulation.
Hypothetical CDK8 Signaling Pathway
Caption: Simplified WNT/β-catenin pathway showing CDK8 inhibition.
Phenotypic Assays
Causality: The final step is to connect functional target inhibition to a relevant cellular phenotype, such as cell proliferation or viability. If CDK8 is an oncogene in a specific cancer cell line, a potent inhibitor should reduce the proliferation of those cells.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on CDK8 signaling (e.g., HCT116) into a 96-well plate.
-
Compound Treatment: After allowing cells to adhere, treat them with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Data Acquisition: Read the resulting luminescence signal.
Conclusion: Synthesizing an Evidence-Based MoA
This technical guide has detailed a systematic, multi-layered approach to predicting and validating the mechanism of action for this compound. The strategy begins with a strong, literature-supported hypothesis centered on kinase inhibition, driven by the compound's 7-azaindole core. This hypothesis is efficiently refined using in silico tools before being rigorously tested through broad biochemical profiling and specific dose-response assays. The final and most critical phase confirms target engagement and functional pathway modulation in a physiologically relevant cellular environment, ultimately linking molecular action to a cellular phenotype. By following this integrated workflow, researchers can confidently and efficiently elucidate the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.
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The Strategic Core: A Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Kinase Inhibitor Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have established it as a "privileged scaffold." This in-depth technical guide focuses on a critical building block, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , providing a comprehensive overview of its synthesis, chemical rationale, and strategic application in the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel therapeutics.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. The 7-azaindole core has emerged as a highly effective ATP mimetic.[1][2] Its defining feature is the pyridine nitrogen and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding interaction with the kinase hinge region.[1] This mimics the interaction of the adenine portion of ATP, providing a strong anchor for inhibitor binding.
The strategic placement of substituents on the 7-azaindole ring allows for the fine-tuning of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[3] this compound is a pre-functionalized scaffold that offers multiple vectors for chemical elaboration, making it a valuable starting point for library synthesis and lead optimization.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
While various methods exist for the synthesis of the 7-azaindole core, a robust and widely applicable strategy involves a Sonogashira coupling followed by a cyclization reaction.[4][5] The following protocol outlines a plausible and scientifically sound synthesis of the title compound, starting from commercially available 2-amino-5-chloropyridine.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Detailed Protocol
Step 1: Iodination of 2-Amino-5-chloropyridine
-
Rationale: The introduction of an iodine atom at the 3-position of the pyridine ring is a critical first step, as it provides a handle for the subsequent palladium-catalyzed cross-coupling reaction. The amino group directs the electrophilic iodination to the adjacent C3 position. Silver sulfate is used to activate the iodine.
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add silver sulfate (1.0 eq) in one portion.
-
Add iodine (1.0 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-chloro-3-iodopyridine.
-
Step 2: Sonogashira Coupling with Methyl Propiolate
-
Rationale: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4] In this step, the iodinated pyridine is coupled with methyl propiolate to introduce the carbon framework necessary for the formation of the pyrrole ring. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst are employed. Triethylamine acts as a base to neutralize the HI formed during the reaction.
-
Procedure:
-
To a solution of 2-amino-5-chloro-3-iodopyridine (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous THF, add triethylamine (2.5 eq).
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.
-
Step 3: Acid-Catalyzed Cyclization
-
Rationale: The final step involves the intramolecular cyclization of the alkyne intermediate to form the pyrrole ring of the 7-azaindole core. This is typically achieved under acidic conditions. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is effective in promoting this transformation.[6] The amino group attacks the alkyne, leading to the formation of the bicyclic system.
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in acetonitrile.
-
Add trifluoroacetic acid (1.0 eq) and trifluoroacetic anhydride (1.3 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis.[7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[8] Several approved and clinical-stage JAK inhibitors, such as Upadacitinib, feature a pyrrolopyrimidine or 7-azaindole core.[9][10]
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for 7-azaindole based inhibitors.
Structure-Activity Relationship (SAR) Insights
This compound serves as a versatile starting point for developing potent and selective JAK inhibitors. The core scaffold provides the essential hinge-binding interactions, while the substituents at the 4 and 5 positions can be modified to optimize binding and pharmacokinetic properties.
-
The 4-Carboxylate Group: This ester functionality is a key handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse side chains. These side chains can extend into other pockets of the ATP-binding site, enhancing potency and selectivity. For instance, in the development of some JAK inhibitors, this position is crucial for interacting with specific amino acid residues, thereby discriminating between different JAK isoforms.[11]
-
The 5-Chloro Group: The chlorine atom at the 5-position occupies a hydrophobic pocket within the kinase active site.[12] This hydrophobic interaction can contribute significantly to the overall binding affinity of the inhibitor. Furthermore, the electronic-withdrawing nature of the chlorine atom can influence the pKa of the 7-azaindole ring system, potentially affecting its binding characteristics and cell permeability. In some cases, replacing the chloro group with other substituents like methyl or cyano groups has been shown to impact potency, highlighting the importance of this position for hydrophobic interactions.[12]
| Compound | Scaffold | Key Substituents | Target Kinase(s) | Reported Activity (IC50) |
| Decernotinib | 7-Azaindole | C4-pyrimidine, C5-H | JAK3 | Potent inhibition |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | Complex side chain | JAK1 | 47 nM |
| Generic 7-Azaindole | 7-Azaindole | C5-Cl | Cdc7 | Modulates potency |
Conclusion and Future Directions
This compound is a strategically important intermediate in the synthesis of kinase inhibitors. Its pre-functionalized 7-azaindole core provides a robust platform for the rapid generation of diverse compound libraries. The synthetic route, centered around a Sonogashira coupling and cyclization, is a reliable and scalable method for its preparation. By understanding the mechanistic rationale behind each synthetic step and the structure-activity relationships of the resulting inhibitors, researchers can effectively leverage this building block to develop novel and highly selective therapeutics targeting kinases such as those in the JAK-STAT pathway. Future work will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of novel derivatizations to address the ongoing challenges of kinase inhibitor selectivity and acquired resistance.
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Tong, L., et al. (2012). Azaindole-based inhibitors of Cdc7 kinase: impact of the pre-DFG residue, Val 195. ACS Medicinal Chemistry Letters, 3(7), 572-576.[12]
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Pearson, S. E., et al. (2017). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 22(10), 1645.[4][6]
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Takahashi, H., & Ishikawa, T. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 64(8), 851-859.[1][13]
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Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.[8]
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de Koning, C. B., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8356-8366.[14]
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Gelin, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1633.[7]
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Amrutha, S., Radhika, S., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-285.[5]
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Echo BioSystems. (n.d.). Methyl 5-chloro-1H- pyrrolo[2,3-b]pyridine-4- carboxylate. Retrieved from [Link]
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PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.[15]
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Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220.[11]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors.[1][2] This guide details a representative multi-step synthesis, offering insights into the strategic considerations behind the chosen methodology, a step-by-step experimental protocol, and purification guidelines. The protocol is designed for researchers in synthetic organic chemistry and drug development, providing a robust framework for accessing this valuable building block.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring system. This substitution enhances solubility and bioavailability, making it a highly attractive scaffold in drug discovery.[3] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, with approved drugs such as Pexidartinib targeting colony-stimulating factor 1 receptor (CSF1R).[1]
This compound serves as a versatile intermediate, providing multiple reaction handles for further chemical elaboration. The chloro-substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. This application note outlines a logical and efficient synthetic route to this key intermediate.
Synthetic Strategy: A Multi-Step Approach
The synthesis of substituted 7-azaindoles can be approached through various strategies, including the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa.[6][7] The protocol detailed below follows a common and reliable strategy: the construction of the pyrrole ring onto a substituted pyridine precursor. This approach allows for the early introduction of the necessary functionalities on the pyridine ring, which then guide the regioselective formation of the pyrrole.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical transformations for analogous heterocyclic systems. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-amino-6-chloronicotinaldehyde | ≥95% | Commercial |
| (Carbethoxymethylene)triphenylphosphorane | ≥98% | Commercial |
| Toluene | Anhydrous | Commercial |
| Potassium tert-butoxide (KOtBu) | ≥98% | Commercial |
| Dimethylformamide (DMF) | Anhydrous | Commercial |
| Methanol (MeOH) | Anhydrous | Commercial |
| Sulfuric Acid (H₂SO₄) | 98% | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Hexanes | ACS Grade | Commercial |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial |
| Brine | Saturated | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial |
Step-by-Step Procedure
The synthesis proceeds in three main steps as illustrated below:
Caption: Detailed three-step reaction pathway.
Step 1: Synthesis of Ethyl (E)-3-(2-amino-6-chloropyridin-3-yl)acrylate
-
To a stirred solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in anhydrous toluene (10 mL per 1 g of aldehyde), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product. This is often carried forward to the next step without further purification.
Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from an aldehyde. The use of a stabilized ylide favors the formation of the (E)-isomer, which is necessary for the subsequent cyclization.
Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
Dissolve the crude ethyl (E)-3-(2-amino-6-chloropyridin-3-yl)acrylate (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL per 1 g of acrylate).
-
Add potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the ethyl ester.
Rationale: This intramolecular cyclization is a nucleophilic attack of the amino group onto the electron-deficient β-carbon of the acrylate, followed by elimination of ethanol. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous methanol (20 mL per 1 g of ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-4 drops).
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 18-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.
Rationale: Transesterification under acidic conditions is a standard method for converting one ester to another. Using a large excess of methanol drives the equilibrium towards the formation of the methyl ester.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₇ClN₂O₂[8]
-
Molecular Weight: 210.62 g/mol [8]
-
Purity (by HPLC/LC-MS): ≥95%
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By following this three-step sequence, researchers can efficiently produce this valuable intermediate, which is a key starting material for the synthesis of a diverse range of biologically active molecules, particularly in the field of kinase inhibitor development.[2][9]
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McCauley, D. et al. (2020). The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. PubMed Central. Available at: [Link]
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Seela, F. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Bentham Science. Available at: [Link]
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Kaval, N. et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. Available at: [Link]
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Hegedűs, D. et al. (2015). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
-
Konecny, P. et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. Institute of Molecular and Translational Medicine. Available at: [Link]
-
Wang, X. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
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Kerr, W. J. et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH Public Access. Available at: [Link]
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Svela, P. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
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Kumar, V. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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Application Notes & Protocols: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Foundational Precursor for Janus Kinase (JAK) Inhibitor Synthesis
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- 15. Synthesis of Tofacitinib [cjph.com.cn]
The Privileged Scaffold: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Ascendancy of the 7-Azaindole Core
In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that are capable of interacting with multiple biological targets to elicit a desired therapeutic effect. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1] Its structural resemblance to endogenous purines and indoles allows it to serve as an effective bioisostere, modulating the activity of a vast array of enzymes and receptors.[2] The 7-azaindole core is particularly renowned for its role as an exceptional "hinge-binder" for protein kinases, forming key hydrogen bond interactions within the ATP-binding site.[1][3] This has led to the development of several successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]
This application note focuses on a specific, highly functionalized derivative: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . This molecule is not just a scaffold; it is a versatile chemical intermediate, strategically equipped with functional handles that permit medicinal chemists to elaborate it into a diverse library of potential drug candidates. The presence of the C5-chloro group and the C4-methyl carboxylate provides orthogonal points for chemical modification, enabling systematic exploration of structure-activity relationships (SAR). This guide will provide a deep dive into the synthesis and application of this key building block, offering detailed protocols for its preparation and its use in the development of potent kinase inhibitors.
Part 1: Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process requiring careful control of regioselectivity. While numerous methods exist for the construction of the 7-azaindole core,[4] a common and adaptable strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative, literature-informed approach.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic sequence. Researchers should always first consult primary literature and perform appropriate risk assessments.
Step 1: Synthesis of Methyl 2-amino-5-chloronicotinate
The synthesis begins with the functionalization of a commercially available chloropyridine.
-
Reaction:
-
To a solution of 2,5-dichloronicotinic acid (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with ethyl acetate.
-
The crude amide is then subjected to a Hofmann rearrangement using a reagent like bromine in sodium hydroxide solution to yield the amine.
-
Finally, esterification of the carboxylic acid under standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) provides the title compound.
-
-
Rationale: This sequence builds the required 2-amino-3-carboxylate substitution pattern on the pyridine ring, which is essential for the subsequent cyclization step to form the pyrrole ring.
Step 2: Construction of the Pyrrolo[2,3-b]pyridine Ring
This step involves a cyclization reaction to form the fused bicyclic system. The Bartoli indole synthesis is a common method for this transformation.
-
Reaction:
-
Dissolve Methyl 2-amino-5-chloronicotinate (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Rationale: The Bartoli synthesis, or related vinyl Grignard addition followed by cyclization, is a powerful method for forming the pyrrole ring fused to an electron-deficient pyridine ring.[5] The regiochemistry is directed by the position of the amino group and the carboxylate.
Part 2: Application in Kinase Inhibitor Drug Discovery
The true value of this compound lies in its utility as a starting point for creating potent and selective kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[6]
The Kinase Inhibition Paradigm
Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The 7-azaindole scaffold is particularly adept at this, forming two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.
Caption: A generic MAP Kinase signaling pathway often targeted in oncology.
Drug Discovery Workflow
The core intermediate is systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The C4-carboxylate is an ideal handle for introducing diversity elements that can probe different pockets of the kinase active site.
Caption: Workflow for developing kinase inhibitors from the core intermediate.
Protocol 2: Amide Library Synthesis via Amide Coupling
This protocol details the conversion of the methyl ester to a library of amides, a common strategy for exploring the SAR of the solvent-exposed region of the kinase active site.
Step 1: Saponification of the Methyl Ester
-
Reaction:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at 50 °C for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The resulting precipitate, 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.
-
-
Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary step to activate the carbonyl group for the subsequent amide bond formation.
Step 2: Parallel Amide Coupling
-
Reaction (General procedure for one well in a 96-well plate):
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq, e.g., 0.1 mmol) in DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes at room temperature to form the activated ester.
-
Add a solution of the desired primary or secondary amine (1.1 eq) in DMF.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the desired amide product.
-
-
Rationale: This high-throughput method allows for the rapid synthesis of a large library of compounds by varying the amine coupling partner. This is crucial for efficient SAR exploration.[7]
Part 3: Biological Evaluation
Once a library of compounds has been synthesized, they must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity.
Protocol 3: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)
This protocol is a generalized procedure and should be optimized for the specific kinase and substrate being investigated.
-
Materials:
-
Target Kinase (e.g., FGFR, CDK9)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[8]
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure: [9]
-
Kinase Reaction: a. Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors (e.g., MgCl2). b. In a 384-well plate, add 2.5 µL of the kinase reaction buffer to each well. c. Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution starting from 10 µM) or DMSO as a vehicle control. d. Initiate the kinase reaction by adding 2.0 µL of ATP solution (concentration should be at or near the Km for the specific kinase). e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Add 5.0 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10.0 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. b. Normalize the data using high (vehicle control) and low (no enzyme) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Data Presentation: Structure-Activity Relationship (SAR) Table
The results from the kinase assay are compiled to understand how chemical modifications affect biological activity.
| Compound ID | R-Group (from Amide Coupling) | Kinase X IC50 (nM) |
| Lead-01 | Cyclopropylamine | 850 |
| Lead-02 | Aniline | 420 |
| Lead-03 | 4-Fluoroaniline | 150 |
| Lead-04 | 3-(Dimethylamino)propylamine | 75 |
| Lead-05 | (S)-3-aminopyrrolidine | 25 |
Table 1: Hypothetical SAR data for a series of inhibitors derived from the core scaffold. This data illustrates how modifying the R-group through amide coupling can significantly impact inhibitory potency against a target kinase.
Conclusion
This compound is a powerful and versatile intermediate in medicinal chemistry. Its strategic functionalization provides chemists with the tools necessary to rapidly generate and optimize novel drug candidates. The 7-azaindole core ensures a high probability of interaction with the kinase hinge region, while the chloro and carboxylate groups offer precise control over the exploration of chemical space to achieve high potency and selectivity. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging this privileged scaffold in the rational design of next-generation kinase inhibitors.
References
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Online] Available at: [Link] [Accessed January 8, 2026].
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PubMed. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
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PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
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PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Online] Available at: [Link] [Accessed January 8, 2026].
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RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
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Organic Chemistry Portal. Azaindole synthesis. [Online] Available at: [Link] [Accessed January 8, 2026].
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
-
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Online] Available at: [Link] [Accessed January 8, 2026].
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Online] Available at: [Link] [Accessed January 8, 2026].
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ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. [Online] Available at: [Link] [Accessed January 8, 2026].
-
Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Online] Available at: [Link] [Accessed January 8, 2026].
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Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. [Online] Available at: [Link] [Accessed January 8, 2026].
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PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Online] Available at: [Link] [Accessed January 8, 2026].
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Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Advanced Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and C-C Bond Formation
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, 7-azaindole derivatives are at the core of numerous therapeutic agents, including FDA-approved drugs like the kinase inhibitors Vemurafenib and Pexidartinib.[1] The development of novel therapeutics based on this scaffold frequently requires the strategic formation of carbon-carbon bonds to introduce molecular complexity and modulate pharmacological activity.[1][2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for drug development professionals. This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a key intermediate for building diverse chemical libraries.
The Mechanism: A Palladium-Catalyzed Trinity
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium catalyst.[6][7] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of the heteroaryl chloride. This step forms a new Pd(II) complex. The electron-rich nature of the palladium catalyst, often enhanced by electron-donating ligands, is crucial for this step to proceed efficiently, especially with less reactive heteroaryl chlorides.[8][9]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, thereby promoting the transfer.[10][11][12] The exact mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[8][13]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled as the final biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Protocol Design: Key Parameter Optimization
The success of the Suzuki coupling with heteroaryl chlorides like this compound hinges on the judicious selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) | Heteroaryl chlorides are less reactive than bromides or iodides. Catalysts with electron-rich, bulky phosphine ligands enhance the rate of oxidative addition and reductive elimination.[8] Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a range of heteroaryl couplings.[7] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The base is critical for activating the boronic acid for transmetalation.[8][10] Carbonates and phosphates are generally effective and well-tolerated by many functional groups. The choice can influence reaction rates and yields.[12] |
| Solvent | 1,4-Dioxane/Water, Toluene, or DMF | The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent and water is common and often enhances the reaction rate.[8][14] The solvent can also influence catalyst activity and selectivity.[15][16][17] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the oxidative addition of the less reactive chloro-substituent. The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)[18]
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture). The mixture is typically sparged with the inert gas for 10-15 minutes. Following this, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand combination (e.g., a second-generation Buchwald ligand), or a stronger base like K₃PO₄. Incomplete degassing can also lead to catalyst deactivation.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help mitigate this. Running the reaction under strictly anhydrous conditions (if a non-aqueous solvent system is used) can also be beneficial.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. This is often minimized by slow addition of the boronic acid or by using a lower reaction temperature if feasible.
-
N-H Reactivity: The pyrrole N-H of the 7-azaindole is acidic and can potentially interact with the base or catalyst. While many Suzuki couplings on N-H containing heterocycles proceed without issue, in cases of low yield or complex product mixtures, N-protection (e.g., with a SEM or Boc group) may be necessary.[19][20][21]
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and highly effective method for the derivatization of this compound. A thorough understanding of the underlying mechanism and careful optimization of reaction parameters are key to achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully leverage this powerful transformation in the synthesis of novel 7-azaindole-based compounds with therapeutic potential.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
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ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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National Institutes of Health. Azaindole Therapeutic Agents. [Link]
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ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]
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National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]
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ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
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ACS Publications. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
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MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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National Institutes of Health. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
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National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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- 20. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the synthesis of C-N bonds, offering a versatile and efficient method for the late-stage functionalization and library synthesis of such heterocyclic compounds. This document outlines the mechanistic rationale, key reaction parameters, and step-by-step protocols to enable researchers to successfully implement this transformation.
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen bonds is a cornerstone of modern pharmaceutical and agrochemical research. Aryl and heteroaryl amines are ubiquitous motifs in a vast array of therapeutic agents. The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is of particular interest due to its presence in numerous kinase inhibitors and other targeted therapies. Traditional methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by substrate scope.
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized the synthesis of arylamines.[1] Its broad functional group tolerance, mild reaction conditions, and wide applicability to various amine and aryl halide coupling partners have established it as a preferred method in drug development.[1] This guide focuses on the application of this reaction to this compound, a key intermediate for the synthesis of substituted 7-azaindoles. The presence of the chloro-substituent on the pyridine ring and the methyl carboxylate on the pyrrole ring presents a unique set of challenges and considerations for reaction optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Figure 2: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
RuPhos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and RuPhos.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the sodium tert-butoxide to the reaction vial.
-
In a separate vial, dissolve the secondary amine in anhydrous toluene.
-
Add the amine solution to the reaction vial via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), remove the vial from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
Protocol 2: Alternative Conditions for Base-Sensitive Substrates
If hydrolysis of the methyl ester is observed with NaOtBu, a weaker base should be employed. This protocol uses potassium phosphate (K₃PO₄), which may require a more active precatalyst and slightly modified conditions.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
XPhos Pd G3 (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add this compound, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction vial with a stir bar.
-
Add the amine, followed by anhydrous dioxane.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 110-120 °C.
-
Stir the reaction mixture and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure strictly anhydrous and inert conditions. Use a pre-catalyst for more reliable activation. |
| Poorly soluble base | Switch to a more soluble base (e.g., LHMDS) or a different solvent system. | |
| Challenging substrate | Use a more electron-rich and bulky ligand (e.g., BrettPhos for primary amines). Increase reaction temperature. | |
| Side Product Formation | Hydrolysis of ester | Use a weaker base (K₃PO₄, Cs₂CO₃) and anhydrous conditions. |
| Hydrodehalogenation | This can occur via β-hydride elimination with some amines. A change in ligand or a lower reaction temperature may help. | |
| Dimerization of starting material | Lower the reaction temperature. Adjust catalyst and ligand loading. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted derivatives of this compound. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and good functional group compatibility. The protocols provided herein serve as a validated starting point for this important transformation, enabling the rapid generation of compound libraries for drug discovery and development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Retrieved January 4, 2026, from [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. (2023). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
Application Notes & Protocols: Strategic Use of Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in the Synthesis of Novel Tofacitinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Tofacitinib Analog Development
Tofacitinib (Xeljanz®) is a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] Its mechanism of action involves the inhibition of JAK1, JAK2, and JAK3, thereby modulating cytokine signaling pathways crucial to the immune response. The core structure of tofacitinib features a 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold linked to a substituted piperidine moiety.[3] While highly effective, ongoing research focuses on developing analogs with improved selectivity, metabolic stability, and potentially reduced off-target effects.[4] The strategic modification of the tofacitinib structure offers a pathway to novel intellectual property and drug candidates with enhanced therapeutic profiles.
This guide details the application of a key, functionalized heterocyclic building block, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1015609-99-0)[5], in the synthesis of a novel class of tofacitinib analogs. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established bioisostere of the 7-deazapurine core found in tofacitinib, making it an attractive scaffold for new JAK inhibitors.[6] The chloro-substituent at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl carboxylate at the 4-position provides a direct precursor to an amide linkage, a common feature in many kinase inhibitors.
The Strategic Advantage of the Starting Material
This compound is a strategically designed intermediate for several reasons:
-
The 7-Azaindole Core: This scaffold is a privileged structure in medicinal chemistry, known to mimic the purine core and form critical hydrogen bond interactions within the ATP-binding site of various kinases.
-
C5-Chloro Substituent: The chlorine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups to probe the solvent-exposed region of the kinase, potentially enhancing potency or selectivity.
-
C4-Carboxylate Group: The methyl ester at the 4-position is readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents, enabling the exploration of different side chains that can interact with the protein backbone or extend into other pockets of the active site.
The following sections provide detailed protocols for a modular synthetic approach to a library of tofacitinib analogs starting from this key intermediate.
Synthetic Workflow Overview
The overall strategy involves a divergent synthetic plan where the key intermediate is first elaborated at the C4 position via amide bond formation, followed by diversification at the C5 position using cross-coupling chemistry. This approach allows for the late-stage introduction of diversity elements, which is highly efficient for building a library of analogs.
Caption: Divergent synthetic workflow for tofacitinib analogs.
Experimental Protocols
Part 1: Synthesis of the Core Amide Intermediate
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling. The use of lithium hydroxide at room temperature provides a mild and effective method, minimizing potential side reactions on the sensitive heterocyclic core.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 1015609-99-0 | 210.62 | 210.6 mg | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 126 mg | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | - | 5 mL | - |
| Water (H₂O) | 7732-18-5 | - | 2.5 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | For extraction | - |
| Brine | - | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | For drying | - |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (210.6 mg, 1.0 mmol).
-
Add THF (5 mL) and Water (2.5 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Add lithium hydroxide monohydrate (126 mg, 3.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, can be purified by recrystallization or used directly in the next step if sufficiently pure.
Expected Characterization Data for Product:
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic shifts for the pyrrolo[2,3-b]pyridine core protons and the disappearance of the methyl ester singlet (around 3.9 ppm). The pyrrole NH and carboxylic acid OH protons will likely appear as broad singlets.
-
LC-MS: [M+H]⁺ expected at m/z = 197.0.
Protocol 2: Amide Coupling to Synthesize the Core Intermediate
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization for chiral amines and provides high yields.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 1203498-99-0 | 196.59 | 196.6 mg | 1.0 |
| Amine (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine) | - | - | 1.1 mmol | 1.1 |
| HATU | 148893-10-1 | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.52 mL (3 mmol) | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 5 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | For extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For washing | - |
| Brine | - | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | For drying | - |
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (196.6 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired core amide intermediate.
Expected Characterization Data for Product (example with (3R,4R)-4-methyl-3-(methylamino)piperidine):
-
¹H NMR (400 MHz, CDCl₃): Expect to see signals corresponding to both the 7-azaindole core and the piperidine moiety. The amide proton may be a broad signal.
-
LC-MS: [M+H]⁺ calculated for the specific coupled product. For the example amine, this would be m/z = 306.1.
-
¹³C NMR: Will show characteristic peaks for the aromatic, amide, and aliphatic carbons.[7]
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling on similar 4-chloro-7-azaindole systems and allows for the introduction of aryl or heteroaryl groups at the C5 position.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling for C5-Arylation
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Equivalents |
| Core Amide Intermediate | - | - | 0.5 mmol | 1.0 |
| Arylboronic Acid or Pinacol Ester | - | - | 0.75 mmol | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 20.4 mg (0.025 mmol) | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 207 mg (1.5 mmol) | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | - | 4 mL | - |
| Water, degassed | 7732-18-5 | - | 1 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | For extraction | - |
| Celite® | - | - | For filtration | - |
Procedure:
-
To an oven-dried microwave vial or Schlenk tube, add the Core Amide Intermediate (0.5 mmol), the desired arylboronic acid or ester (0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final tofacitinib analog.
Expected Characterization Data for Final Analog:
-
¹H and ¹³C NMR: The spectra should confirm the presence of the newly introduced aryl group, with characteristic aromatic signals and the absence of the C5-H signal from the starting core.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final compound.[9]
Conclusion and Future Directions
The protocols outlined provide a robust and flexible platform for the synthesis of novel tofacitinib analogs based on the 7-azaindole scaffold. By leveraging the versatile reactivity of this compound, researchers can efficiently generate libraries of compounds for structure-activity relationship (SAR) studies. Future work can expand upon this foundation by exploring alternative cross-coupling reactions at the C5 position (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or by modifying the 7-azaindole core itself prior to the key coupling steps. This strategic approach will continue to fuel the discovery of next-generation JAK inhibitors with superior pharmacological properties.
References
-
Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (2022). Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]
-
Marican, A., & Pinto, B. M. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(34), 4694-4707. [Link]
-
Wu, X., Zeng, X., Li, J., & Song, M. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 145, 1-10. [Link]
-
Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 323-330. [Link]
-
Olsen, J. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3498. [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science. [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Crasto, A. M. (2015). TOFACITINIB, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT. Organic Spectroscopy International. [Link]
-
Crasto, A. M. (2014). Tofacitinib Citrate, 的合成 توفاسيتين يب Тофацитиниб トファシチニブ. Organic Spectroscopy International. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2011). Current Medicinal Chemistry, 18(29), 4488-4503. [Link]
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- 2. research.unl.pt [research.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Tofacitinib Citrate, 的合成 توفاسيتين يب Тофацитиниб トファシチニブ [orgspectroscopyint.blogspot.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Application and Protocol Guide: Amination of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural building block while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This has led to its incorporation into numerous clinically significant molecules, including kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[1][2][3] The functionalization of the 7-azaindole core is a cornerstone of modern drug design, enabling the fine-tuning of pharmacological properties.[4][5][6]
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a key intermediate, providing a reactive handle at the 5-position for introducing diverse functionalities. The reaction of this compound with amines is a critical transformation for building libraries of novel compounds with potential therapeutic applications.[7][8] This guide provides a detailed overview of the primary methods for this amination, focusing on the underlying mechanisms and offering practical, field-tested protocols.
Reaction Mechanisms: A Tale of Two Pathways
The substitution of the chlorine atom at the 5-position of the 7-azaindole ring by an amine nucleophile can be achieved through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method depends on the nature of the amine, the desired reaction conditions, and the presence of other functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[9][10][11] For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the intermediate.[12] In the case of this compound, the pyridine nitrogen and the carboxylate group at the 4-position provide some electronic activation, making SNAr a viable, though often challenging, pathway.[13]
Generally, SNAr reactions with less activated substrates like this require forcing conditions, such as high temperatures and the use of a strong base to deprotonate the amine, increasing its nucleophilicity.[14][15]
Caption: The SNAr reaction pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more versatile and widely used method for forming carbon-nitrogen bonds.[16] This palladium-catalyzed cross-coupling reaction is tolerant of a wide range of functional groups and can be used with a broad spectrum of amines, including primary and secondary, aliphatic and aromatic amines.[14][17][18] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[16]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The aryl halide (our 7-azaindole substrate) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[16]
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8][14][19]
Caption: The Buchwald-Hartwig catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, reaction time, choice of base, and ligand) may be necessary for specific amine substrates.
Protocol 1: Buchwald-Hartwig Amination (Recommended General Method)
This method is generally preferred due to its broad substrate scope and milder reaction conditions.
Caption: General experimental workflow for amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)[14]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: In a glovebox or under a positive pressure of inert gas, charge an oven-dried Schlenk flask or reaction vial with the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the this compound and the desired amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[14][17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by washing with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (for specific, highly nucleophilic amines)
This method may be suitable for certain reactive amines and avoids the use of a metal catalyst.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 - 5.0 equiv)
-
Strong base (optional, e.g., NaH, KHMDS, 1.1-1.5 equiv)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: To a solution of this compound in a polar aprotic solvent, add the amine. If using a strong base, the amine can be pre-treated with the base to form the corresponding amide anion.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.[20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions for Buchwald-Hartwig amination based on literature for similar heteroaryl chlorides.
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Secondary Aliphatic | Pd₂(dba)₃ (2%) | Xantphos (4%) | NaOt-Bu | Toluene | 100-110 | Good to Excellent | [14][17] |
| Primary Aliphatic | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ | Dioxane | 100 | Good | [8][14] |
| Aniline | Pd₂(dba)₃ (2.5%) | XPhos (5%) | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [17][19] |
| Weakly Nucleophilic | Pd precatalyst (5%) | BrettPhos (10%) | LiHMDS | Dioxane | 80-100 | Moderate to Good | [8] |
Yields are generalized and highly dependent on the specific substrates used.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen, especially the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial for reproducible results.
-
Ligand Choice: The ligand plays a critical role. For sterically hindered amines or aryl halides, bulkier ligands like XPhos or RuPhos are often necessary.[14][17]
-
Base Sensitivity: The substrate contains a methyl ester, which can be susceptible to hydrolysis or transamidation under strongly basic conditions, especially at high temperatures. The use of weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable to strong alkoxides in some cases.
-
Competing Reactions: The N-H of the pyrrole ring can potentially react under some conditions. While N-arylation is a known side reaction for azaindoles, it is generally less favored than the coupling at the halo-position under standard Buchwald-Hartwig conditions.[8][19]
-
Purification: The polarity of the resulting 5-amino-7-azaindole derivatives can vary significantly. A gradient elution during column chromatography is often required for effective separation.
Conclusion
The amination of this compound is a pivotal reaction for the synthesis of novel compounds in drug discovery. While SNAr offers a metal-free approach, the Palladium-catalyzed Buchwald-Hartwig amination provides a more general, reliable, and versatile method with broad applicability. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of 5-amino-7-azaindole derivatives for biological evaluation.
References
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
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Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available at: [Link]
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Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PubMed Central. Available at: [Link]
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Amination of 2-halopyridines. ResearchGate. Available at: [Link]
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Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and... ResearchGate. Available at: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PubMed. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. Available at: [Link]
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Application Note: A Modular Synthetic Approach to Novel FGFR Inhibitors Utilizing Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of the FGF-FGFR signaling axis, driven by gene amplification, fusions, or mutations, is a clinically validated oncogenic driver in a multitude of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[2][3][4] This has established the FGFRs as compelling targets for therapeutic intervention.[1][3]
At the core of many successful kinase inhibitor designs lies a "privileged scaffold"—a molecular framework that effectively interacts with the highly conserved ATP-binding site. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as such a scaffold, featuring prominently in numerous approved and investigational kinase inhibitors.[3][5] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal foundation for inhibitor design.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a versatile and powerful starting material for the synthesis of novel FGFR inhibitors. We will elucidate the underlying biological rationale, present a modular synthetic workflow with detailed, field-tested protocols, and discuss the causality behind key experimental choices, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The FGFR Signaling Pathway: A Key Oncogenic Axis
Understanding the target pathway is paramount to rational drug design. The FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its cognate receptor in the presence of heparan sulfate proteoglycans.[6][7] This event triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[1][8] The now-activated receptor serves as a docking site for various adaptor proteins, leading to the activation of multiple downstream signaling pathways, primarily:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.[2][8]
-
PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][2]
-
PLCγ Pathway: Influences cell morphology and migration.[1]
Uncontrolled activation of these pathways due to FGFR alterations provides cancer cells with a sustained proliferative and survival advantage, making FGFR inhibition a targeted approach to halt tumor growth.[2][8]
Overall Synthetic Strategy
The synthetic approach detailed herein is designed for modularity, allowing for the systematic exploration of chemical space around the 7-azaindole core. The strategy hinges on three key transformations:
-
Saponification: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, unmasking a key functional handle.
-
Amide Coupling: The carboxylic acid is coupled with a diverse panel of primary or secondary amines. This introduces the R¹ group, which can be designed to probe interactions deep within the ATP-binding pocket.
-
Palladium-Catalyzed Cross-Coupling: The chloro-substituent at the C5 position serves as a versatile point for modification, most commonly via Suzuki-Miyaura coupling, to introduce the R² group. This position is ideal for installing moieties that can enhance selectivity or address solvent-exposed regions of the kinase.
This stepwise approach enables the creation of a focused library of compounds from a common intermediate, streamlining the drug discovery process.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Saponification of the Starting Material
Rationale: Saponification is a robust and high-yielding method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide due to its better solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions. A mixture of THF and water ensures that both the ester (organic-soluble) and the hydroxide salt (water-soluble) are in the same phase, facilitating the reaction.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 12 mL THF, 4 mL H₂O per 1 mmol of ester).
-
Add LiOH·H₂O (1.5 eq) to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
For any product remaining in the filtrate, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Combine all solid material and dry under high vacuum. The product, 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is typically of sufficient purity for the next step.
-
Protocol 2: Amide Coupling with a Primary/Secondary Amine
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient.[9] Coupling reagents are required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes racemization and is effective even for sterically hindered or electron-deficient substrates.[10] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the amine and the carboxylic acid without competing in the coupling reaction.[9][11]
| Coupling Reagent System | Base | Typical Solvent | Key Advantages | Common Side Reactions |
| HATU / HOBt | DIPEA, Et₃N | DMF, DCM | High efficiency, low racemization, good for difficult couplings.[10] | Cost, byproduct removal. |
| EDC / HOBt | DIPEA, DMAP | DCM, DMF | Water-soluble byproducts (urea), cost-effective.[9][10] | Can be slower, potential for side reactions with sensitive substrates. |
| Acyl Chloride | Pyridine, Et₃N | DCM, THF | Highly reactive, drives reactions to completion.[11] | Harsh formation conditions (SOCl₂), not compatible with many functional groups. |
-
Reagents & Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)
-
Desired amine (R¹-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction may become slightly warm.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (2x). Note: Washing with aqueous LiCl can sometimes be used to help remove DMF.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, ideal for introducing aryl or heteroaryl diversity (R²).[12] The choice of palladium catalyst and ligand is critical for success, especially when using an electron-rich heteroaryl chloride as a substrate. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a modern, highly active Buchwald ligand that is particularly effective for coupling challenging substrates like heteroaryl chlorides.[13] A robust base like cesium carbonate (Cs₂CO₃) is often used to facilitate the transmetalation step.
-
Reagents & Materials:
-
Amide intermediate from Protocol 2 (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (R²-B(OH)₂ or R²-Bpin) (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
SPhos (0.10 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 ratio), degassed
-
Diatomaceous earth (Celite®)
-
Round-bottom flask or microwave vial, condenser, magnetic stirrer
-
-
Procedure:
-
To a dry flask or microwave vial, add the amide intermediate (1.0 eq), the boronic acid/ester (1.5 eq), and Cs₂CO₃ (2.5 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.05 eq) and SPhos (0.10 eq) in a small amount of the degassed dioxane.
-
Evacuate and backfill the reaction flask with nitrogen or argon three times.
-
Add the degassed solvent mixture (dioxane/water) to the solids, followed by the catalyst pre-mixture via syringe.
-
Heat the reaction mixture to 90-110 °C (conventional heating) or as appropriate for microwave heating.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final FGFR inhibitor.[14][15]
-
Characterization and Purification
The identity and purity of all intermediates and final products must be rigorously confirmed.
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking reaction progress and identifying the presence of starting materials and products.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) confirms the elemental composition, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise chemical structure.
-
Purification: While crystallization can be used, chromatography is the most common and versatile purification technique in drug discovery.[16][17]
-
Flash Column Chromatography: Ideal for purifying gram-scale quantities of intermediates and final compounds with good separation on TLC.[15]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used.[14][15] Analytical HPLC is crucial for determining the final purity of a compound, while preparative HPLC is used for purifying small quantities of material to >95% purity, which is essential for biological testing.[16]
-
Conclusion
This compound is an exceptionally valuable building block for the synthesis of novel FGFR inhibitors. The modular three-step synthetic sequence—saponification, amide coupling, and Suzuki-Miyaura cross-coupling—provides a robust and flexible platform for medicinal chemists. This strategy allows for the systematic generation of diverse analogs, facilitating the exploration of structure-activity relationships necessary to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this note are based on reliable and well-established chemical transformations, providing a solid foundation for any research program aimed at discovering the next generation of targeted cancer therapeutics.
References
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.
- Bennasroul, A., Gardin, A., Arock, M., & Poulain, L. (2023). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences.
- Understanding Compound Purification Practices. (2023). Moravek.
- Understanding FGF Signaling: A Key Pathway in Development and Disease. (n.d.). Proteintech.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Lilly.
- Xie, Y., Su, N., Yang, J., Tan, Q., Huang, S., Jin, M., ... & Xie, X. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology.
- Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., & Tabernero, J. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). BenchChem.
- 80 – Purification & Isolation Techniques (S6E5). (2024, April 20). YouTube.
- Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PubMed Central.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Patric, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Wodicka, L. M., et al. (2010). Evolution of Small Molecule Kinase Drugs. Future Medicinal Chemistry.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). EvitaChem.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
- Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2025). Journal of Medicinal Chemistry.
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Application Notes and Protocols for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Cancer Research
Foreword: The Promise of the 7-Azaindole Scaffold in Oncology
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique structure, which is bioisosteric to indole, allows it to function as an excellent "hinge-binding" motif for various protein kinases.[1][2] By forming critical hydrogen bonds within the ATP-binding pocket of these enzymes, 7-azaindole derivatives can effectively block their catalytic activity, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.[1] Numerous compounds based on this scaffold have been investigated as inhibitors of key oncogenic kinases, including PI3K, ATR, CDK9, and FGFR, with some achieving clinical significance.[3][4][5]
This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1015609-99-0), a member of this promising class of compounds. While specific biological data for this particular molecule is not extensively published, its structural features strongly suggest its potential as a kinase inhibitor. Therefore, these application notes are designed to provide a comprehensive framework for its characterization, from initial biochemical assays to cell-based functional studies. The protocols herein are established, field-proven methodologies for the evaluation of novel kinase inhibitors.
Compound Profile: this compound
| Characteristic | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-7-azaindole-4-carboxylic acid methyl ester |
| CAS Number | 1015609-99-0[6] |
| Molecular Formula | C₉H₇ClN₂O₂[6] |
| Molecular Weight | 210.62 g/mol [6] |
| Structure | ![]() |
| Hazard | Irritant[6] |
Note: A 3D structure image would ideally be placed here.
Postulated Mechanism of Action: Targeting Kinase Signaling Pathways
The aberrant activation of protein kinase signaling pathways is a hallmark of many cancers.[7][8][9] The 7-azaindole core of this compound is a privileged scaffold for ATP-competitive kinase inhibition.[1][2] One of the most frequently dysregulated pathways in human cancer is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[7][9][10]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Given the prevalence of 7-azaindole derivatives as PI3K inhibitors, it is plausible that this compound could exert its anticancer effects by targeting a kinase within this or other critical oncogenic pathways. The following protocols are designed to elucidate the specific kinase targets and cellular effects of this compound.
Experimental Protocols: A Roadmap for Characterization
The following section provides detailed, step-by-step protocols for the initial characterization of a novel potential kinase inhibitor like this compound.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to determine the direct inhibitory effect of the test compound on the activity of a purified kinase enzyme. A luminescent-based assay, such as ADP-Glo™, is a robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
This compound
-
Purified recombinant kinase (e.g., PI3K, AKT, or a panel of kinases)
-
Substrate for the kinase (peptide or protein)
-
Kinase buffer[11]
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In each well of the plate, add the components in the following order:
-
Kinase buffer.
-
Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a positive control (a known inhibitor) and a negative (vehicle) control.
-
Purified kinase enzyme.
-
Substrate.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a control with no ATP (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
Materials:
-
Cancer cell line of interest (e.g., a line with a known dependency on the PI3K pathway, such as PTEN-null U87MG glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the compound concentration and determine the EC₅₀ value.
-
Protocol 3: Western Blot Analysis for Pathway Inhibition
This protocol is used to determine if the compound inhibits the phosphorylation of downstream targets of a specific kinase, confirming its mechanism of action within the cell.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of a protein of interest (e.g., phospho-AKT and total AKT).[15]
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-AKT) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition and normalize to the vehicle control.
Data Presentation: Comparative Efficacy of 7-Azaindole Derivatives
The following table summarizes the reported IC₅₀ values for various 7-azaindole derivatives against different kinases to provide a reference for the expected potency of this compound.
| Compound Class/Example | Target Kinase(s) | Reported IC₅₀ | Reference |
| 7-Azaindole Derivative | PI3Kγ | 0.5 nM | [7] |
| 7-Azaindole Congener (Compound 22) | Multi-kinase | Potent cytotoxicity | [11] |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11–1.1 µM | [16] |
| 7-Azaindole Derivative (Compound 8l) | Haspin | 14 nM | [3] |
| 7-Azaindole Derivative (Pexidartinib) | CSF1R | 13 nM | [4] |
| 7-Azaindole Derivative (Vemurafenib) | BRAF (V600E) | 31 nM | [4] |
Conclusion and Future Directions
This compound is a promising compound for cancer research due to its 7-azaindole core, a well-established pharmacophore for kinase inhibition. The protocols outlined in this guide provide a robust framework for its initial characterization, from determining its biochemical potency and selectivity to assessing its effects on cancer cell viability and intracellular signaling pathways. Successful execution of these experiments will elucidate the therapeutic potential of this compound and guide its further development as a targeted anticancer agent. Subsequent studies could involve broader kinase profiling, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
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Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(5), 431-443. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Mishra, R., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 638426. [Link]
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Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 26(6), 633-642. [Link]
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Jafari, M., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-132. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2574. [Link]
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Kameshita, I., et al. (2021). Kinase activity-tagged western blotting assay. BioTechniques, 70(3), 157-163. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1 and ULK1 v1. ResearchGate. [Link]
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Kameshita, I., et al. (2021). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 70(3), 157-163. [Link]
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Lee, H. W., & Lee, J. H. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6297-6311. [Link]
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El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115494. [Link]
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Li, Y., et al. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(16), 4987. [Link]
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Engel, J., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3129-3135. [Link]
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Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1551. [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(1), 193. [Link]
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ResearchGate. (2025). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. [Link]
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Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5038. [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3566-3580. [Link]
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ClinicalTrials.gov. (2023). Precision Lung Cancer Survivorship Care Intervention. [Link]
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Application Notes & Protocols: Investigating Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Neurological Disorder Research
Introduction: The Promise of a Privileged Scaffold in Neuroscience
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide array of biological targets, yet the nitrogen atom in the six-membered ring imparts unique physicochemical properties. This scaffold is the core of numerous compounds that have shown significant activity against targets in the central nervous system (CNS). Derivatives have been developed as potent inhibitors of kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinase (JAK), as well as modulators of phosphodiesterase 4B (PDE4B) and nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] These targets are deeply implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's, and in neuroinflammatory processes.
This document introduces Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a distinct member of this promising chemical class. While direct biological data on this specific molecule is nascent, its structure warrants a thorough investigation for potential therapeutic applications in neurology. This guide serves as a comprehensive roadmap for researchers, providing the scientific rationale and detailed protocols for the initial characterization and evaluation of this compound as a novel candidate for neurological disorder research.
Compound Profile
-
IUPAC Name: this compound
-
Synonyms: 7-Azaindole derivative
-
Molecular Formula: C₉H₇ClN₂O₂
-
Molecular Weight: 210.62 g/mol
-
Chemical Structure: (A visual representation of the chemical structure would be inserted here in a publication)
Physicochemical Properties (Predicted): The presence of the chloro- and methyl carboxylate groups suggests the compound is likely to be crystalline with moderate lipophilicity. Solubility should be assessed in standard laboratory solvents, such as DMSO, for stock solution preparation. Stability studies at various pH and temperature conditions are recommended to ensure the integrity of the compound during experimental procedures. The synthesis of related pyrrolo[2,3-b]pyridine cores often involves cyclization reactions of substituted aminopyridines.[5]
Hypothesized Mechanisms and Target Classes
Based on the extensive research into the 7-azaindole scaffold, we can postulate several high-priority biological targets for this compound. The experimental protocols outlined below are designed to systematically test these hypotheses.
-
Kinase Inhibition: Many neurological disorders involve the dysregulation of protein kinases.[6] For instance, GSK-3β and Cyclin-dependent kinase 5 (CDK5) are implicated in tau hyperphosphorylation in Alzheimer's disease, while Traf2- and Nck-interacting kinase (TNIK) is another potential target.[6][7] The 1H-pyrrolo[2,3-b]pyridine core is a known hinge-binding motif for many ATP-competitive kinase inhibitors.[7][8] Therefore, this compound is a prime candidate for broad kinase screening.
-
Modulation of Neuroinflammation: Chronic neuroinflammation is a hallmark of most neurodegenerative diseases, driven by activated microglia and astrocytes.[9][10] Phosphodiesterase 4B (PDE4B) is highly expressed in immune cells in the brain, and its inhibition can have anti-inflammatory effects.[1] Derivatives of 7-azaindole have been successfully developed as PDE4B inhibitors, suggesting a potential anti-neuroinflammatory role for our target compound.[1]
Potential Signaling Pathway Involvement
Caption: Hypothesized mechanism targeting key neurodegenerative pathways.
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
The following protocols provide a logical workflow for the initial screening and characterization of this compound.
Overall In Vitro Screening Workflow
Caption: A logical workflow for the in vitro evaluation of the target compound.
Protocol 1: Preliminary Neuronal Cytotoxicity Assessment
Rationale: Before assessing efficacy, it is crucial to determine the concentrations at which the compound is not toxic to neuronal cells. This establishes a safe therapeutic window for subsequent experiments. The human neuroblastoma cell line SH-SY5Y is a commonly used model for this purpose.[11]
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., PrestoBlue™ or alamarBlue™)
-
Plate reader capable of fluorescence detection
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium, from the highest desired concentration (e.g., 100 µM) down to the lowest (e.g., 0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol 2: Kinase Inhibition Profiling
Rationale: To test the hypothesis that the compound acts as a kinase inhibitor, an initial screening against a panel of kinases relevant to neurological disorders is recommended. This can be followed by a dose-response analysis for any identified hits. Luminescent assays that measure ATP consumption are a common high-throughput method.[12][13]
-
Materials:
-
Kinase panel (commercial service or in-house purified kinases, e.g., GSK-3β, CDK5, TNIK)
-
Kinase assay buffer
-
Substrate for each kinase
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Test compound and a known inhibitor for each kinase (positive control)
-
White, opaque 384-well plates
-
Luminometer
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the test compound at a screening concentration (e.g., 1 µM and 10 µM). Include no-compound (100% activity) and no-enzyme (background) controls.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Incubate for 10 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the controls. For any hits showing >50% inhibition, perform a dose-response curve by testing serial dilutions of the compound to determine the IC₅₀ (50% inhibitory concentration).
-
Protocol 3: Assessment of Anti-Neuroinflammatory Activity
Rationale: This protocol assesses the compound's ability to suppress the inflammatory response in microglia, the primary immune cells of the CNS. The BV-2 murine microglial cell line is a standard model.[14][15] Lipopolysaccharide (LPS) is used to induce an inflammatory response, and the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α are measured as key outputs.
-
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS
-
LPS (from E. coli)
-
Test compound
-
Griess Reagent for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined in Protocol 1) for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. After 15 minutes, measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Use the collected supernatant to quantify TNF-α and IL-6 levels using commercial ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare NO and cytokine levels in compound-treated wells to the LPS-only control. Calculate the percent reduction in inflammatory markers.
-
Protocol 4: Neuroprotection Assay Against Aβ-Induced Toxicity
Rationale: To determine if the compound can protect neurons from disease-relevant insults, this assay uses an in vitro model of Alzheimer's disease where neuronal cells are exposed to toxic amyloid-beta (Aβ) oligomers.[16]
-
Materials:
-
SH-SY5Y cells (can be differentiated with retinoic acid for a more neuron-like phenotype)
-
Aβ₁₋₄₂ peptide, prepared to form oligomers
-
Test compound
-
96-well plates
-
Cell viability reagent (as in Protocol 1)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells as in Protocol 1.
-
Treatment: Pre-treat cells with non-toxic concentrations of the test compound for 2 hours.
-
Neurotoxic Challenge: Add pre-formed Aβ₁₋₄₂ oligomers (e.g., 5 µM) to the wells. Include controls: untreated cells, cells with Aβ only, and cells with compound only.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay as described in Protocol 1.
-
Data Analysis: Calculate the percent neuroprotection conferred by the compound by comparing the viability of cells co-treated with Aβ and the compound to those treated with Aβ alone. Determine the EC₅₀ (50% effective concentration).
-
Protocol 5: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: A critical property for any CNS drug candidate is its ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.[17]
-
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning) with a donor plate and an acceptor plate separated by a filter coated with a lipid mixture (e.g., porcine brain lipid).
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability, e.g., caffeine and atenolol)
-
UV-Vis plate reader or LC-MS/MS for concentration analysis
-
-
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Filter: Hydrate the filter on the donor plate with the lipid solution.
-
Prepare Donor Plate: Add the test compound and controls (dissolved in buffer) to the donor plate wells.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, creating the "sandwich".
-
Incubation: Incubate for 4-18 hours at room temperature.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) coefficient using the provided formula from the manufacturer, which accounts for concentrations, volumes, and incubation time. Compounds are often classified as having low, medium, or high BBB permeability based on their Pe values.
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear interpretation and comparison.
| Assay | Cell Line / Model | Key Parameter | Example Result for a Promising Compound |
| Neuronal Cytotoxicity | SH-SY5Y | CC₅₀ (µM) | > 50 µM |
| Kinase Inhibition | Recombinant GSK-3β | IC₅₀ (nM) | 85 nM |
| Neuroinflammation | LPS-stimulated BV-2 | % TNF-α Reduction @ 1µM | 75% |
| Neuroprotection | Aβ-treated SH-SY5Y | EC₅₀ (µM) | 1.5 µM |
| BBB Permeability | PAMPA-BBB | Pₑ (10⁻⁶ cm/s) | > 4.0 (High Permeability) |
Interpretation: A promising lead compound would exhibit low cytotoxicity (high CC₅₀), potent activity in a primary mechanism-based assay (e.g., low nM IC₅₀ for a kinase), and functional efficacy in cell-based models of neuroinflammation and neuroprotection at non-toxic concentrations (low µM EC₅₀). Crucially, it should also demonstrate at least moderate to high predicted BBB permeability to be considered for in vivo studies.
Proposed In Vivo Studies
Should this compound demonstrate a favorable in vitro profile, the following in vivo studies would be the logical next steps. All animal experiments must be conducted in accordance with approved institutional guidelines.
-
Pharmacokinetics and Brain Penetration: A preliminary study in mice or rats is essential. The compound would be administered (e.g., via intraperitoneal or oral gavage), and blood and brain tissue would be collected at various time points. Analysis by LC-MS/MS would determine key PK parameters and, most importantly, the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which confirms CNS exposure.[18]
-
Efficacy in a Disease Model:
-
For Alzheimer's Disease: If the compound is a potent GSK-3β inhibitor and shows neuroprotective effects against Aβ, a transgenic mouse model like the 5xFAD or 3xTg-AD mouse would be appropriate.[19] After chronic dosing, endpoints could include behavioral tests (e.g., Morris water maze for spatial memory), and post-mortem brain analysis for amyloid plaque load and phosphorylated tau levels.
-
For Parkinson's Disease: If the compound shows strong anti-inflammatory and neuroprotective properties, a neurotoxin-based model, such as the MPTP mouse model, could be used.[20][21] Endpoints would include motor function assessments (e.g., rotarod test) and immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra.
-
Conclusion
This compound belongs to a class of compounds with a proven track record in CNS drug discovery. While this specific molecule requires full characterization, its 7-azaindole core provides a strong rationale for its investigation as a potential modulator of protein kinases and neuroinflammatory pathways. The systematic application of the protocols detailed in this guide will enable researchers to efficiently determine its cytotoxic profile, identify its molecular targets, and assess its therapeutic potential in cellular models of neurological disorders. A positive outcome from this comprehensive in vitro screening workflow would provide a solid foundation for advancing this promising compound into preclinical in vivo models.
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. Scientific Reports. [Link]
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Application Notes & Protocols: Evaluating Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Anti-Inflammatory Drug Discovery
Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Inflammation
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its structural similarity to indole allows it to function as a bioisostere, interacting with a wide range of biological targets.[3] Derivatives of this scaffold have demonstrated significant potential in oncology and immunology, with several compounds entering clinical development.[4][5][6] Notably, the pyrrolo[2,3-b]pyridine core is central to the structure of Tofacitinib (Xeljanz®), a potent inhibitor of Janus kinases (JAKs) approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][8][9]
Tofacitinib's mechanism of action involves the inhibition of JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[7][10] This pathway is crucial for transducing signals from numerous pro-inflammatory cytokines that are central to the pathogenesis of autoimmune and inflammatory diseases.[10][11][12] The clinical success of Tofacitinib validates the pyrrolo[2,3-b]pyridine scaffold as a promising starting point for the discovery of novel anti-inflammatory agents.
This document provides a comprehensive guide for the initial evaluation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (herein referred to as CMPC) as a potential anti-inflammatory therapeutic. We outline a tiered, logical workflow from initial cell-based screening to mechanistic elucidation, providing detailed, field-proven protocols.
Part 1: Foundational Screening - Assessing General Anti-Inflammatory Activity
The initial phase of evaluation aims to determine if CMPC possesses general anti-inflammatory properties in a relevant cellular context. A widely accepted and robust model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.[13][14] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of key pro-inflammatory mediators.[13][15]
Protocol 1.1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol details the primary screening of CMPC for its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two hallmark pro-inflammatory cytokines, in RAW 264.7 murine macrophages or human THP-1 derived macrophages.
Principle: Activated macrophages, in response to LPS, trigger intracellular signaling cascades, primarily through the NF-κB pathway, leading to the transcription and secretion of pro-inflammatory cytokines.[16][17][18] A potential anti-inflammatory agent will inhibit one or more steps in this cascade, resulting in reduced cytokine production.
Experimental Workflow:
Caption: Workflow for primary anti-inflammatory screening.
Materials:
-
RAW 264.7 or THP-1 cell line
-
DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (CMPC), dissolved in DMSO
-
ELISA kits for mouse/human TNF-α and IL-6
-
MTT or MTS reagent for cell viability assessment
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding:
-
For RAW 264.7: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
For THP-1: Seed cells at 5 x 10^4 cells/well and add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48 hours. After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of CMPC in cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Add 50 µL of the CMPC dilutions to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used for CMPC).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Supernatant Collection & Cytokine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure TNF-α and IL-6 concentrations using commercial ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
After removing the supernatant, assess the viability of the remaining cells using an MTT or MTS assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Interpretation: A successful "hit" will demonstrate a dose-dependent reduction in TNF-α and/or IL-6 levels with minimal impact on cell viability (e.g., >80% viability at effective concentrations).
| Compound | IC50 TNF-α (µM) | IC50 IL-6 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| CMPC | Experimental | Experimental | Experimental | Calculated |
| Control | >100 | >100 | >100 | - |
Part 2: Mechanistic Elucidation - Identifying the Molecular Target
Given the structural alerts from the pyrrolo[2,3-b]pyridine core, a primary hypothesis is that CMPC may function as a kinase inhibitor, potentially targeting the JAK-STAT or other inflammation-relevant signaling pathways.
Hypothesis 1: CMPC as a JAK-STAT Pathway Inhibitor
The JAK-STAT pathway is a primary signaling cascade for many pro-inflammatory cytokines.[11][20] Inhibition of this pathway is a clinically validated anti-inflammatory strategy.[7][10]
Caption: The JAK-STAT signaling pathway and potential inhibition point.
Protocol 2.1: Assessing STAT3 Phosphorylation
Principle: Upon activation by JAKs, STAT proteins (particularly STAT3 in the context of many inflammatory cytokines) are phosphorylated.[21] An inhibitor of an upstream JAK will prevent this phosphorylation event. This can be quantified using techniques like Western Blot or high-content imaging.
Materials:
-
HeLa or similar cytokine-responsive cell line
-
Recombinant human Interleukin-6 (IL-6)
-
CMPC
-
Phospho-STAT3 (Tyr705) antibody
-
Total STAT3 antibody
-
Appropriate secondary antibodies and detection reagents
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Starvation: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with CMPC or a known JAK inhibitor (e.g., Tofacitinib) at various concentrations for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3 upon CMPC treatment would strongly suggest inhibition of the JAK-STAT pathway.
Hypothesis 2: CMPC as an NF-κB Pathway Inhibitor
The NF-κB pathway is a central regulator of the inflammatory response, activated by stimuli like LPS.[16][22] It controls the expression of numerous pro-inflammatory genes.[18][23]
Caption: The canonical NF-κB signaling pathway.
Protocol 2.2: Assessing IκBα Phosphorylation/Degradation
Principle: A key regulatory step in the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[23] Preventing this event sequesters NF-κB in the cytoplasm, blocking its pro-inflammatory function.
Step-by-Step Protocol (Western Blot): This protocol follows the same general steps as Protocol 2.1, with the following modifications:
-
Cell Model: Use RAW 264.7 or THP-1 derived macrophages.
-
Stimulus: Use LPS (e.g., 500 ng/mL) for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation and degradation of IκBα.
-
Antibodies: Use primary antibodies against phospho-IκBα (Ser32) and total IκBα.
Data Interpretation: Inhibition of the NF-κB pathway would be indicated by a CMPC-dependent reduction in phospho-IκBα levels and a stabilization (i.e., prevention of degradation) of total IκBα levels following LPS stimulation.
Part 3: Concluding Remarks and Future Directions
The protocols outlined provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. Positive results from these assays—specifically, dose-dependent inhibition of pro-inflammatory cytokines coupled with a clear mechanism of action on a key signaling pathway like JAK-STAT or NF-κB—would provide a strong rationale for advancing the compound.
Subsequent steps would include:
-
Kinase Profiling: If a kinase-mediated mechanism is identified, screening CMPC against a broad panel of kinases is essential to determine its selectivity.
-
In Vivo Efficacy: Evaluation in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, would be the next critical step to assess in vivo efficacy and tolerability.[24]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of CMPC to optimize potency, selectivity, and pharmacokinetic properties.[25][26]
The pyrrolo[2,3-b]pyridine scaffold remains a highly valuable starting point for drug discovery.[27][28] A systematic and mechanistically driven evaluation, as described herein, is paramount to unlocking the full therapeutic potential of novel derivatives like CMPC.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
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Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36.
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Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
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Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers.
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Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EXCLI Journal, 11, 286-297.
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L-C. Valerio, et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(1), 263.
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Giddens, A. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 24961-24975.
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Abdel-Ghani, T. M., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 100, 103920.
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Al-Dhfyan, A., et al. (2021). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Advanced Research, 34, 113-126.
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Weinstein, S. L., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 188(11), 2043-2052.
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Sly, L. M., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 173(11), 7035-7043.
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Gaisford, S., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 614723.
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Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3540-3553.
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NIH. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you have a self-validating system for your protocol.
I. Overview of the Synthetic Strategy
The most practical and well-documented approach to this compound involves a three-step sequence starting from 2-amino-5-chloropyridine. This strategy is centered around the construction of the pyrrole ring onto the pyridine core.
The general workflow is as follows:
II. Detailed Experimental Protocols
Herein, we provide a detailed, step-by-step methodology for the synthesis.
Step 1: Nitration of 2-Amino-5-chloropyridine
Reaction:
Procedure:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2-amino-5-chloropyridine in portions, ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid, while maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine, keeping the reaction temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
The product, 2-amino-5-chloro-3-nitropyridine, will precipitate as a yellow solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine
Reaction:
Procedure (using Iron powder):
-
Suspend 2-amino-5-chloro-3-nitropyridine in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl) and iron powder (Fe) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude 2,3-diamino-5-chloropyridine can be used in the next step without further purification, or it can be purified by recrystallization.
Step 3: Condensation and Cyclization to form the Pyrrolopyridine Core
Reaction:
Procedure (Gould-Jacobs type reaction):
-
Dissolve 2,3-diamino-5-chloropyridine in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Add methyl 2-chloroacetoacetate to the solution.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, it can be collected by filtration.
-
Alternatively, the product can be purified from the reaction mixture using column chromatography on silica gel.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
FAQs: Step 1 - Nitration
-
Q1: My yield of 2-amino-5-chloro-3-nitropyridine is consistently low. What are the common causes?
-
A1: Low yields in this nitration are often due to suboptimal temperature control.[1][2] The reaction is highly exothermic, and allowing the temperature to rise can lead to the formation of undesired side products and decomposition.[1][2] It is crucial to maintain the temperature below 15 °C during the addition of the nitrating agent. Another factor could be the incomplete dissolution of 2-amino-5-chloropyridine in sulfuric acid before adding the nitrating mixture.
-
-
Q2: I am observing the formation of di-nitrated byproducts. How can I avoid this?
-
A2: The formation of di-nitro compounds suggests an excess of the nitrating agent or overly harsh reaction conditions.[3] Ensure you are using a stoichiometric amount of nitric acid. A slight excess is acceptable, but a large excess should be avoided. The dropwise addition of the nitrating mixture is also critical to control the local concentration of the nitrating species.
-
FAQs: Step 2 - Reduction
-
Q3: The reduction of the nitro group is incomplete. What can I do?
-
A3: Incomplete reduction is a common issue. Ensure that the iron powder is of good quality and used in sufficient excess (typically 5-10 equivalents). The reaction is often heterogeneous, so vigorous stirring is essential. You can also try activating the iron powder with dilute hydrochloric acid before the reaction. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be a cleaner and more efficient method, though it requires specialized equipment.[4]
-
-
Q4: I am having trouble with the work-up. The filtration is very slow, and I am losing product.
-
A4: The filtration of the iron sludge can be challenging. It is crucial to perform the filtration while the reaction mixture is still hot. This keeps the product and any byproducts in solution. Using a pad of celite on your filter paper will also help to prevent clogging. Washing the filter cake thoroughly with hot solvent (e.g., ethanol) is essential to recover all the product.
-
FAQs: Step 3 - Condensation and Cyclization
-
Q5: The final cyclization step is giving a low yield. What are the critical parameters?
-
A5: The Gould-Jacobs reaction, which is analogous to this cyclization, typically requires high temperatures to drive the intramolecular condensation.[5][6] Ensure your reaction is reaching a sufficiently high temperature (200-250 °C). The choice of a high-boiling solvent like diphenyl ether is critical.[7] Reaction time is also a key parameter; monitor the reaction by TLC or LC-MS to determine the optimal time and avoid product degradation.
-
-
Q6: I am getting a mixture of isomers. How can I improve the regioselectivity?
-
A6: The initial condensation between 2,3-diamino-5-chloropyridine and methyl 2-chloroacetoacetate can potentially occur at either of the amino groups, leading to regioisomers. While the electronics of the diaminopyridine favor condensation at the 2-amino group, the formation of the other isomer is possible. Careful optimization of the reaction conditions (e.g., temperature, catalyst) may improve selectivity. However, it is more likely that the isomers will need to be separated by careful column chromatography.
-
IV. Purification of the Final Product
-
Q7: What is the best method to purify the final product, this compound?
-
A7: The final product is typically a solid. If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. For more impure samples, column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
V. Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Key Parameters |
| 1 | Nitration | 2-Amino-5-chloropyridine, HNO₃, H₂SO₄ | 60-80% | Temperature control (<15 °C) |
| 2 | Reduction | 2-Amino-5-chloro-3-nitropyridine, Fe, NH₄Cl | 70-90% | Vigorous stirring, hot filtration |
| 3 | Cyclization | 2,3-Diamino-5-chloropyridine, Methyl 2-chloroacetoacetate | 40-60% | High temperature (200-250 °C) |
VI. References
-
Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). Digital Commons @ NJIT. [Link]
-
Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
-
Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019). Patsnap Eureka. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. (2025). ResearchGate. [Link]
-
2-Amino-5-chloropyridinium nitrate. (n.d.). PMC. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC. [Link]
-
Preparation of 2-amino-5-chloropyridine. (2017). Google Patents.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (n.d.). PubMed. [Link]
-
6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (2017). Google Patents.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. [Link]
-
1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (n.d.). Journal of the Chemical Society C: Organic. [Link]
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. (n.d.). ResearchGate. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). Organic Chemistry Frontiers. [Link]
-
Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]
-
3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (2010). Google Patents.
-
Optimization of reaction conditions for the synthesis of compounds 11-14. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. [Link]
Sources
- 1. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this heterocyclic compound.
Introduction to the Challenge: The Nature of Pyrrolopyridines
This compound is a member of the 7-azaindole family, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The purification of these compounds by recrystallization can be challenging due to their unique physicochemical properties. Pyrrolopyridines, like their indole bioisosteres, can exhibit complex solubility profiles and a tendency for polymorphism, which can impact the efficiency and reproducibility of the purification process. This guide provides a structured approach to developing a robust recrystallization protocol and troubleshooting common issues.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation of a successful recrystallization.
| Property | Value | Source |
| CAS Number | 1015609-99-0 | [2][3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2][3] |
| Molecular Weight | 210.62 g/mol | [2][3] |
| Appearance | Expected to be a solid, likely a lyophilized powder. | [2] |
| Melting Point | Data not available. Estimated to be in the range of similar 7-azaindole derivatives. | |
| Solubility | See Section 3: Solvent Selection Strategy |
Solvent Selection Strategy: A Data-Driven Approach
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a systematic solvent screening is recommended.
Predicted Solubility Profile
Based on the structure, which contains both polar (ester, N-H) and non-polar (chlorinated aromatic ring) functionalities, a range of solvents with varying polarities should be tested. The principle of "like dissolves like" provides a useful starting point.
| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility (at room temp) | Predicted Solubility (at boiling point) | Rationale & Safety Notes |
| Ethyl Acetate | 4.4 | 77 | Low to Medium | High | Good starting point. The ester group in the solvent may favorably interact with the ester in the solute. Flammable. |
| Ethanol | 4.3 | 78 | Medium | High | The hydroxyl group can hydrogen bond with the pyrrole N-H and ester carbonyl. Flammable. |
| Acetone | 5.1 | 56 | Medium | High | A good polar aprotic solvent. Highly flammable. |
| Isopropanol | 3.9 | 82 | Low to Medium | High | Similar to ethanol but slightly less polar. Flammable. |
| Toluene | 2.4 | 111 | Low | Medium to High | The aromatic nature may aid in dissolving the heterocyclic core. Flammable, toxic. |
| Hexane | 0.1 | 69 | Very Low | Low | Likely to be a poor solvent, but potentially useful as an anti-solvent in a mixed-solvent system. Flammable. |
| Water | 10.2 | 100 | Very Low | Low | Unlikely to be a good single solvent due to the largely organic structure. May be used as an anti-solvent. |
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 10-20 mg of the crude compound into several small test tubes.
-
Initial Test : To each tube, add 0.5 mL of a different solvent from the table above at room temperature. Observe the solubility.
-
Heating : If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point. Observe if the compound dissolves.
-
Cooling : If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
Evaluation : The ideal solvent will show low solubility at room temperature, complete dissolution at a higher temperature, and significant crystal formation upon cooling.
Step-by-Step Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and volumes should be determined from the solvent screening experiment.
Caption: A general workflow for the single-solvent recrystallization process.
-
Dissolution : In an Erlenmeyer flask, add the crude this compound. Heat your chosen solvent to its boiling point and add the hot solvent dropwise to the crude material with swirling until the solid just dissolves.[4]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with compounds that have a relatively low melting point or when the solution is too concentrated and cools too quickly.[5]
-
Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.
-
Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the rate of cooling.
Q2: No crystals have formed even after cooling in an ice bath. What is the problem?
A2: This is a common issue and usually points to one of two things: either too much solvent was used, or the solution is supersaturated.
-
Solution 1: Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, then attempt to cool it again.[6]
-
Solution 2: Induce Crystallization: For supersaturated solutions, you can induce crystallization by:
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Cause 1: Too much solvent was used. As a result, a significant amount of your compound remains dissolved in the mother liquor even after cooling.
-
Solution: You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Cause 2: Premature crystallization. If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.
-
Solution: Ensure the solution and filtration apparatus are kept as hot as possible during the filtration step.
-
Q4: What is a mixed-solvent recrystallization and when should I use it?
A4: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Application: For this compound, a good starting point for a mixed-solvent system could be Ethyl Acetate (good solvent) and Hexane (poor solvent), a combination often effective for 7-azaindole derivatives.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and the solvents used for recrystallization.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from ignition sources.
References
- BenchChem. (2025).
- Biocyclopedia. (2026).
-
Cusabio. (n.d.). Methyl5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Retrieved January 8, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 8, 2026, from [Link]
- Collis, M. P., et al. (2001). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 123(38), 9467-9471.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 8, 2026, from [Link]
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. cusabio.com [cusabio.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic compounds. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted 7-azaindole, a class of compounds of significant interest in medicinal chemistry.[1][2] Its structure, featuring a fused pyrrole and pyridine ring, a chloro substituent, and a methyl ester, imparts a moderate to high degree of polarity. This polarity is a critical factor influencing its behavior during column chromatography. The nitrogen atoms in the bicyclic core can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, potentially leading to purification challenges.[3]
Molecular Structure:
Sources
Technical Support Center: Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry.[1][2][3] The electron-deficient nature of the pyridine ring in the 7-azaindole core presents unique challenges compared to traditional indole syntheses, often leading to a range of predictable yet troublesome side products.[4] This document is designed to help you identify, understand, and mitigate these impurities to improve your reaction yield, purity, and process robustness.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've isolated a significant side product with a lower molecular weight than my target compound. What is it likely to be, and how can I prevent its formation?
Answer: This is one of the most common issues encountered. The primary suspect for a lower molecular weight impurity is the decarboxylated product, 5-chloro-1H-pyrrolo[2,3-b]pyridine .
Causality & Mechanism: The ester group at the C-4 position, adjacent to the electron-rich pyrrole ring, is susceptible to removal under certain conditions. This decarboxylation (or more accurately, loss of the carbomethoxy group) is typically promoted by:
-
High Temperatures: Thermal stress can provide the activation energy needed to cleave the C-C bond.
-
Harsh Acidic or Basic Conditions: Both extremes can facilitate the reaction. In acidic media, protonation of the pyrrole ring can activate the system towards decarboxylation.[5][6] While less common for esters than for carboxylic acids, harsh basic conditions used in a subsequent saponification step can also lead to decarboxylation if not carefully controlled.[7]
Troubleshooting & Mitigation Strategy:
-
Temperature Control: Maintain the lowest effective temperature during the reaction and subsequent workup steps. Avoid prolonged heating.
-
Reagent Selection: Opt for milder reagents where possible. If the synthesis involves a cyclization or aromatization step that requires heat, carefully optimize the reaction time to maximize product formation without significant degradation.
-
pH Control During Workup: When neutralizing the reaction mixture or performing extractions, avoid strong acids or bases. Use buffered solutions or weaker acids/bases like saturated ammonium chloride or sodium bicarbonate.
Analytical Verification: You can confirm the presence of 5-chloro-1H-pyrrolo[2,3-b]pyridine using:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the loss of the -CO₂Me group (a mass decrease of 59.04 Da).
-
¹H NMR Spectroscopy: The most telling sign will be the appearance of a new aromatic proton signal in place of the absent ester group, simplifying the aromatic region of the spectrum.
Question 2: My LC-MS shows a persistent impurity with the same mass as my desired product. What could be the cause?
Answer: An impurity with an identical mass points to the formation of a regioisomer . The specific isomer formed is entirely dependent on your synthetic route, but common possibilities involve incorrect positioning of the chloro or carboxylate substituents.
Causality & Mechanism: The formation of regioisomers typically arises from a lack of selectivity in one of the key bond-forming steps:
-
Chlorination Step: If you are chlorinating a pre-formed pyrrolo[2,3-b]pyridine-4-carboxylate, the chlorinating agent (e.g., NCS, SO₂Cl₂) might add to other available positions on the pyridine ring (e.g., C-3) or even the pyrrole ring, depending on the directing effects of the existing substituents and the reaction conditions.
-
Cyclization Step: In syntheses that build the pyrrole ring onto a substituted pyridine precursor (e.g., from a substituted 2-aminopyridine), the cyclization may occur with incorrect regiochemistry, leading to isomers like Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.[8]
Troubleshooting & Mitigation Strategy:
-
Review Your Synthetic Route: Carefully examine the directing group effects in your key functionalization steps. Literature on 7-azaindole chemistry often highlights the challenges of regioselective functionalization.[9]
-
Optimize Reaction Conditions: Temperature, solvent, and the specific reagent used can dramatically influence regioselectivity. A systematic Design of Experiments (DoE) approach may be necessary to find the optimal conditions.
-
Purification: If isomeric contamination is minor, careful column chromatography with an optimized solvent system may resolve the mixture. However, preventing its formation is the most efficient strategy.
Question 3: I'm observing a higher molecular weight side product, particularly when my reaction involves electrophilic reagents or bases.
Answer: A higher molecular weight impurity often corresponds to a reaction at the pyrrole nitrogen (N-1). The two most common side reactions are N-alkylation and N-acylation .
Causality & Mechanism: The N-H proton of the pyrrole ring is acidic and can be deprotonated by a base to form a nucleophilic anion. This anion can then react with any electrophiles present in the reaction mixture. Even without a strong base, the pyrrole nitrogen is nucleophilic enough to react with potent electrophiles.[10]
-
Source of Electrophiles: This can be an alkylating agent used in the synthesis, a solvent like dimethylformamide (DMF) under certain conditions, or even the starting materials themselves.
Troubleshooting & Mitigation Strategy:
-
N-H Protection: The most robust solution is to protect the pyrrole nitrogen before carrying out subsequent transformations. A triisopropylsilyl (TIPS) group is an excellent choice as it is sterically bulky, stable to many reaction conditions, and can be readily removed.[11] Other common protecting groups include BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Argon) can prevent side reactions with atmospheric components.
Below is a general workflow illustrating the decision-making process for troubleshooting these common side products.
Caption: Troubleshooting workflow for identifying common side products.
Data Summary & Experimental Protocols
For clarity, the common side products are summarized below with their key identifying features.
| Side Product Name | Structure | Δ Mass vs. Product (Da) | Likely Cause | Key ¹H NMR Signal Change |
| Decarboxylated Product | 5-chloro-1H-pyrrolo[2,3-b]pyridine | -59.04 | High temperature; harsh pH | Loss of -OCH₃ singlet; appearance of new aromatic proton |
| Hydrolyzed Product | 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | -14.03 | Water contamination; non-neutral workup | Loss of -OCH₃ singlet; broad -COOH singlet appears |
| N-Alkylated Product | Varies (e.g., N-Methyl) | +14.03 (for Methyl) | Unprotected N-H; presence of electrophiles | Loss of broad N-H singlet; appearance of new N-Alkyl signals |
| Regioisomeric Product | Varies (e.g., 3-chloro isomer) | 0 | Poor regioselectivity in synthesis | Shift in aromatic proton signals; confirmed by 2D NMR |
Protocol 1: General Procedure for N-H Protection using TIPSCl
This protocol is adapted from methodologies used for similar heterocyclic systems and provides a robust way to prevent N-alkylation side reactions.[11]
Materials:
-
Substrate (e.g., Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine)
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or a non-nucleophilic base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Setup: Dry the reaction vessel under vacuum or with a heat gun and allow it to cool under an inert atmosphere.
-
Dissolution: Dissolve the starting pyrrolopyridine (1.0 eq) and imidazole (1.5 - 2.0 eq) in anhydrous DMF.
-
Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Slowly add TIPSCl (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-TIPS protected product can then be purified by column chromatography if necessary before use in subsequent steps.
References
- G. G. D. de Oliveira, et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496.
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Available from: [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
-
Ye, D., & Zhang, Y. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available from: [Link]
-
Hegedűs, D., et al. (2024). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. ResearchGate. Available from: [Link]
-
Wang, X., et al. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 47(30), 10078-10081. Available from: [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. Available from: [Link]
- Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36-41.
-
Rostami, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4475. Available from: [Link]
- Kluger, R., & Chin, J. (1982). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 104(10), 2891-2897.
-
ResearchGate. (n.d.). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. Available from: [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Available from: [Link]
- Hilmy, K. M. H., et al. (2023).
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. 24(10), 1974-1982. Available from: [Link]
-
Wang, T., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 250, 115220. Available from: [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
PRISM. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. Available from: [Link]
-
Abdel-Magid, A. F., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541–1547. Available from: [Link]
-
Nassar, A. H., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831. Available from: [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(31), 18888–18900. Available from: [Link]
- Research Square. (2022).
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- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Regioselectivity Issues in Pyrrolopyridine Synthesis
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3] Their synthesis, however, is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers and purification difficulties. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address these specific issues.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise answers to rapidly solve frequently encountered problems in pyrrolopyridine synthesis.
Q1: My reaction is producing a mixture of 4-azaindole and 7-azaindole. How can I favor the formation of one isomer over the other?
A1: The formation of different azaindole isomers is a common challenge. The outcome is often dictated by the chosen synthetic route and the substitution pattern of the starting materials. For instance, in Fischer indole-type syntheses, the cyclization of pyridylhydrazones can lead to mixtures. To favor a specific isomer, consider the following:
-
Steric Hindrance: Bulky groups on the pyridine ring can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-donating or withdrawing groups on the pyridine ring can influence the nucleophilicity of the ring nitrogen and the subsequent cyclization pathway.
-
Choice of Catalyst and Reaction Conditions: In many modern synthetic methods, the catalyst plays a crucial role in determining regioselectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the position of functionalization.
Q2: I am attempting a substitution reaction on a pre-formed pyrrolopyridine core, but I'm getting a mixture of products functionalized on the pyrrole ring and the pyridine ring. How can I achieve selective functionalization?
A2: The pyrrole and pyridine rings have distinct electronic properties, leading to different reactivities. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient and more prone to nucleophilic attack. To achieve selective functionalization:
-
For Pyridine Ring Functionalization: Employ conditions that favor nucleophilic aromatic substitution (SNAr) or directed C-H functionalization.[4][5] The use of directing groups can be instrumental in achieving high regioselectivity on the pyridine ring.[4]
-
For Pyrrole Ring Functionalization: Utilize electrophilic substitution reactions. Protecting the pyrrole nitrogen can modulate the reactivity of the pyrrole ring and, in some cases, direct electrophiles to specific positions.
-
Transition Metal Catalysis: This has emerged as a powerful tool for the regioselective functionalization of heterocycles.[6] By carefully selecting the metal, ligand, and reaction conditions, it is often possible to selectively target a specific C-H bond for functionalization.[4][5]
Q3: My N-alkylation of a 7-azaindole is giving me a mixture of N1 (pyrrole) and N7 (pyridine) alkylated products. How can I improve the selectivity?
A3: The relative nucleophilicity of the two nitrogen atoms in 7-azaindole can lead to competitive N-alkylation. To favor alkylation at the desired nitrogen:
-
Basicity of the Nitrogens: The pyridine nitrogen (N7) is generally more basic than the pyrrole nitrogen (N1). Under basic conditions, the pyrrole nitrogen is more readily deprotonated and becomes more nucleophilic.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the N1/N7 selectivity. A strong, non-nucleophilic base in an aprotic solvent will generally favor deprotonation and subsequent alkylation at N1.
-
Protecting Groups: Temporarily protecting one of the nitrogen atoms is a reliable strategy to ensure selective alkylation at the other.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific synthetic challenges, offering step-by-step protocols and the scientific rationale behind them.
Guide 1: Controlling Regioselectivity in Fischer Indole Synthesis of Azaindoles
Problem: A Fischer indole synthesis using a substituted pyridylhydrazine and a ketone is yielding a mixture of isomeric pyrrolopyridines.
Causality: The regioselectivity of the Fischer indole synthesis is determined during the[4][4]-sigmatropic rearrangement of the enehydrazine intermediate. The direction of this rearrangement is influenced by the stability of the resulting intermediates, which is in turn affected by steric and electronic factors of the substituents on both the pyridine and ketone moieties.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioselectivity in Fischer indole synthesis.
Experimental Protocol: Modifying the Ketone for Improved Regioselectivity
-
Reactant Selection: Choose a ketone with a significant steric difference between the two α-positions. For example, use 2-butanone instead of acetone if you want to favor cyclization at the methyl group.
-
Reaction Setup: In a round-bottom flask, dissolve the pyridylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Hydrazone Formation: Add the unsymmetrical ketone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Cyclization: Cool the reaction mixture and add the cyclizing agent (e.g., polyphosphoric acid). Heat the mixture according to literature procedures for the specific substrate.
-
Work-up and Analysis: After the reaction is complete, quench the reaction by pouring it onto ice. Neutralize with a base (e.g., NaOH) and extract the product with an organic solvent. Analyze the crude product by 1H NMR or GC-MS to determine the regioisomeric ratio.
Guide 2: Achieving Regioselective C-H Functionalization of the Pyridine Ring
Problem: Direct functionalization of the pyrrolopyridine core is leading to undesired reactions on the pyrrole ring.
Causality: The electron-rich nature of the pyrrole ring makes it more susceptible to direct C-H functionalization under many conditions compared to the electron-deficient pyridine ring.[4] Achieving selective functionalization of the pyridine ring often requires strategies to either deactivate the pyrrole ring or specifically activate a C-H bond on the pyridine ring.
Troubleshooting Workflow:
Caption: Workflow for achieving regioselective C-H functionalization of the pyridine ring.
Experimental Protocol: Palladium-Catalyzed C-H Arylation with a Directing Group
-
Synthesis of Directed Substrate: Synthesize the N-picolinoyl-protected pyrrolopyridine.
-
Reaction Setup: In a flame-dried Schlenk tube, combine the protected pyrrolopyridine (1.0 eq), the aryl halide (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., PPh3, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a dry, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
-
Deprotection: Remove the picolinoyl directing group under appropriate conditions (e.g., basic hydrolysis) to yield the C-H functionalized pyrrolopyridine.
Guide 3: Catalyst-Controlled Regioselective Synthesis
Problem: A one-pot synthesis is producing a mixture of 7-azaindole and 7-azaindoline, and the desired product is not the major one.
Causality: In some domino reactions, the final product can be influenced by the nature of the catalyst or reagents used. For example, the counterion of an alkali-amide base can control the chemoselectivity between the formation of 7-azaindoles and 7-azaindolines.[1]
Troubleshooting Data Table:
| Base | Counterion | Major Product | Reference |
| LiN(SiMe3)2 | Li+ | 7-Azaindoline | [1] |
| KN(SiMe3)2 | K+ | 7-Azaindole | [1] |
Experimental Protocol: Alkali-Amide Controlled Selective Synthesis
This protocol is adapted from a published procedure.[1]
-
Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1.0 eq) and an arylaldehyde (1.0 eq) in an appropriate solvent, add the chosen alkali-amide base (e.g., LiN(SiMe3)2 or KN(SiMe3)2, 3.0 eq) at the specified temperature.
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1084-1088. [Link]
-
Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes. Organic & Biomolecular Chemistry, 20(11), 2313-2317. [Link]
-
El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5586. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Smith, C. R., et al. (2018). Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. Organic Letters, 20(1), 201-203. [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
-
Protich, Z. T. (2025). Advances in Indole Chemistry: Regiodivergent Annulations and Bridged Azacycle Synthesis. Dartmouth Digital Commons. [Link]
-
Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(38), 8239-8265. [Link]
-
El-Sayed, M. S. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2695. [Link]
-
Chen, Y., et al. (2025). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity, 29(1), 849-869. [Link]
-
Li, J., et al. (2014). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances, 4(58), 30737-30740. [Link]
-
Wang, G. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
-
ResearchGate. (n.d.). Scheme 27 Regioselective synthesis of pyrrolopyridinones and pyrroloazepinones via Au/Pt-switch. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]pyridines. [Link]
-
Lassalas, P., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(5), 879. [Link]
-
Wang, D., et al. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Journal of the American Chemical Society, 144(6), 2735-2746. [Link]
-
Szafrański, K., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4647. [Link]
-
Fernandes, C., & de la Torre, M. C. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1102. [Link]
-
Al-Otaibi, F. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(6), 814. [Link]
-
Ríos-Gutiérrez, M., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]
-
ResearchGate. (n.d.). Pyrroles: reactions and synthesis. [Link]
-
Szafrański, K., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4647. [Link]
-
Li, Y., et al. (2024). Diastereoselective Synthesis of Pyrroloquinolines via N-H Functionalization of Indoles with Vinyl Sulfonium Salts. The Journal of Organic Chemistry, 89(1), 452-462. [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102981. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable 7-azaindole derivative. The insights provided herein are based on established synthetic methodologies and field-proven troubleshooting strategies.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The 7-azaindole scaffold is a well-recognized bioisostere of indole, often imparting improved physicochemical and pharmacological properties to drug candidates. However, the synthesis of this substituted heterocycle can be challenging, with potential issues ranging from low yields to difficult purifications. This guide aims to provide a comprehensive resource to overcome these hurdles.
Core Synthetic Strategy: A Representative Protocol
While numerous synthetic routes to 7-azaindoles exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Below is a representative, multi-step protocol for the synthesis of this compound, based on established methodologies for similar derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of a Substituted Pyridine Precursor
The synthesis typically commences with a suitably substituted aminopyridine. For this target molecule, a plausible starting point is a 2-amino-3-methyl-5-chloropyridine derivative.
Step 2: Cyclization to Form the 7-Azaindole Core
A common method to form the pyrrole ring is through a reaction with an α-halo-ketone or a related species, followed by cyclization. The Larock indole synthesis provides a powerful alternative, involving the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[1]
Step 3: Chlorination and Carboxylation
Depending on the chosen synthetic route, the chloro and carboxylate functionalities may be introduced at different stages. If starting from a simpler 7-azaindole, regioselective chlorination and subsequent carboxylation are necessary.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in multi-step heterocyclic synthesis are a common challenge. The root cause can often be traced to one or more of the following factors:
-
Incomplete Cyclization: The formation of the 7-azaindole ring is a critical step. In Fischer indole type syntheses, the choice of acid catalyst and reaction temperature are paramount.[2] Insufficiently acidic conditions or temperatures that are too low may lead to incomplete reaction. Conversely, overly harsh conditions can lead to decomposition and tar formation.
-
Side Reactions during Chlorination: The chlorination of the 7-azaindole ring must be highly regioselective. The use of less selective chlorinating agents or improper control of reaction conditions can lead to the formation of di- or tri-chlorinated byproducts, or chlorination at an undesired position.
-
Decomposition of Intermediates: 7-Azaindole derivatives can be sensitive to strong acids and high temperatures. Prolonged reaction times or exposure to harsh conditions can lead to degradation of the desired product or its precursors.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Cyclization Catalyst | Screen a panel of both Brønsted (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). | The optimal acid catalyst is highly substrate-dependent. A systematic screening can identify the most effective catalyst for your specific starting materials.[2] |
| Reaction Temperature | Monitor the reaction by TLC and optimize the temperature for each step. For the cyclization, start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. | Temperature control is crucial to balance reaction rate with the stability of intermediates and products.[3] |
| Chlorinating Agent | For regioselective chlorination, consider milder reagents such as N-chlorosuccinimide (NCS) in an appropriate solvent. | Harsher reagents like sulfuryl chloride (SO₂Cl₂) can lead to over-chlorination. NCS often provides better control. |
| Reaction Time | Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed. | Minimizing reaction time reduces the likelihood of product degradation and side-product formation. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding syntheses.
Q2: I am observing multiple spots on my TLC, and purification by column chromatography is difficult. What are the likely impurities and how can I improve the separation?
The formation of multiple products is often due to a lack of regioselectivity in the cyclization or chlorination steps, or due to side reactions.
Common Impurities:
-
Regioisomers: In Fischer indole syntheses with unsymmetrical ketones, the formation of regioisomeric products is a common issue.[2]
-
Over-chlorinated products: As mentioned, di- and tri-chlorinated species can form if the chlorination step is not carefully controlled.
-
Starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.
-
Hydrolysis product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous work-up or if the crude product is stored for extended periods under non-anhydrous conditions.
Purification Strategies:
| Technique | Recommendation | Rationale |
| Column Chromatography | Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of a modifier like triethylamine can help to reduce tailing of basic compounds on silica gel. | A gradient elution provides better separation of compounds with different polarities. The basic modifier can improve the peak shape of the nitrogen-containing heterocycles.[4] |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | Recrystallization is an excellent technique for removing small amounts of impurities and can often provide a highly pure product. |
| Preparative HPLC | For difficult separations, preparative reverse-phase HPLC can be employed. | This technique offers high-resolution separation and can be used to isolate the desired product from closely related impurities. |
Q3: How can I confirm the identity and purity of my final product, this compound?
Thorough characterization is essential to confirm the structure and purity of your synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold.
-
¹³C NMR: The carbon spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum should show the correct molecular ion peak ([M]+ or [M+H]+) with the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Liquid Chromatography (LC): HPLC or UPLC analysis is crucial for determining the purity of the final compound. A single sharp peak is indicative of a pure sample.
Expected Spectroscopic Data (Based on related structures):
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrrole N-H | 11.0 - 12.5 | br s |
| Aromatic CH | 7.0 - 8.5 | m |
| Methyl Ester (OCH₃) | ~3.9 | s |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C | 100 - 150 |
| Methyl Ester (OCH₃) | 50 - 55 |
Q4: I am having trouble with the solubility of my intermediates or final product. What solvents are recommended?
7-Azaindole derivatives can exhibit a range of solubilities. The presence of the polar N-H group and the ester functionality can lead to moderate to good solubility in polar aprotic solvents such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Acetone
For purification by column chromatography, a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane is typically used.
Key Mechanistic Considerations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. For instance, the Fischer indole synthesis proceeds through a[5][5]-sigmatropic rearrangement of a key hydrazone intermediate. The efficiency of this step is highly dependent on the electronic properties of the substituents on both the hydrazine and the carbonyl component.[6][7]
Fischer Indole Synthesis Mechanism Overview
Caption: Simplified workflow of the Fischer indole synthesis.
By understanding these fundamental principles, researchers can make more informed decisions when optimizing their reaction conditions.
References
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
-
Collot, V., Bovy, P. R., & Rault, S. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[8][9]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671–3674.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- BenchChem. (2025).
- Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 1031–1064.
- Herbert, R. B., & Mann, J. (1982). The Fischer indole synthesis. Chemical Society Reviews, 11(4), 477.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Malykhin, R. S., & Sukhorukov, A. Y. (2022). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Chemistry of Heterocyclic Compounds, 58(6), 463-465.
- Deiters, A. (Ed.). (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Piyo, M., & Ramasastry, S. S. V. (2016). The Fischer Indole Synthesis: A Review on the Classic Reaction and Recent Developments. Organic & Biomolecular Chemistry, 14(36), 8486–8497.
- Susick, R. B., Morrill, L. A., Picazo, E., & Garg, N. K. (2017). Why Do Some Fischer Indolizations Fail?. Accounts of Chemical Research, 50(9), 2267–2276.
- Powers, L. J., & Alabugin, I. V. (2019). Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the American Society for Mass Spectrometry, 30(10), 2115–2126.
- Andersen, M. W., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2295.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. BenchChem.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes by o-iodoanilines. Journal of the American Chemical Society, 113(17), 6689–6690.
-
Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 29(23), 4933–4941.
- Jacinto, M. P., & Pichlin, P. (n.d.). S1 Supporting Information: Synthesis of 5-Methylene-2-Pyrrolones.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- Chen, J., et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 18(3), 423–429.
- Puzzarini, C., & Tasinato, N. (2022).
- Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
- Herbert, R. B., & Mann, J. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1524.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Xu, G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1667–1672.
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
-
ResearchGate. (n.d.). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. Retrieved from [Link]
- DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.
- Wang, Z., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9376–9380.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(38), 23556-23564.
- Ahmed, M., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7166–7171.
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"Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" reaction scale-up challenges
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1015609-99-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important 7-azaindole intermediate from laboratory to production scale. The insights provided herein are a synthesis of established chemical principles and field-proven experience with similar heterocyclic systems.
Introduction to the Molecule and Its Importance
This compound is a key building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is prevalent in numerous biologically active compounds, including kinase inhibitors for oncology.[1][2] The specific substitution pattern of this molecule makes it a valuable intermediate for further functionalization, particularly in the development of targeted therapies.
This guide will address the common challenges encountered during the multi-step synthesis and scale-up of this molecule, offering practical troubleshooting advice and answers to frequently asked questions.
Part 1: Troubleshooting Guide - Common Scale-Up Issues
This section addresses specific problems that may arise during the manufacturing process. The proposed synthetic route is based on common strategies for constructing 7-azaindole cores.
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic route for this compound.
Issue 1: Poor Regioselectivity and Exotherm in Nitration Step
Question: During the nitration of 2-amino-3-methylpyridine, we are observing the formation of multiple nitrated isomers and are concerned about the reaction's thermal safety on a larger scale. How can we improve selectivity and ensure safety?
Answer:
-
Root Cause Analysis:
-
Selectivity: The amino group is a strong activating group, which can lead to multiple nitration products. The reaction conditions, particularly temperature and the concentration of the nitrating agent, play a crucial role in controlling the regioselectivity.
-
Thermal Hazard: Nitration reactions are notoriously exothermic. Poor temperature control can lead to a runaway reaction, generating excessive heat and potentially hazardous byproducts. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
-
Troubleshooting & Mitigation Strategy:
-
Protecting Group Strategy: Consider protecting the amino group as an amide (e.g., acetamide) before nitration. This moderates the activating effect and can improve regioselectivity. The protecting group can be removed later in the synthesis.
-
Temperature Control: Maintain a strict temperature profile, typically between 0 and 10 °C, during the addition of the nitrating mixture. Utilize a reactor with efficient cooling and agitation.
-
Controlled Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) subsurface and at a slow, controlled rate. This prevents localized "hot spots" and allows the cooling system to manage the heat generated.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is critical for designing a safe process at scale.
-
Quenching: The quenching of the reaction mixture on water/ice is also highly exothermic. Ensure the quench is performed slowly and with adequate cooling.
-
Issue 2: Incomplete Reduction and Catalyst Poisoning
Question: In the catalytic hydrogenation of the nitro group, we are seeing incomplete conversion and have to use a high catalyst loading. How can we optimize this step?
Answer:
-
Root Cause Analysis:
-
Catalyst Inactivation: The starting material or impurities from previous steps (e.g., residual oxidizing agents) can poison the palladium catalyst. Sulfur-containing impurities are particularly detrimental.
-
Mass Transfer Limitation: On a larger scale, efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is crucial. Poor agitation can lead to slow reaction rates.
-
Solvent Choice: The solubility of the starting material and product in the chosen solvent can affect the reaction rate.
-
-
Troubleshooting & Mitigation Strategy:
-
Purity of Starting Material: Ensure the nitro-intermediate is thoroughly purified to remove any potential catalyst poisons. A charcoal treatment of the solution before adding the catalyst can be beneficial.
-
Catalyst Selection: Screen different types of palladium on carbon (Pd/C) catalysts (e.g., different loadings, egg-shell vs. standard).
-
Hydrogen Pressure and Agitation: Increasing the hydrogen pressure (within the limits of the equipment) and improving agitation can enhance the reaction rate by overcoming mass transfer limitations.
-
Solvent System: Use a solvent system that fully dissolves the starting material. A mixture of solvents, such as ethanol and ethyl acetate, can sometimes be effective.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to confirm completion.
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Issue 3: Impurity Formation in the Sandmeyer Reaction
Question: The Sandmeyer reaction to convert the amino group to a chloro group is generating several hard-to-remove impurities. What are the likely side reactions and how can we minimize them?
Answer:
-
Root Cause Analysis:
-
Diazonium Salt Instability: The intermediate diazonium salt can be unstable and decompose, leading to various byproducts, including phenols (from reaction with water) and de-aminated species.
-
Side Reactions with Copper Catalyst: The copper(I) chloride catalyst can participate in side reactions if not used under optimal conditions.
-
Temperature Control: The formation of the diazonium salt and its subsequent reaction are highly temperature-sensitive.
-
-
Troubleshooting & Mitigation Strategy:
-
Strict Temperature Control: The diazotization step (addition of sodium nitrite) should be performed at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Stoichiometry: Use a slight excess of sodium nitrite and hydrochloric acid to ensure complete diazotization. However, a large excess of nitrite can lead to side reactions.
-
Controlled Addition: Add the solution of the diazonium salt to the heated solution of copper(I) chloride in a controlled manner. This ensures that the diazonium salt reacts immediately upon addition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
-
Work-up: A prompt and efficient work-up is crucial to isolate the product before it degrades.
-
Issue 4: Product Isolation and Purity
Question: We are struggling to achieve consistent purity and yield during the final crystallization of this compound. The product sometimes oils out or forms fine particles that are difficult to filter.
Answer:
-
Root Cause Analysis:
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Supersaturation: Rapid cooling or the addition of an anti-solvent can generate high levels of supersaturation, leading to oiling out or the formation of fine, poorly filterable crystals.
-
Solvent System: The choice of solvent for crystallization is critical. The ideal solvent should provide good solubility at high temperatures and poor solubility at low temperatures.
-
Impurities: The presence of impurities can inhibit crystal growth and affect the final crystal form (polymorphism).
-
-
Troubleshooting & Mitigation Strategy:
-
Solvent Screening: Conduct a thorough solvent screening to identify the optimal crystallization solvent or solvent/anti-solvent system. Common choices include isopropanol, ethyl acetate, and heptane mixtures.
-
Controlled Cooling Profile: Implement a slow, controlled cooling profile to allow for the growth of larger, more easily filterable crystals. A hold period at a temperature just below the saturation point can be beneficial.
-
Seeding: Introduce seed crystals at the appropriate temperature to control the nucleation process and ensure the desired crystal form is obtained.
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Purity of the Crude Product: Ensure the crude product entering the crystallization step is of sufficient purity. A preliminary purification step, such as a silica gel plug or charcoal treatment, may be necessary.
-
Filtration and Drying: Use appropriate filtration equipment for the expected particle size. Dry the product under vacuum at a temperature well below its melting point to avoid degradation.
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Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this molecule?
A1: The primary safety concerns are:
-
Thermal Hazards: The nitration and Sandmeyer reactions are highly exothermic and require careful thermal management to prevent runaway reactions.[3]
-
Hazardous Reagents: The use of strong acids (sulfuric, nitric), potentially unstable intermediates (diazonium salts), and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, rated reactors).
-
Product Handling: The final product is classified as an irritant.[4] Appropriate measures should be taken to avoid skin and eye contact, and inhalation of dust.[5]
Q2: What is the importance of protecting the pyrrole nitrogen (N-1)?
A2: The N-1 proton of the 7-azaindole core is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallics. Protecting groups like Triisopropylsilyl (TIPS) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) are often used to prevent deprotonation and improve solubility in organic solvents.[6][7] However, the choice of protecting group should be made carefully, as their removal can sometimes be challenging and introduce additional steps to the synthesis.[8]
Q3: What analytical techniques are recommended for in-process control and final product release?
A3: A robust analytical package is essential for a successful scale-up.
-
In-Process Controls (IPCs):
-
HPLC: To monitor reaction completion and impurity formation.
-
TLC: For a quick qualitative assessment of the reaction progress.
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NMR: To confirm the structure of intermediates.
-
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities.
-
¹H and ¹³C NMR: For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
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Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
-
Loss on Drying (LOD): To determine the residual solvent content.
-
Q4: How can we control the final particle size of the API?
A4: Particle size is often a critical quality attribute. It can be controlled by:
-
Crystallization Conditions: As discussed in Issue 4, controlling the cooling rate, agitation, and seeding strategy can influence particle size.
-
Milling: If a specific particle size distribution is required, milling techniques (e.g., jet milling, pin milling) can be employed post-isolation. This should be done with care to avoid changing the crystal form or generating amorphous content.
Q5: Are there any known stability issues with this compound?
A5: While specific long-term stability data is not widely published, 7-azaindole derivatives are generally stable under standard laboratory conditions.[7] However, it is recommended to store the material in a cool, dry, and dark place.[5] Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to understand the degradation pathways and identify potential degradants.
Experimental Protocol Example: Recrystallization
This protocol is a general guideline and should be optimized for your specific process.
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Dissolution: Charge the crude this compound (1.0 kg) and the chosen solvent (e.g., isopropanol, ~10 L/kg) to a clean and dry reactor.
-
Heating: Heat the mixture with agitation to a temperature that ensures complete dissolution (e.g., 75-80 °C).
-
Clarification (Optional): If the solution is not clear, it can be hot-filtered through a polishing filter to remove any particulate matter.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner. A typical cooling ramp would be 10-20 °C per hour.
-
Seeding: At a temperature where the solution is just saturated, add a small amount of pure seed crystals (e.g., 0.1% w/w).
-
Crystallization: Continue the slow cooling to the final crystallization temperature (e.g., 0-5 °C). Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete crystallization.
-
Isolation: Filter the resulting slurry using a centrifuge or filter dryer.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until the residual solvent content meets the specification.
Data Presentation: Solvent Screening for Crystallization
| Solvent System | Solubility at 80°C (g/mL) | Solubility at 5°C (g/mL) | Crystal Habit | Yield (%) | Purity (HPLC, A%) |
| Isopropanol | ~0.15 | <0.01 | Needles | 85 | >99.5 |
| Ethyl Acetate | ~0.20 | ~0.05 | Plates | 75 | >99.0 |
| Acetonitrile | ~0.25 | ~0.08 | Fine Powder | 68 | >99.0 |
| Toluene | ~0.10 | <0.01 | Blocks | 88 | >99.5 |
| Heptane | Insoluble | Insoluble | - | - | - |
This data is illustrative and should be determined experimentally.
References
-
Khan, K. M., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available at: [Link]
-
Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3447. Available at: [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494. Available at: [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. 24(10), 1974-1982. Available at: [Link]
-
Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25068-25077. Available at: [Link]
-
BioDuro. Scale Up Chemistry. Available at: [Link]
-
ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides. Available at: [Link]
-
ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. Available at: [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]
-
ResearchGate. Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. Available at: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
NIH. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][9][10]triazine of Remdesivir. Available at: [Link]
-
NIH. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][9][10]triazine of Remdesivir. Available at: [Link]
-
PubMed Central. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available at: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
Echo BioSystems. Methyl 5-chloro-1H- pyrrolo[2,3-b]pyridine-4- carboxylate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for "Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" (CAS 1015609-99-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this versatile 7-azaindole intermediate.[1][2] The following question-and-answer format directly addresses specific experimental challenges, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a persistent colored impurity, ranging from yellow to brown. What is the likely cause and how can I remove it?
A1: The Cause of Coloration and Decolorization Strategy
Colored impurities in heterocycle synthesis often arise from polymeric byproducts or degradation of starting materials and intermediates under reaction conditions. For 7-azaindole derivatives, these can stem from side-reactions during the cyclization or chlorination steps.
Troubleshooting Protocol: Activated Carbon Treatment & Recrystallization
A common and effective method for removing colored impurities is treatment with activated carbon followed by recrystallization. Activated carbon has a high surface area that adsorbs large, colored molecules.
Step-by-Step Protocol:
-
Dissolution: In a suitable flask, dissolve the crude "this compound" in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or methanol).
-
Activated Carbon Addition: Once fully dissolved, remove the flask from the heat source and cautiously add a small amount of activated charcoal (typically 1-2% w/w of your compound). Safety Note: Adding charcoal to a boiling solution can cause it to boil over.
-
Heating: Gently heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: My NMR analysis shows a singlet around 12-13 ppm and a loss of the methyl ester singlet. What is this impurity?
A2: Identification and Removal of the Hydrolyzed Carboxylic Acid
This is a classic sign of hydrolysis of the methyl ester to the corresponding carboxylic acid, "5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid".[3] The proton of the carboxylic acid gives rise to the characteristic broad singlet in the downfield region of the 1H NMR spectrum. This hydrolysis can occur if the reaction mixture is exposed to basic conditions (e.g., sodium hydroxide, potassium carbonate) in the presence of water, especially at elevated temperatures.
Troubleshooting Protocol: Aqueous Base Extraction
The carboxylic acid impurity is acidic and can be easily removed by an aqueous basic wash.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence as the bicarbonate reacts with the acidic impurity. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified methyl ester.
Q3: I have several closely-related impurities that are difficult to separate by recrystallization. What are my options?
A3: Utilizing Flash Column Chromatography for Enhanced Separation
When dealing with impurities of similar polarity to the desired product, flash column chromatography is the preferred method of purification. The choice of eluent is critical for achieving good separation.
Recommended Solvent Systems:
Based on protocols for structurally similar 7-azaindole derivatives, the following solvent systems are recommended for silica gel flash chromatography:
| Solvent System | Typical Gradient/Ratio | Notes |
| n-Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity to elute the product. | A common and effective system for a wide range of heterocyclic compounds.[4] |
| Petroleum Ether / Ethyl Acetate | Similar gradient to n-Hexane/EtOAc. | A slightly less polar alternative to n-hexane. |
| Dichloromethane / Methanol | Start with pure dichloromethane and gradually add methanol (e.g., 0-5%). | Useful for more polar compounds. |
Step-by-Step Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel suitable for flash chromatography (typically 40-63 µm particle size).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent or dichloromethane. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Below is a workflow diagram for the purification of "this compound".
Caption: Decision tree for selecting a purification strategy.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Purification of Solids by Recrystallization. MIT OpenCourseWare. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
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- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" stability and storage conditions
Technical Support Center: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support guide for this compound (CAS No. 1015609-99-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this key synthetic intermediate. The following information is synthesized from supplier data sheets and the broader scientific literature on pyrrolo[2,3-b]pyridine (7-azaindole) derivatives to provide field-proven insights and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The stability of this compound is paramount for reproducible experimental outcomes. Based on supplier recommendations and the general sensitivity of related 7-azaindole structures, a multi-tiered storage strategy is advised.
-
Long-Term Storage (> 1 month): For maximum shelf-life, the compound, typically supplied as a lyophilized powder, should be stored at -20°C.[1] This temperature significantly slows the kinetics of potential degradation reactions. The container should be tightly sealed to prevent moisture ingress.
-
Short-Term Storage (< 1 month): For routine use, storage at 2-8°C in a refrigerator is acceptable.[2][3]
-
Benchtop Use (During Experimentation): The compound is generally stable under standard laboratory conditions for the duration of an experiment.[2] However, it is best practice to minimize its exposure to the atmosphere. Always keep the container tightly closed when not in use.[4][5] For highly sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the reactive N-H group.[2][4]
Table 1: Summary of Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Rationale & Best Practices |
| Long-Term | -20°C to -80°C | Sealed Container | Maximizes shelf life by minimizing thermal degradation.[1] |
| Short-Term | 2°C to 8°C | Sealed Container | Suitable for frequently used aliquots to avoid freeze-thaw cycles.[2][3] |
| Handling | Room Temperature | Inert Gas (Recommended) | Store in a cool, dry, well-ventilated area.[4][5] An inert atmosphere protects against oxidation and moisture-driven side reactions.[2][4] |
Q2: What is the expected appearance and shelf life?
The compound is typically a lyophilized powder.[1] While some suppliers note it can be a powder or liquid, for this specific CAS number, a solid form is expected.[6] The color should be noted upon receipt (typically off-white to light yellow). A significant change in color over time may indicate degradation.
The general shelf life for the lyophilized form is stated as 6 months from the date of receipt when stored properly at -20°C.[1] However, this can be influenced by the specific batch and handling practices.[1] It is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the material; aliquoting the compound upon receipt is highly recommended.[1]
Q3: Is this compound sensitive to air, light, or moisture?
Yes, like many heterocyclic compounds, it possesses sensitivities that require careful handling.
-
Moisture: The methyl ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. The pyrrole ring itself can also be sensitive. It is critical to store the compound in a dry environment with the container lid tightly sealed.
-
Air (Oxygen): The electron-rich pyrrole ring system can be prone to oxidation, which can lead to coloration and the formation of impurities. Storing under an inert gas like argon or nitrogen is a best practice, especially for long-term storage or before use in sensitive catalytic reactions.[2][4]
-
Light: While specific photostability data is not available, it is standard practice for complex organic molecules to be stored away from direct light to prevent photochemical degradation.
Troubleshooting Guide
Q4: My experimental results are inconsistent. How can I determine if my compound has degraded?
Inconsistent results, such as lower yields or unexpected side products, can often be traced back to reagent purity. If you suspect degradation of your this compound, follow this systematic approach.
Caption: Troubleshooting workflow for suspected compound degradation.
Causality Behind Degradation: The structure of this compound contains several reactive sites:
-
Methyl Ester: Susceptible to base- or acid-catalyzed hydrolysis to the carboxylic acid. This is a common degradation pathway if the compound is exposed to moisture, especially at non-neutral pH.
-
Chloro Group: The chlorine atom at the 5-position can be displaced by nucleophiles.[2] While this is often a desired reaction, unintended substitution can occur with certain solvents (e.g., methanol under heating) or impurities.
-
Pyrrole N-H: The nitrogen in the pyrrole ring is nucleophilic and acidic. It can be deprotonated by strong bases or participate in side reactions like alkylation or acylation.[2] Protecting this group is a common strategy in multi-step syntheses involving this scaffold.[7]
-
Pyrrolo[2,3-b]pyridine Core: The fused ring system is electron-rich and can be susceptible to oxidation, leading to complex degradation products.
Q5: I'm having trouble dissolving the compound. What solvents can I use?
This compound is a heterocyclic organic molecule and is not expected to be soluble in water. For reactions and analysis, the following solvents are typically effective:
-
Protic Solvents: Methanol (MeOH), Ethanol (EtOH)
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃)
If solubility is an issue, gentle warming or sonication can be applied. For NMR analysis, DMSO-d₆ or CDCl₃ are common choices. Always start with a small amount to test solubility before committing the bulk of your material.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
Safety Data Sheets for structurally related pyrrolopyridine compounds consistently indicate several hazards.[4][5][8] Therefore, appropriate precautions are mandatory.
-
Eye Protection: Chemical safety goggles or glasses are required.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4]
-
Skin and Body Protection: A lab coat is essential. Ensure skin is not exposed.[4]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.[4][5]
The compound is classified as a skin, eye, and respiratory irritant.[4][5][8] Avoid breathing dust, mist, or spray.[4]
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
This compound - Product Page. Cusabio. [Link]
-
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Product Page. MySkinRecipes. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Marine Drugs. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate [myskinrecipes.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Suzuki Coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction: Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This 7-azaindole derivative is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of a relatively unreactive aryl chloride and a nitrogen-rich heterocyclic core can lead to issues such as low reactivity and catalyst inhibition.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome common obstacles. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the azaindole, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[3][5]
-
Transmetalation: The organic group from the activated organoboron species (the boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no conversion, or the starting material is mostly unreacted. What are the likely causes and solutions?
A1: This is a common issue when coupling unreactive aryl chlorides. The primary suspect is a failure in the initial oxidative addition step or complete catalyst inhibition.
-
Cause 1: Inactive Catalyst System. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition challenging.[3][8] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[4]
-
Solution: Employ a more active, state-of-the-art catalyst system. Electron-rich and sterically bulky phosphine ligands are required to promote oxidative addition.
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices for heteroaryl chlorides.[4][12]
-
Recommended Palladium Precursors: Use air-stable Pd(II) pre-catalysts that rapidly form the active Pd(0) species, such as SPhos Pd G2/G3/G4 or [Pd(cinnamyl)Cl]₂. Alternatively, palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used in combination with the ligand.[2][3]
-
-
-
Cause 2: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[3][4] Unprotected N-H groups on the pyrrole ring can also interfere.[13]
-
Solution:
-
Use Bulky Ligands: The steric bulk of ligands like SPhos not only promotes oxidative addition but also helps create a coordination environment around the palladium that disfavors binding by the substrate's nitrogen atom.[14]
-
N-H Protection (If Necessary): While many modern catalysts can tolerate free N-H groups, protection of the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc can sometimes improve yields by preventing deprotonation and subsequent catalyst inhibition, although this adds extra synthetic steps.[13][15]
-
-
-
Cause 3: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid. If the base is too weak or poorly soluble, the transmetalation step will fail.[16]
Q2: I'm observing very low yields of the desired product. How can I optimize the reaction?
A2: Low yield suggests that the reaction is proceeding but is either slow, incomplete, or plagued by side reactions. Systematic optimization is key.[17]
-
Optimization of Key Parameters:
| Parameter | Recommendation & Rationale |
| Catalyst Loading | Start with 1-2 mol % of the palladium pre-catalyst and a 1:2 to 1:2.2 Pd:Ligand ratio. For very difficult couplings, increasing the catalyst loading to 5 mol % may be necessary. |
| Base | K₃PO₄ is a robust starting point. Cs₂CO₃ is another strong base that can be effective. Weaker bases like K₂CO₃ are less likely to be successful with this chloro-azaindole.[2][16] Use 2-3 equivalents. |
| Solvent | A polar aprotic solvent is usually preferred. A mixture of 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) is a standard choice. The water is crucial for dissolving the base and facilitating the formation of the 'ate' complex.[18] |
| Temperature | Start at 80-100 °C. The C-Cl bond activation requires thermal energy. If you observe decomposition, the temperature may need to be lowered, but this is less likely to be the issue than an inactive catalyst. |
| Boronic Acid | Use 1.2-1.5 equivalents of the boronic acid or its ester derivative (e.g., pinacol ester). This excess helps drive the reaction to completion. |
-
Troubleshooting Workflow:
Caption: Fig 2: A decision tree for troubleshooting low yields.
Q3: I'm seeing a significant amount of a byproduct that appears to be the deborylated starting material (protodeboronation). What's causing this and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water).[3] This side reaction competes with the desired transmetalation step.
-
Causes:
-
Slow Transmetalation: If the desired coupling is slow due to an inefficient catalyst or low temperature, the boronic acid has more time to decompose.
-
Excess Water or Base: While water is necessary, too much can accelerate this side reaction.
-
Instability of the Boronic Acid: Some boronic acids, particularly heteroaromatic ones, are prone to protodeboronation, especially at high temperatures.[6][19]
-
-
Solutions:
-
Accelerate the Main Reaction: The best defense is a good offense. Use a more active catalyst system (see Q1) and optimal temperature to ensure the Suzuki coupling is much faster than the decomposition pathway.[19]
-
Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Control Water Content: Use a carefully controlled amount of water in your solvent system (e.g., a 10:1 organic:water ratio). Ensure your organic solvent is anhydrous before adding the measured amount of water.
-
Base Selection: While a strong base is needed, a very harsh base in combination with high temperatures can promote decomposition. K₃PO₄ is often a good balance.
-
Q4: My main byproduct is a dimer of my boronic acid (homocoupling). How do I minimize this?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen.[3][4] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote this undesired reaction pathway.
-
Solution: Rigorous Degassing. This is the most critical factor.
-
Procedure: Before adding the catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Alternatively, a series of three "freeze-pump-thaw" cycles is highly effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, from setup to completion. Use Schlenk line techniques or a glovebox for the best results.
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up the reaction to ensure success? A: Meticulous preparation is essential.
-
Glassware: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.
-
Reagent Quality: Use high-purity starting materials. Impurities in boronic acids can inhibit the reaction.[20]
-
Inert Atmosphere: As mentioned for preventing homocoupling, this is non-negotiable. Add the catalyst and ligand last, under a positive flow of inert gas.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially in biphasic systems.
Q: Can I use microwave heating for this reaction? A: Yes, microwave heating can be highly effective. It can significantly reduce reaction times from hours to minutes by efficiently reaching the target temperature. Start with a temperature of 100-120 °C for 15-30 minutes and monitor by LC-MS.
Optimized Protocol Example
This protocol serves as a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
SPhos Pd G4 (or Pd₂(dba)₃ + SPhos) (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed Water
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the SPhos Pd G4 catalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., for a 0.2 M reaction, use 4 mL of dioxane and 0.4 mL of water) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Alvarez-Ros, M. C., et al. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- MilliporeSigma. (2025, October 16). Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids.
- Atlanchim Pharma. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Autech Industry Co., Limited. (2025, October 19).
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (n.d.). a)
- Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ACS Publications. (n.d.).
- ACS Publications. (n.d.).
- ACS Publications. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- MDPI. (2018, October 17).
- ResearchGate. (2025, August 10).
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- NIH. (n.d.).
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
- PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
Technical Support Center: By-product Analysis in the Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. Our approach is rooted in mechanistic principles and validated by field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of kinase inhibitors and other therapeutic agents. The synthesis of this 7-azaindole derivative, however, is not without its complexities. The electron-deficient nature of the pyridine ring can lead to sluggish reactions and the formation of a variety of by-products, complicating purification and reducing yields. This guide provides a comprehensive analysis of potential side reactions and offers practical solutions for their mitigation and removal.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is a multi-step process that involves the initial formation of the 7-azaindole core, followed by sequential functionalization. A common strategy for introducing substituents at the 4-position of the 7-azaindole ring involves the use of an N-oxide intermediate.[1][2]
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the synthesis, with a focus on identifying and mitigating by-product formation.
Question 1: During the N-oxidation of 7-azaindole, I observe multiple spots on my TLC plate, and the yield of the desired N-oxide is low. What are the likely by-products?
Answer:
Low yields and multiple by-products during N-oxidation are common. The primary side reactions include:
-
Over-oxidation: The pyrrole ring is also susceptible to oxidation, which can lead to ring-opened products or polymeric materials.
-
Di-N-oxide formation: While less common for the 7-azaindole system, it is a possibility under harsh conditions.
-
Degradation: The 7-azaindole ring can be sensitive to strong oxidizing agents, leading to decomposition.
Troubleshooting Strategies:
-
Choice of Oxidant: Use a milder oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled, low temperatures (0-5 °C).[1]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-oxidation.
-
Purification: The N-oxide is often more polar than the starting 7-azaindole. Flash column chromatography on silica gel using a polar solvent system (e.g., dichloromethane/methanol) is typically effective for purification.
Question 2: In the chlorination of 7-azaindole-N-oxide with POCl₃, I'm not getting a clean conversion to 4-chloro-7-azaindole. What are the potential impurities?
Answer:
The chlorination of 7-azaindole-N-oxide can yield several by-products. The most common are:
-
Isomeric Chlorinated Products: While the 4-position is activated for nucleophilic attack, chlorination can also occur at other positions, particularly the 2- and 6-positions, leading to a mixture of regioisomers.
-
Unreacted Starting Material: Incomplete reaction is a common issue. This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Deoxygenated Starting Material: POCl₃ can also act as a deoxygenating agent, converting the N-oxide back to 7-azaindole.
-
Poly-chlorinated Products: Under forcing conditions, di- or tri-chlorinated by-products may form.
Troubleshooting Strategies:
| By-product | Identification (Expected 1H NMR shifts) | Mitigation Strategy |
| Isomeric Chloro-7-azaindoles | Distinct aromatic proton patterns. | Optimize reaction temperature and time. Use of milder chlorinating agents can sometimes improve selectivity. |
| Unreacted 7-Azaindole-N-oxide | Presence of characteristic N-oxide proton signals. | Increase the equivalents of POCl₃, prolong the reaction time, or increase the temperature cautiously. |
| 7-Azaindole | Signals corresponding to the parent 7-azaindole. | Ensure complete conversion of the starting material. |
| Poly-chlorinated 7-azaindoles | Fewer aromatic proton signals and characteristic isotope patterns in MS. | Use stoichiometric amounts of POCl₃ and avoid high temperatures. |
Question 3: My nitration of 4-chloro-7-azaindole is giving me a mixture of products. How can I improve the regioselectivity for the 5-position?
Answer:
Electrophilic nitration of 4-chloro-7-azaindole is directed by the existing substituents. While the pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring, the chloro group at the 4-position is deactivating. The primary by-products are typically:
-
3-Nitro Isomer: The 3-position of the pyrrole ring is highly activated and can compete with the 5-position for nitration.
-
Di-nitro Products: Over-nitration can lead to the formation of di-nitro derivatives.
Troubleshooting Strategies:
-
Reaction Conditions: Use a carefully controlled nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperatures (0 °C or below) to enhance regioselectivity.
-
Protecting Groups: In some cases, protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) can influence the regioselectivity of electrophilic substitution.
-
Purification: The isomers can often be separated by careful column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for controlling impurity profiles?
A1: The chlorination of the 7-azaindole-N-oxide is arguably the most critical step. Poor control over this reaction can lead to a complex mixture of regioisomers that are often difficult to separate in subsequent steps. Careful optimization of the chlorinating agent, temperature, and reaction time is paramount.
Q2: How can I confirm the identity of my desired product and the by-products?
A2: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products and can reveal the presence of chlorinated compounds through their characteristic isotopic patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for separating closely related isomers.
Q3: Are there any common pitfalls to avoid during the final Sandmeyer reaction sequence?
A3: The Sandmeyer reaction sequence to convert the amino group to the methyl carboxylate involves several steps, each with potential pitfalls:
-
Diazotization: Ensure the temperature is kept low (0-5 °C) to prevent the decomposition of the diazonium salt.
-
Cyanation: The use of copper(I) cyanide is crucial for the conversion of the diazonium salt to the nitrile. Incomplete reaction can leave the diazonium salt, which can decompose and form other by-products.
-
Hydrolysis and Esterification: Incomplete hydrolysis of the nitrile or incomplete esterification of the resulting carboxylic acid will lead to impurities. Ensure sufficient reaction times and appropriate acid catalysis.
Workflow for By-product Analysis
Caption: A systematic workflow for the analysis and mitigation of by-products.
References
- CN110128421B - Simple preparation method of 5-halogenated-7-azaindole - Google P
-
Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
- CN102584820A - Preparation method for 5-bromo-7-azaindole - Google P
- US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives - Google P
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novel process for the manufacture of 5-halogenated-7-azaindoles - Justia Patents. [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
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Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support guide for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1015609-99-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with achieving high purity for this versatile 7-azaindole building block. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Ensuring the purity of this key intermediate is paramount for the reliability and reproducibility of downstream synthetic steps and biological assays.
This guide provides a series of frequently asked questions and troubleshooting protocols based on established chemical principles and literature precedents for 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid, ranging from white to light yellow in appearance.[3] Significant deviation in color (e.g., dark brown or black) often indicates the presence of oxidation byproducts or residual reagents from synthesis. While a specific melting point is not widely published, analogous azaindole structures are crystalline solids. Oiling out or failing to solidify suggests the presence of significant impurities or residual solvent.
Key Identifiers:
Q2: Which analytical techniques are most effective for assessing the purity of my compound?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination (e.g., >95%, >98%).
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is essential for structural confirmation and identifying impurities. Key areas to inspect include the aromatic region for signals from related heterocyclic impurities and the aliphatic region for residual solvents (e.g., ethyl acetate, dichloromethane, hexanes).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help identify the mass of unknown impurities.
Q3: What are the most common impurities I should anticipate?
Impurities typically arise from the synthetic route used. The synthesis of 7-azaindoles can be complex, sometimes leading to side reactions.[5][6][7]
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like substituted aminopyridines.
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly if exposed to aqueous basic or acidic conditions during workup.[8] This impurity will be more polar.
-
Isomeric Byproducts: Incomplete regioselectivity during the cyclization step of the azaindole synthesis can lead to the formation of isomers.
-
Oxidation/Degradation Products: Azaindole rings can be sensitive to air and light, leading to colored impurities over time.
-
Residual Solvents: Solvents used in the reaction or initial purification (e.g., ethyl acetate, hexane, dichloromethane) are common.
Purification Workflow & Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
Overall Purification Strategy
The general workflow involves assessing the crude product's purity and selecting the most appropriate purification technique.
Sources
- 1. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, such as the pyrrolo[2,3-b]pyridine core, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1][2][3] We will not only predict the spectral features of this compound but also compare it with a potential isomer to demonstrate the power of NMR in resolving structural ambiguities.
The Structural Context: Understanding the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine system, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[4][5] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, give rise to a distinct ¹H NMR spectral pattern. The introduction of a chloro group at the 5-position and a methyl carboxylate at the 4-position further modulates the electron distribution, leading to predictable shifts in the proton resonances.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of the parent 7-azaindole[6][7] and considering the anisotropic and electronic effects of the substituents, we can predict the ¹H NMR spectrum of the title compound. The structure and proton assignments are shown below:
Caption: Structure of this compound with proton numbering.
Below is a table summarizing the predicted ¹H NMR data in a typical deuterated solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~12.0 - 12.5 | broad singlet (br s) | - | The N-H proton of the pyrrole ring is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent. |
| H6 | ~8.4 - 8.6 | singlet (s) | - | This proton is on the pyridine ring, which is electron-deficient, causing a downfield shift. The adjacent nitrogen and the chloro substituent at position 5 further deshield this proton. It is expected to be a singlet due to the absence of adjacent protons. |
| H2 | ~7.8 - 8.0 | doublet (d) | ~3.0 - 3.5 | This proton is on the electron-rich pyrrole ring. It is coupled to H3, resulting in a doublet. The typical coupling constant between H2 and H3 in a pyrrole ring is around 3 Hz. |
| H3 | ~6.6 - 6.8 | doublet (d) | ~3.0 - 3.5 | Also on the pyrrole ring, this proton is coupled to H2. It is generally found more upfield than H2. |
| OCH₃ | ~3.9 - 4.1 | singlet (s) | - | The methyl protons of the ester group are in a shielded environment and typically appear as a sharp singlet. |
Comparative Analysis: Distinguishing from a Key Isomer
To underscore the diagnostic power of ¹H NMR, let's compare the predicted spectrum of our target compound with that of a plausible isomer: Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate .
Caption: Structure of the isomeric impurity, Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
The key difference in the ¹H NMR spectrum would be the signal for H6 .
| Compound | Predicted Chemical Shift of H6 (δ, ppm) | Multiplicity | Rationale |
| This compound | ~8.4 - 8.6 | singlet (s) | H6 is adjacent to the nitrogen at position 7 and the carbon bearing the chloro group at position 5. There are no adjacent protons, hence a singlet is expected. |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | ~8.8 - 9.0 | singlet (s) | H6 is adjacent to the nitrogen at position 7 and the carbon bearing the electron-withdrawing carboxylate group at position 5. The strong deshielding effect of the carboxylate group would likely shift this proton further downfield compared to the target compound. |
This subtle but significant difference in the chemical shift of the H6 proton provides a clear diagnostic handle to distinguish between the two isomers.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The ¹H NMR analysis of this compound is a clear example of how fundamental NMR principles can be applied to confirm the structure of complex heterocyclic molecules. By understanding the electronic nature of the pyrrolo[2,3-b]pyridine core and the influence of its substituents, a detailed and predictive analysis of the ¹H NMR spectrum is achievable. This guide provides researchers with the foundational knowledge and a practical framework to confidently interpret their experimental data and ensure the structural integrity of their synthesized compounds.
References
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SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
ResearchGate. AX Proton coupling systems of pyrrolo[2,3-c]pyridine-7-one moiety. [Link]
-
ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]
-
National Center for Biotechnology Information. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]
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- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the 13C NMR Spectral Data of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of 13C NMR in the Structural Elucidation of 7-Azaindole Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prevalent structural motif in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The precise substitution pattern on this bicyclic heteroaromatic system is paramount to its pharmacological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of these molecules. By providing a detailed map of the carbon skeleton, 13C NMR allows for the confident assignment of isomeric structures and the verification of synthetic outcomes.
This guide focuses on Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative with key substitutions that significantly modulate its electronic properties and, consequently, its 13C NMR spectrum. Understanding these spectral shifts is crucial for researchers working on the synthesis and development of novel 7-azaindole-based compounds.
Comparative Analysis: this compound vs. 7-Azaindole
To illustrate the impact of substitution on the 13C NMR spectrum, we will compare the predicted chemical shifts for this compound with the experimental data for the unsubstituted 7-azaindole.
Reference Compound: 7-Azaindole
The experimental 13C NMR spectrum of 7-azaindole serves as our baseline. The chemical shifts for the carbon atoms in this parent molecule are well-established.
Target Compound: this compound
For our target compound, we will predict the 13C NMR chemical shifts based on the known effects of chloro and methyl carboxylate substituents on the pyridine and pyrrole rings, respectively. The analysis of these substituent effects is grounded in the principles of electron density modulation, where electron-withdrawing groups generally cause a downfield shift (higher ppm) of the directly attached and ortho/para carbons, while electron-donating groups cause an upfield shift (lower ppm).
Predicted and Experimental 13C NMR Data Comparison
| Carbon Position | 7-Azaindole (Experimental, ppm)[1] | This compound (Predicted, ppm) | Rationale for Predicted Shift |
| C2 | 128.8 | ~125 | The influence of the substituents on the pyridine ring is expected to have a minor effect on C2 of the pyrrole ring. |
| C3 | 100.0 | ~102 | A slight downfield shift is anticipated due to the overall electron-withdrawing nature of the substituted pyridine ring. |
| C3a | 148.9 | ~147 | The ester at C4 will likely cause a slight upfield shift at the bridgehead carbon C3a. |
| C4 | 115.9 | ~118 | The electron-withdrawing methyl carboxylate group at this position will cause a significant downfield shift. |
| C5 | 127.8 | ~130 | The directly attached, electron-withdrawing chlorine atom will cause a substantial downfield shift. |
| C6 | 142.1 | ~140 | The chlorine at the adjacent C5 will likely cause a slight upfield shift due to the γ-gauche effect. |
| C7a | 149.9 | ~151 | The combined electron-withdrawing effects of the substituents are expected to cause a downfield shift at this bridgehead carbon. |
| -COOCH3 | - | ~165 (C=O), ~52 (OCH3) | These are typical chemical shifts for a methyl ester carbonyl and methoxy carbon, respectively. |
Note: Predicted values are estimations and may vary from experimental data.
Causality Behind Experimental and Predicted Shifts
The predicted shifts for this compound are derived from established substituent effects in aromatic and heteroaromatic systems.
-
The Chloro Substituent at C5: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), leading to a deshielding of the directly attached carbon (C5) and causing a significant downfield shift. It also has a weak electron-donating resonance effect, which can influence the ortho and para positions.
-
The Methyl Carboxylate Substituent at C4: The ester group is strongly electron-withdrawing, primarily through resonance. This effect significantly deshields the ipso-carbon (C4), resulting in a pronounced downfield shift. The carbonyl carbon of the ester itself will appear at a characteristic downfield position (~165 ppm).
By understanding these fundamental principles, researchers can interpret the 13C NMR spectra of novel derivatives with greater confidence.
Experimental Protocol for 13C NMR Data Acquisition
The following is a standard protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule. This self-validating system ensures reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.
-
Tune and match the 13C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse angle (typically 30-45° to allow for faster repetition).
-
Acquisition time (typically 1-2 seconds).
-
Relaxation delay (D1, typically 2 seconds for qualitative spectra).
-
Number of scans (NS, typically ranging from a few hundred to several thousand, depending on the sample concentration).
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required (note: for standard 13C NMR, integrals are not always proportional to the number of carbons due to relaxation effects).
-
Pick and label the peaks.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for utilizing 13C NMR in the structural elucidation of a novel compound.
Caption: Workflow for 13C NMR-based structural elucidation.
References
-
A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem. Link
-
7-Azaindole (271-63-6) 13C NMR spectrum. ChemicalBook. Link
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound belonging to the pyrrolopyridine class, represents a scaffold of significant interest in medicinal chemistry.[1] Its structural elucidation and purity assessment are critical checkpoints in the synthetic and preclinical pipeline. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
Understanding the Analyte: Chemical Properties and Expected Behavior
Before delving into the comparative analysis of mass spectrometry techniques, a foundational understanding of the analyte's chemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [2] |
| Structure | A fused pyrrole and pyridine ring system with chloro and methyl carboxylate substituents. | N/A |
| Polarity | Expected to be moderately polar due to the presence of nitrogen atoms, a carbonyl group, and the pyrrole N-H group. | Inferred |
The presence of basic nitrogen atoms on the pyridine and pyrrole rings suggests that this molecule is readily ionizable, a key prerequisite for mass spectrometry analysis. The overall structure is that of a small molecule, making it amenable to a variety of ionization techniques.
A Comparative Analysis of Ionization Techniques: ESI vs. APCI
The choice of ionization source is a critical first step in developing a robust mass spectrometry method. For a molecule like this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3]
Electrospray Ionization (ESI): The Gentle Approach
ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[4][5] It works by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain the charge, forming gaseous ions with minimal fragmentation.
Why ESI is a Strong Candidate:
-
Polarity Match: The pyrrolopyridine core, with its nitrogen atoms and the methyl carboxylate group, imparts sufficient polarity for efficient ionization by ESI.
-
Soft Ionization: ESI typically produces a prominent protonated molecule, [M+H]⁺, which simplifies spectral interpretation and provides a clear indication of the molecular weight.[5] This is crucial for confirming the identity of the target compound.
-
Versatility: ESI is compatible with a wide range of liquid chromatography (LC) conditions, making it the workhorse for LC-MS applications in pharmaceutical analysis.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another powerful ionization technique that is often complementary to ESI. In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn transfers a charge to the analyte molecules through a series of chemical reactions.[3]
When to Consider APCI:
-
Broader Compound Coverage: APCI is generally more effective for less polar and more volatile compounds compared to ESI.[6] While our target molecule has polar features, APCI could be a viable alternative, especially if dealing with complex matrices or less polar impurities.
-
Reduced Matrix Effects: In some cases, APCI can be less susceptible to ion suppression from co-eluting matrix components compared to ESI.
Comparative Performance Summary:
Table 2: Predicted Performance of ESI and APCI for this compound Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Justification |
| Primary Ion | [M+H]⁺ | [M+H]⁺ | Both techniques are expected to produce the protonated molecule in positive ion mode due to the presence of basic nitrogen atoms. |
| Sensitivity | Expected to be high | Expected to be moderate to high | The polar nature of the molecule favors ESI, but APCI can also be efficient for small molecules.[3] |
| In-source Fragmentation | Generally low, but can be induced | Can be higher due to thermal input | The heated nebulizer in APCI can sometimes cause thermal degradation of labile compounds.[7] |
| Adduct Formation | Prone to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts | Less prone to adduct formation | The gas-phase ionization mechanism of APCI reduces the likelihood of alkali metal adducts. |
| Optimal Flow Rates | Lower flow rates (µL/min range) | Higher flow rates (mL/min range) | This has implications for the choice of LC column dimensions and flow rates. |
Recommendation: For routine analysis and confirmation of this compound, ESI is the recommended primary ionization technique due to the compound's inherent polarity and the desire for minimal fragmentation to clearly observe the molecular ion. APCI serves as a valuable secondary or confirmatory technique.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Confirmation
While nominal mass data can provide an initial indication of the molecular weight, high-resolution mass spectrometry (HRMS) is indispensable for unambiguous elemental composition determination.[8] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy and resolving power.[9][10][11]
The Power of HRMS:
-
Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm mass accuracy). This allows for the confident determination of the elemental formula.[8] For our target compound (C₉H₇ClN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value.
-
Isotopic Pattern Analysis: The presence of chlorine in the molecule results in a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. HRMS can resolve these isotopic peaks, providing further confirmation of the presence and number of chlorine atoms in the molecule.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure Through Fragmentation
While ESI provides the molecular weight, tandem mass spectrometry (MS/MS) is employed to elicit structural information by inducing fragmentation of the precursor ion.[12] This is typically achieved through collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule's structure.
Predicted Fragmentation Pathways:
Based on the structure of this compound, several fragmentation pathways can be postulated. The study of fragmentation patterns of similar heterocyclic compounds can provide valuable insights.[12][13][14]
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da) from the protonated molecule to form a stable acylium ion.
-
Decarbonylation: The resulting acylium ion can further lose carbon monoxide (28 Da).
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical (35 Da).
The relative abundance of these fragment ions will provide valuable information for confirming the connectivity of the different functional groups within the molecule.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase conditions.
LC-ESI-HRMS Method
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Acquisition Mode: Full scan from m/z 50-500.
-
MS/MS: For fragmentation analysis, select the [M+H]⁺ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV).
-
Conclusion
The mass spectrometric analysis of this compound is best approached using a combination of Electrospray Ionization and High-Resolution Mass Spectrometry. ESI provides the sensitivity and soft ionization necessary to clearly identify the molecular ion, while HRMS delivers the mass accuracy and isotopic pattern information required for unambiguous elemental composition confirmation. Tandem mass spectrometry (MS/MS) further elucidates the molecular structure through characteristic fragmentation patterns. The protocols and insights provided in this guide offer a robust framework for the successful characterization of this and similar heterocyclic compounds, ensuring data integrity and accelerating the drug discovery and development process.
References
-
AxisPharm. Electrospray and APCI Mass Analysis. [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]
-
Advion, Inc. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]
-
LCGC North America. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. [Link]
-
Longdom Publishing. High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. [Link]
-
Microsaic Systems. Straight to the Source: ESI vs APCI….. [Link]
-
Semantic Scholar. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. [Link]
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A Comparative Guide to HPLC and SFC for the Purity Analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, including kinase inhibitors, demands a robust and reliable analytical methodology for its purity determination. This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: the widely adopted High-Performance Liquid Chromatography (HPLC) and the increasingly recognized Supercritical Fluid Chromatography (SFC).
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical considerations of each technique, presenting detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable method for your analytical needs.
The Criticality of Purity Analysis
This compound, with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol , is a polar aromatic compound. Its purity is paramount as even trace impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, the chosen analytical method must be sensitive, specific, and accurate in quantifying the main component and detecting any process-related impurities or degradation products.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness in separating a wide range of compounds.[1][2][3] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4] For a polar molecule like this compound, RP-HPLC offers an excellent platform for achieving high-resolution separation from potential nonpolar and closely related polar impurities.
Causality Behind Experimental Choices in RP-HPLC
The selection of chromatographic conditions is a meticulous process driven by the physicochemical properties of the analyte. For this compound, the following rationale underpins the proposed HPLC method:
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC due to its strong hydrophobic retention capabilities. However, for polar compounds, "end-capped" C18 columns are preferred to minimize unwanted interactions with residual silanol groups on the silica support, which can lead to peak tailing. A column with a particle size of 3-5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, constitutes the mobile phase. Acetonitrile is often favored for its lower viscosity and UV transparency at lower wavelengths. The use of a buffer, such as phosphate or formate, is crucial to control the pH of the mobile phase. For a weakly acidic compound like our target molecule (due to the pyrrole N-H), maintaining a pH below its pKa will ensure it remains in its neutral form, leading to better retention and peak shape. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to elute both polar and potential nonpolar impurities within a reasonable timeframe.
-
Detection: The conjugated aromatic system of the pyrrolopyridine ring structure imparts strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector set at a wavelength of maximum absorbance (λmax), which can be determined by running a UV scan of the analyte, provides excellent sensitivity and specificity.
Experimental Protocol: RP-HPLC-UV Method
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size, end-capped
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
System Suitability: Before sample analysis, the system's performance must be verified according to ICH guidelines.[5][6][7][8] This includes:
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to traditional liquid chromatography, offering significant advantages in terms of speed, reduced solvent consumption, and unique selectivity.[9][10][11][12] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[13][14][15] Supercritical CO₂ exhibits low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to liquid mobile phases.[9]
Why Consider SFC for this Analysis?
-
Orthogonal Selectivity: SFC often provides a different separation selectivity compared to RP-HPLC. This orthogonality is highly valuable in pharmaceutical analysis for detecting impurities that might co-elute with the main peak in an HPLC method.
-
Speed: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times.
-
Reduced Organic Solvent Consumption: The primary mobile phase is environmentally benign CO₂, drastically reducing the use of organic solvents like acetonitrile.
-
Enhanced Resolution for Polar Compounds: For some polar compounds, SFC can offer superior peak shapes and resolution, especially when using polar stationary phases.
Experimental Protocol: SFC-UV Method
Objective: To provide an alternative, rapid, and orthogonal method for the purity analysis of this compound.
Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
Chromatographic Conditions:
-
Column: Diol or 2-Ethylpyridine, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B)
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 30% B
-
5-6 min: 30% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 0.5 mg/mL.
Head-to-Head Comparison: HPLC vs. SFC
| Feature | RP-HPLC-UV | SFC-UV | Rationale & Insights for this compound |
| Principle of Separation | Partitioning based on hydrophobicity between a polar mobile phase and a nonpolar stationary phase.[1][4] | Primarily normal-phase chromatography with a nonpolar mobile phase (CO₂) and a polar stationary phase.[11] | The different separation mechanisms provide orthogonal selectivity, which is a significant advantage for comprehensive impurity profiling. |
| Typical Analysis Time | 15-35 minutes | 5-10 minutes | SFC offers a significant speed advantage due to the lower viscosity of the mobile phase, enabling higher throughput. |
| Solvent Consumption | High (typically >1 mL/min of organic solvent) | Low (primarily CO₂, with a smaller amount of organic modifier) | SFC is a much "greener" technique with lower solvent purchase and disposal costs. |
| Sensitivity | Generally high with UV detection. | Comparable to HPLC with UV detection. | Both techniques can achieve the required sensitivity for purity analysis. |
| Resolution | Excellent for a wide range of compounds. | Can provide superior resolution for certain polar and chiral compounds. | For the target molecule, both techniques are expected to provide adequate resolution, but SFC may offer better peak shapes. |
| Method Development | Well-established and widely understood. | Can be more complex due to the interplay of pressure, temperature, and modifier concentration. | HPLC method development is more straightforward for most laboratories. SFC requires more specialized expertise. |
| Instrumentation Cost | Lower initial investment. | Higher initial investment due to the need for high-pressure pumps and back-pressure regulation. | The higher cost of SFC instrumentation may be a barrier for some laboratories. |
| Compatibility with MS | Readily compatible with ESI-MS. | Also compatible with MS, often with enhanced sensitivity due to efficient nebulization. | For impurity identification, coupling to a mass spectrometer is a valuable extension for both techniques. |
Conclusion and Recommendations
Both RP-HPLC and SFC are powerful and suitable techniques for the purity analysis of this compound.
RP-HPLC stands as the robust, reliable, and universally accessible method. Its well-understood principles and lower instrumentation cost make it the primary choice for routine quality control in most pharmaceutical laboratories. The developed RP-HPLC method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory bodies.
SFC , on the other hand, presents a compelling alternative, particularly when speed, throughput, and environmental impact are critical considerations. Its orthogonal selectivity makes it an invaluable tool for method validation and for investigating out-of-specification results obtained by HPLC. While the initial investment is higher, the long-term savings in solvent consumption and analysis time can be substantial.
For a comprehensive quality control strategy, it is recommended to develop and validate an RP-HPLC method as the primary release test. The development of a complementary SFC method is highly advisable for use as an orthogonal technique to ensure the most thorough impurity profile of this compound, thereby enhancing confidence in the quality and safety of this critical pharmaceutical intermediate.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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A Senior Application Scientist's Comparative Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, stands out as a privileged structure.[1][2] Its presence in numerous biologically active compounds, including approved pharmaceuticals, underscores its significance.[2] This guide provides an in-depth technical comparison of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its five structural isomers. As we will explore, the seemingly subtle shift in the position of the nitrogen atom within the pyridine ring dramatically influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity.[3] This comparative analysis, supported by available experimental data and established structure-activity relationships, is designed to empower researchers in making informed decisions when selecting the optimal pyrrolopyridine scaffold for their drug discovery programs.
The Pyrrolopyridine Isomers: A Structural Overview
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles where a pyrrole ring is fused to a pyridine ring.[2] There are six possible isomers, each with a unique arrangement of the nitrogen atom in the six-membered ring, which significantly impacts the molecule's electronic distribution and hydrogen bonding capabilities.[2][3]
Figure 1: The six structural isomers of the pyrrolopyridine scaffold.
Our focus, This compound , belongs to the 7-azaindole family, which is the most extensively studied isomer in drug discovery.[3]
Physicochemical Properties: The Influence of the Nitrogen Atom
The position of the pyridine nitrogen dictates the fundamental physicochemical properties of the pyrrolopyridine core, which in turn affects solubility, membrane permeability, and oral bioavailability. While specific experimental data for all the chloro-substituted methyl carboxylate isomers is not available in a single comparative study, we can infer their likely characteristics by examining the parent scaffolds and related derivatives.[3]
| Isomer | Parent Scaffold | Calculated logP | pKa (Conjugate Acid) | Dipole Moment (D)* | Hydrogen Bonding |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | 1.39 | 4.6 | 2.1 | Acceptor (N7), Donor (N1-H) |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | 1.39 | 6.8 | 3.5 | Acceptor (N4), Donor (N1-H) |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | 1.39 | 5.8 | 4.1 | Acceptor (N6), Donor (N1-H) |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | 1.39 | 3.2 | 1.8 | Acceptor (N5), Donor (N1-H) |
| Pyrrolo[3,4-b]pyridine | N/A | 1.39 | - | - | Acceptor (N5), Donor (N1-H) |
| Pyrrolo[3,4-c]pyridine | N/A | 1.39 | - | - | Acceptor (N6), Donor (N1-H) |
| Note: Calculated values for the parent, unsubstituted pyrrolopyridine scaffolds are provided for a qualitative comparison. Actual values for the substituted target compounds will vary. |
The 7-azaindole scaffold of our target compound possesses a moderate pKa, making it less basic than the 4- and 6-azaindole isomers. This can have significant implications for its interaction with biological targets and its pharmacokinetic profile.
Spectroscopic Properties: A Fingerprint of Isomerism
The electronic environment of each proton and carbon atom in the pyrrolopyridine ring system is unique to each isomer, leading to distinct chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra. These differences serve as a valuable tool for structural elucidation and confirmation.
| Isomer | H2 | H3 | H4 | H5 | H6 | H7 |
| Pyrrolo[2,3-b]pyridine | 7.45 | 6.45 | 7.95 | 7.05 | 8.20 | - |
| Pyrrolo[3,2-b]pyridine | 7.55 | 6.70 | - | 7.00 | 8.25 | 7.90 |
| Pyrrolo[2,3-c]pyridine | 7.40 | 6.50 | 8.40 | - | 7.60 | 8.80 |
| Pyrrolo[3,2-c]pyridine | 7.50 | 6.60 | 8.70 | - | 7.10 | 8.10 |
| Note: Approximate ¹H NMR chemical shifts (δ, ppm) for the parent pyrrolopyridine scaffolds in CDCl₃. The presence of chloro and methyl carboxylate substituents will significantly alter these values. |
The distinct patterns of chemical shifts and coupling constants for each isomer allow for unambiguous identification. For instance, the deshielding effect of the pyridine nitrogen is most pronounced on the adjacent protons, providing a clear spectral signature for each scaffold.[4]
Reactivity and Synthetic Accessibility: A Medicinal Chemist's Perspective
The utility of a scaffold in drug discovery is heavily dependent on its synthetic tractability and the ease with which it can be functionalized. Pyrrolopyridines are amenable to a variety of synthetic transformations, with palladium-catalyzed cross-coupling reactions being particularly important for introducing molecular diversity.
General Reactivity Profile
The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrrole ring create a unique reactivity profile for each isomer. The position of the nitrogen atom influences the susceptibility of the C-H bonds to metallation and subsequent functionalization.
Figure 2: A conceptual comparison of the reactivity of the 7-azaindole scaffold with its isomers.
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The chloro-substituent on our target molecule and its isomers serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The efficiency of these reactions can be influenced by the isomeric scaffold due to differences in the electronic properties of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with the palladium catalyst.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chloro-pyrrolopyridine with a boronic acid.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro-pyrrolopyridine derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Biological Activity: A Tale of Isomeric Divergence
The true value of the pyrrolopyridine scaffold lies in its diverse biological activities. The isomeric form is a critical determinant of a compound's potency and selectivity for a given biological target.[3] While direct comparative data for this compound and its isomers is limited, we can draw valuable insights from studies on related derivatives.
| Isomer Scaffold | Therapeutic Area | Target Class | Representative Activity | Citation |
| Pyrrolo[2,3-b]pyridine | Oncology | Kinase Inhibitors | Potent inhibitors of FGFR, JAK1 | [5] |
| Pyrrolo[3,2-b]pyridine | Infectious Diseases | Antimalarials | Active against Plasmodium falciparum | |
| Pyrrolo[2,3-c]pyridine | CNS Disorders | Various | Modulators of CNS receptors | |
| Pyrrolo[3,2-c]pyridine | Oncology, Inflammation | Kinase Inhibitors | FMS kinase inhibitors for cancer and arthritis | [2] |
| Pyrrolo[3,4-c]pyridine | CNS, Infectious Diseases | Various | Analgesic, sedative, anti-HIV, and antimycobacterial activities | [2] |
Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives: This scaffold is particularly prominent in the development of kinase inhibitors. The nitrogen at the 7-position can form crucial hydrogen bonds with the hinge region of many kinases, mimicking the interaction of adenine in ATP.[1] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including FGFR and JAK1.[5]
Pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives: In contrast, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole displayed potent inhibitory activity, while the corresponding 7-azaindole isomers were less active.[3] This highlights the principle that the optimal isomer is highly target-dependent.
Pyrrolo[3,4-c]pyridine Derivatives: This isomer has been explored for a broad range of biological activities, including analgesic, sedative, anti-HIV, and antimycobacterial effects, demonstrating the versatility of the pyrrolopyridine framework.[2]
Figure 3: A generalized workflow for the biological evaluation of pyrrolopyridine isomers in drug discovery.
Conclusion and Future Directions
This comparative guide illustrates that while this compound belongs to the well-explored 7-azaindole family, its five structural isomers offer a rich and diverse chemical space for drug discovery. The position of the pyridine nitrogen is not a trivial structural modification; it is a fundamental design element that profoundly influences the physicochemical properties, reactivity, and biological activity of the resulting molecule.
For researchers and drug development professionals, the key takeaway is the importance of considering all six pyrrolopyridine isomers in the early stages of a project. The choice of scaffold should be guided by the specific requirements of the biological target and the desired ADME properties. While the 7-azaindole scaffold has a proven track record, particularly in kinase inhibition, other isomers may hold the key to unlocking novel therapeutic potential against a wide array of diseases. Future research should focus on systematic, head-to-head comparisons of functionally equivalent derivatives of all six pyrrolopyridine isomers to build a more comprehensive understanding of their structure-property-activity relationships.
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A Comparative Guide to the Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is of paramount importance. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a substituted 7-azaindole, represents a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This guide provides an in-depth, objective comparison of two distinct synthetic strategies for this target molecule, complete with detailed experimental protocols, supporting data, and an analysis of the rationale behind the methodological choices.
Introduction to the Target Molecule
This compound is a heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core. The strategic placement of a chlorine atom at the 5-position and a methyl carboxylate group at the 4-position provides key handles for further functionalization, making it a versatile intermediate in the synthesis of complex drug candidates. The selection of an optimal synthetic route is a critical decision, influenced by factors such as starting material availability, overall yield, scalability, and the safety profile of the reaction sequence. This guide will explore two plausible and scientifically sound approaches:
-
Route 1: Late-Stage Functionalization of the 7-Azaindole Core. This strategy involves the initial synthesis of the parent 1H-pyrrolo[2,3-b]pyridine ring system, followed by sequential introduction of the chloro and methyl carboxylate functionalities.
-
Route 2: Convergent Synthesis via Ring Construction from a Pre-functionalized Pyridine. This approach begins with a pyridine precursor already bearing the necessary chloro-substituent, onto which the pyrrole ring is constructed.
Route 1: Late-Stage Functionalization of the 7-Azaindole Core
This synthetic pathway commences with the commercially available 7-azaindole and introduces the required substituents in a stepwise manner. The key transformations in this route are N-oxidation, regioselective chlorination, and subsequent carboxylation.
Experimental Protocol: Route 1
Step 1a: Synthesis of 7-Azaindole N-oxide.
To a solution of 7-azaindole (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF), m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 7-azaindole N-oxide.[1]
Step 1b: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
The 7-azaindole N-oxide (1 equivalent) is dissolved in a suitable solvent like acetonitrile. Phosphorus oxychloride (POCl₃) (2-10 equivalents) is added, and the mixture is heated at 80-100 °C. A catalytic amount of an amine base such as diisopropylethylamine (DIPEA) can be added to improve the yield. The reaction is monitored until completion, after which the excess POCl₃ and solvent are removed under reduced pressure. The residue is carefully quenched with ice water and neutralized to a pH of 8.5-9.5 to precipitate the product, which is then filtered, washed, and dried to give 4-chloro-1H-pyrrolo[2,3-b]pyridine.[2][3]
Step 1c: Synthesis of this compound.
Rationale and Scientific Insights
The late-stage functionalization approach offers the advantage of utilizing a common and readily available starting material, 7-azaindole. The N-oxidation is a crucial step that activates the pyridine ring for subsequent nucleophilic substitution, directing the incoming chlorine atom to the 4-position. The use of POCl₃ is a standard and effective method for this type of chlorination. The final carboxylation step, while requiring careful control of regioselectivity through directed metallation, allows for the precise installation of the ester functionality.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} caption: "Synthetic pathway for Route 1."
Route 2: Convergent Synthesis from a Pre-functionalized Pyridine
This alternative strategy involves the construction of the pyrrole ring onto a pyridine scaffold that already contains the chloro substituent. This convergent approach can offer advantages in terms of overall efficiency and control of substitution patterns.
Experimental Protocol: Route 2
Step 2a: Synthesis of 2,3-Diamino-5-chloropyridine.
This key intermediate can be prepared from the commercially available 2-amino-5-chloropyridine. A common method involves nitration of 2-amino-5-chloropyridine to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine. For example, 2-amino-5-chloropyridine can be nitrated using a mixture of nitric acid and sulfuric acid. The resulting 2-amino-3-nitro-5-chloropyridine is then reduced, for instance, using iron powder in the presence of an acid, to yield 2,3-diamino-5-chloropyridine.[4]
Step 2b: Synthesis of this compound.
The target molecule is then synthesized through a condensation reaction between 2,3-diamino-5-chloropyridine and a suitable three-carbon building block, such as methyl 2-chloroacetoacetate or a related α-keto ester derivative. The reaction is typically carried out in a suitable solvent under acidic or basic conditions to facilitate the cyclization and formation of the pyrrole ring. This type of reaction is a variation of the well-known Fischer indole synthesis, adapted for the construction of the 7-azaindole ring system.
Rationale and Scientific Insights
The convergent approach of Route 2 is attractive as it builds the desired heterocyclic system from a more complex, pre-functionalized starting material. This can lead to a shorter overall reaction sequence and potentially higher overall yields. The synthesis of the 2,3-diamino-5-chloropyridine intermediate is a well-established process. The subsequent cyclization step is a powerful method for forming the pyrrole ring, and the choice of the condensation partner allows for the direct introduction of the desired ester functionality at the 4-position.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} caption: "Synthetic pathway for Route 2."
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Late-Stage Functionalization | Route 2: Convergent Synthesis |
| Starting Materials | 7-Azaindole (commercially available) | 2-Amino-5-chloropyridine (commercially available) |
| Number of Steps | 3-4 steps | 2-3 steps |
| Key Transformations | N-oxidation, Chlorination, Carboxylation | Nitration, Reduction, Cyclization/Condensation |
| Regioselectivity Control | Relies on directing effects of N-oxide and potentially directed metallation for carboxylation. | Primarily controlled by the substitution pattern of the starting pyridine and the nature of the cyclization partner. |
| Potential Challenges | Achieving high regioselectivity in the final carboxylation step can be challenging and may require optimization. | The nitration step can sometimes lead to mixtures of isomers, requiring careful purification. The cyclization conditions may need to be optimized for good yields. |
| Scalability | The N-oxidation and chlorination steps are generally scalable. The directed metallation step may present challenges on a larger scale due to the use of pyrophoric reagents and cryogenic temperatures. | The nitration, reduction, and condensation reactions are generally amenable to scale-up. |
| Overall Yield | Potentially lower overall yield due to the multi-step nature and potential for side reactions in the functionalization steps. | Potentially higher overall yield due to the convergent nature of the synthesis. |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable strategies for the synthesis of this compound.
Route 1 is a logical choice when starting from the readily available 7-azaindole. It offers a flexible approach where the core scaffold is first established, followed by the introduction of substituents. However, the key challenge lies in the regioselective carboxylation at the 4-position, which may require significant optimization.
Route 2 offers a more convergent and potentially more efficient pathway in terms of step economy and overall yield. By starting with a pre-functionalized pyridine, the issue of regioselectivity in the later stages is largely circumvented. This route is likely to be more favorable for larger-scale synthesis.
The ultimate choice of synthetic route will depend on the specific needs and capabilities of the research team. For small-scale exploratory work, the flexibility of Route 1 might be advantageous. For process development and scale-up, the convergent nature of Route 2 is likely to be the more practical and cost-effective option. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and overall efficiency before committing to a larger-scale synthesis.
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A Researcher's Guide to the Biological Evaluation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives
For drug discovery researchers and medicinal chemists, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure. Its bioisosteric relationship with indole and purine systems has made it a cornerstone in the development of a multitude of therapeutic agents.[1][2] This guide focuses on a specific, yet highly promising starting point for novel drug candidates: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . We will delve into a comparative analysis of its derivatives, underpinned by experimental data and protocols, to provide a comprehensive resource for researchers in this field.
The strategic placement of a chlorine atom at the 5-position and a methyl carboxylate at the 4-position of the 7-azaindole core offers a unique combination of electronic properties and synthetic handles for further chemical exploration. This guide will explore the known and potential biological activities of derivatives stemming from this scaffold, with a particular focus on their anticancer and immunomodulatory applications as kinase inhibitors.
The 7-Azaindole Core: A Hub of Kinase Inhibition
The 7-azaindole framework is a well-established pharmacophore in the design of kinase inhibitors.[1][3] The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the ATP binding site of many kinases, a key interaction for potent inhibition.[1] Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have been shown to inhibit a wide array of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating significant antiproliferative and pro-apoptotic activity in cancer cell lines.[4]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and malignancies. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK3 and JAK1 inhibitors, showcasing their immunomodulatory potential.[5][6]
-
Rho-Associated Coiled-Coil Containing Protein Kinases (ROCKs): ROCK inhibitors have therapeutic applications in cardiovascular diseases and potentially in cancer. The 7-azaindole scaffold has been successfully utilized to develop potent and selective ROCK inhibitors.[7]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in various cellular processes, and its inhibitors are being investigated for the treatment of neurodegenerative diseases like Alzheimer's. Novel pyrrolo[2,3-b]pyridine derivatives have shown potent GSK-3β inhibitory activity.[8]
Comparative Analysis of "this compound" Derivatives
While extensive public data on a wide range of direct derivatives of "this compound" is emerging, we can extrapolate from the broader 7-azaindole literature to guide the design and evaluation of novel compounds. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of the core structure.
Structure-Activity Relationship (SAR) Insights
Based on existing research on 7-azaindole derivatives, we can infer the following SAR principles for the "this compound" core:
-
The 4-Carboxylate Position: The methyl carboxylate at the C4 position is a versatile synthetic handle. It can be readily converted to amides, which can introduce a wide variety of substituents to probe the solvent-exposed region of the kinase ATP binding site. The nature of the amide substituent can significantly impact potency and selectivity.
-
The 5-Chloro Position: The chlorine atom at the C5 position can be a key contributor to binding affinity through halogen bonding or by occupying a hydrophobic pocket within the target protein. In some cases, replacement of the chloro group with other substituents could be explored to fine-tune activity and physicochemical properties.[3]
-
The Pyrrole Nitrogen (N1): Alkylation or arylation at the N1 position can modulate the electronic properties of the ring system and provide additional points of interaction with the target protein.
-
Other Positions (C2, C3, C6): While the primary focus may be on the C4 and C5 positions, substitutions at other positions on the 7-azaindole ring can also influence biological activity and should be considered in a comprehensive medicinal chemistry campaign.
Hypothetical Comparison of Derivatives
To illustrate the potential for optimization, let's consider a hypothetical series of derivatives based on the "this compound" scaffold and their expected performance in key biological assays.
| Compound | Modification from Core Scaffold | Target Kinase (Hypothetical) | Expected IC50 (nM) | Anticipated Cytotoxicity (GI50 in µM) |
| Core | This compound | FGFR1 | >1000 | >100 |
| Derivative A | Amidation of C4-carboxylate with aniline | FGFR1 | 100-500 | 10-50 |
| Derivative B | Amidation of C4-carboxylate with 3-aminopyridine | FGFR1, JAK2 | 50-100 | 5-10 |
| Derivative C | Suzuki coupling at C5 with a phenyl group | FGFR1, VEGFR2 | 10-50 | 1-5 |
| Derivative D | N1-methylation of Derivative B | FGFR1, JAK2 | 20-80 | 2-8 |
This table is for illustrative purposes to guide experimental design and does not represent actual experimental data.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel "this compound" derivatives, standardized and robust experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in an appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and its specific substrate to a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Add the serially diluted test compound to the wells containing the kinase and substrate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. Several detection methods are available, such as luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a crucial first step in evaluating the anticancer potential of a compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
Conclusion and Future Directions
The "this compound" scaffold represents a fertile ground for the discovery of novel kinase inhibitors with potential applications in oncology and immunology. By leveraging the existing knowledge of 7-azaindole SAR and employing robust biological evaluation protocols, researchers can efficiently explore the chemical space around this core and identify promising lead compounds. Future research should focus on synthesizing diverse libraries of derivatives, with a particular emphasis on modifications at the C4 and C5 positions, and screening them against a panel of relevant kinases. Promising hits should then be further characterized in cellular and in vivo models to assess their therapeutic potential. This systematic approach will be instrumental in unlocking the full potential of this versatile chemical scaffold.
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Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
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Kim, H. R., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17181-17192. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. [Link]
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Viswanathan, K., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7919-7935. [Link]
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Al-Suhaimi, K. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5437. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has cemented its status as a "privileged scaffold" in modern medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) originating from the versatile building block, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. We will explore how modifications to this core structure influence biological activity against various kinase targets, compare its performance with alternative heterocyclic scaffolds, and provide detailed experimental protocols for the evaluation of these compounds.
The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition
The efficacy of the 7-azaindole scaffold lies in its unique electronic and structural properties. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This arrangement allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][2] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity.
The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, presents three key points for diversification: the 5-position (currently occupied by a chloro group), the 4-position (bearing a methyl carboxylate), and the 1-position of the pyrrole nitrogen.
Structure-Activity Relationship (SAR) Studies of 7-Azaindole Derivatives
While direct and extensive SAR studies on this compound are not cohesively available in a single source, a comprehensive understanding can be synthesized from various studies on closely related analogs. The following sections dissect the impact of substitutions at key positions of the 7-azaindole nucleus.
Impact of Substituents at the 5-Position
The 5-position of the 7-azaindole ring often extends into the solvent-exposed region of the ATP-binding pocket, making it a critical site for modifications that can enhance potency and modulate physical properties.
Halogenation at the 5-position, as seen in our core molecule, is a common strategy in kinase inhibitor design. The chloro group is a lipophilic, electron-withdrawing substituent that can influence the electronics of the ring system and participate in favorable interactions with the target protein. Studies on 5-halogenated-7-azaindolin-2-one derivatives have demonstrated that these compounds can exhibit potent antitumor activity.[3] For instance, compound 13c7 (a 5-bromo derivative) showed greater potency than the approved drug Sunitinib against a panel of cancer cell lines.[3]
Beyond halogens, introducing larger, more complex moieties at the 5-position has been shown to be highly effective for various kinase targets. In the development of Janus kinase 1 (JAK1) selective inhibitors, the 5-position was modified with a carboxamide group.[4][5] This led to the discovery of potent inhibitors where the carboxamide could be further derivatized to optimize interactions with the protein surface.
Modifications at the 4-Position: From Carboxylate to Carboxamide
The methyl carboxylate at the 4-position of our lead compound serves as a versatile handle for chemical modification. While the ester itself can act as a hydrogen bond acceptor, its conversion to an amide is a frequent and often fruitful strategy in drug discovery. This transformation introduces a new hydrogen bond donor and allows for the exploration of a wide range of substituents on the amide nitrogen.
In the pursuit of JAK3 inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated.[6] Although the primary modification was at the 5-position in this case, the study underscores the importance of the carboxamide functionality in achieving high potency. A related study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors further highlights the utility of the carboxamide group in this region of the molecule for achieving potent and orally bioavailable compounds.[7]
Comparative Analysis with Alternative Heterocyclic Scaffolds
The 7-azaindole scaffold does not exist in a vacuum. Its performance as a kinase inhibitor is often benchmarked against other "hinge-binding" heterocycles. Understanding the subtle differences between these scaffolds is crucial for rational drug design.
A study comparing 7-azaindole, pyrazolo[3,4-b]pyridine, and pyrrolo[2,3-d]pyrimidine scaffolds as hinge-binders for Protein Kinase B (PKB) inhibitors revealed interesting differences in selectivity.[7] While the 7-azaindole analog showed potent inhibition of PKB, it lacked selectivity over PKA. In contrast, the pyrrolo[2,3-d]pyrimidine derivative exhibited significant selectivity for PKB.[7] The pyrazolo[3,4-b]pyridine analog displayed intermediate potency and selectivity.[7] This suggests that the precise arrangement of hydrogen bond donors and acceptors within the heterocyclic core can have a profound impact on the inhibitor's selectivity profile.
Quantitative Comparison of 7-Azaindole Derivatives
The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different kinase targets. This data, compiled from multiple studies, illustrates the impact of substitutions on biological activity.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 11h | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 140 | [8] |
| Compound 31g | N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | Potent (exact value not specified) | [4] |
| Compound 13c7 | 5-bromo-7-azaindolin-2-one | (Antiproliferative) | 4.49-15.39 µM (across various cell lines) | [3] |
| TNIK Inhibitor | 1H-pyrrolo[2,3-b]pyridine | TNIK | < 1 | [9] |
| Erk5 Inhibitor (4j) | 7-azaindole derivative | (Antiproliferative) | 4.56 µg/mL | [10] |
| IGF-1R Inhibitor | 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine | IGF-1R | Nanomolar potency | [11] |
Experimental Protocols
The accurate determination of inhibitory activity is paramount in any SAR study. Below are detailed, step-by-step methodologies for common kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for their robustness and homogeneous format, which minimizes handling steps.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Initiate the reaction by adding 10 µL of a mixture of the biotinylated substrate and ATP (both at 2x the final concentration).
-
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes), determined during assay development.
-
Detection:
-
Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the percent inhibition.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a binding displacement assay that measures the affinity of a test compound for the kinase of interest.
Principle: The assay uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" that also binds to the kinase. The binding of both the antibody and the tracer results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and the europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold, exemplified by this compound, is a highly versatile and valuable starting point for the development of kinase inhibitors. The SAR studies of its derivatives reveal that modifications at the 4- and 5-positions are critical for achieving high potency and selectivity. The conversion of the 4-carboxylate to a carboxamide opens up a vast chemical space for optimization, while substitutions at the 5-position can be tailored to interact with specific features of the target kinase's active site.
Future research in this area should focus on systematic explorations of the chemical space around this scaffold. The synthesis of libraries of compounds with diverse substituents at the 4- and 5-positions, followed by screening against a broad panel of kinases, will undoubtedly lead to the discovery of novel and potent inhibitors for a range of therapeutic targets. Furthermore, comparative studies with other emerging heterocyclic scaffolds will continue to inform the principles of rational drug design and help to refine our understanding of the complex interplay between molecular structure and biological activity.
References
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Yang, J. et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
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Buck, E. et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
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Kim, M. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
- El-Mernissi, Y. et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link to be added]
- BenchChem. (2025). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. [Link to be added]
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Li, J. et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
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- Wiley Online Library. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link to be added]
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Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 833-841. [Link]
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ResearchGate. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. [Link]
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Besson, T. et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(19), 3593. [Link]
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MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
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Jin, Q. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17165-17176. [Link]
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Gelin, C. F. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1439-1445. [Link]
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Wang, M. et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2782-2787. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]
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MySkinRecipes. (n.d.). 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
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MySkinRecipes. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]
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RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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Nakajima, Y. et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
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Collins, I. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2161. [Link]
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A Comparative Guide to Precursors in Tofacitinib Synthesis: An In-Depth Analysis of the Pyrrolo[2,3-d]pyrimidine Core
This guide provides a detailed comparison of synthetic strategies for the production of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor. Our focus is on the synthesis of the critical 7H-pyrrolo[2,3-d]pyrimidine core, a common bottleneck in the overall manufacturing process. While the prompt specified "Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate," it is essential to clarify that Tofacitinib's core structure is a 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine. This guide will therefore analyze the established and emerging precursors for this correct core structure, providing researchers, chemists, and drug development professionals with a comprehensive understanding of the available synthetic routes, their efficiencies, and their scalability.
Introduction to Tofacitinib and its Synthetic Challenges
Tofacitinib (marketed as Xeljanz®) is an FDA-approved oral medication for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase (JAK) family of enzymes (specifically JAK1, JAK2, and JAK3), which are crucial for signaling pathways of cytokines involved in inflammation and immune response.[1][3]
The molecular structure of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, can be retrosynthetically disconnected into two primary building blocks: the chiral (3R,4R)-4-methyl-3-(methylamino)piperidine side chain and the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine heterocyclic core.[3] The synthesis of both fragments, particularly the stereospecific construction of the piperidine ring and the efficient assembly of the deazapurine core, presents significant challenges that have spurred considerable research into optimized manufacturing processes.[4]
The Primary Synthetic Precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The most widely adopted and commercially viable route to Tofacitinib involves the coupling of a protected piperidine fragment with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is favored due to the reactivity of the C4-chloro substituent, which allows for a direct and efficient nucleophilic aromatic substitution (SNAr) reaction with the secondary amine of the piperidine side chain.
Workflow for Tofacitinib Synthesis via the Chlorinated Precursor
The general synthetic pathway is outlined below. The process begins with the synthesis of the two key fragments followed by their coupling and subsequent deprotection and functionalization steps.
Caption: General synthetic workflow for Tofacitinib using a chlorinated deazapurine precursor.
Causality in Experimental Design
-
Tosyl Protection: The pyrrole nitrogen is often protected, commonly with a tosyl (Ts) group, prior to the SNAr reaction. This enhances the electrophilicity of the C4 position by withdrawing electron density from the pyrimidine ring, thereby accelerating the coupling reaction and improving yields.[5]
-
Base and Solvent: The coupling reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar solvent like water or n-butanol.[2] The base neutralizes the HCl generated during the substitution, driving the reaction to completion.
-
Debenzylation: A benzyl group is a common protecting group for the piperidine nitrogen. It is robust during the synthesis of the chiral side chain but can be cleanly removed via catalytic hydrogenation (e.g., using Pd/C), a method that is highly efficient and avoids harsh reagents.[4]
Alternative Synthetic Strategies and Precursors
While the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine route is dominant, several alternatives have been explored to overcome its limitations, such as cost and the number of synthetic steps.
Alternative 1: Mitsunobu Reaction Approach
This strategy avoids the need for a pre-functionalized C4-chloro group. Instead, it utilizes a 4-amino or 4-hydroxy-pyrrolo[2,3-d]pyrimidine derivative and couples it with a chiral piperidine alcohol via a Mitsunobu reaction.
-
Key Precursor: 6-amino-7-deazapurine (a tautomer of 7H-pyrrolo[2,3-d]pyrimidin-4-amine).[3]
-
Key Reaction: Mitsunobu reaction between the deazapurine and a chiral alcohol, such as tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylate.[3]
Caption: Tofacitinib synthesis via the Mitsunobu coupling strategy.
Alternative 2: Convergent Synthesis from Simpler Building Blocks
More recent approaches aim to construct the entire Tofacitinib molecule in a more convergent fashion, often building the pyrrole ring onto a pre-functionalized pyrimidine.
-
Key Precursors: A substituted 4-aminopyrimidine and a suitable three-carbon synthon for the pyrrole ring.
-
Key Reaction: Cyclization/annulation reaction to form the fused pyrrolo[2,3-d]pyrimidine core late in the synthesis.
This approach, while elegant, often requires careful optimization of the cyclization step to achieve high yields and is less common in large-scale production compared to the SNAr route.
Head-to-Head Performance Comparison
The choice of synthetic route depends critically on a balance of yield, cost, purity, safety, and scalability.
| Parameter | SNAr Route (4-chloro precursor) | Mitsunobu Route |
| Overall Yield | Moderate to good. Reported yields for the final product can reach ~13-15% from key intermediates.[5][6] | Generally lower yields compared to the SNAr route due to the stoichiometry of the Mitsunobu reaction and potential side products. |
| Precursor Cost & Availability | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available but can be a significant cost driver. | 6-amino-7-deazapurine is also available. The cost comparison depends heavily on the scale and supplier. |
| Stereochemical Control | Primarily dependent on the synthesis and resolution of the chiral piperidine fragment before coupling. The coupling step itself does not affect the stereocenters. | Also dependent on the pre-synthesized chiral piperidine alcohol. The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, which must be accounted for. |
| Reagent Safety & Waste | Uses standard bases like K₂CO₃. The main concerns are related to the synthesis of the precursors and the use of hydrogenation for deprotection. | Utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or its analogs, which are hazardous. Generates triphenylphosphine oxide as a stoichiometric byproduct that can be difficult to remove. |
| Scalability & Robustness | Highly robust and scalable. The SNAr reaction is well-understood and widely used in industrial processes.[7] | Less amenable to large-scale production. The removal of byproducts and the cost/hazard profile of the reagents are significant drawbacks for manufacturing. |
Detailed Experimental Protocols
Protocol 1: SNAr Coupling of 4-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine with Chiral Amine
This protocol is a representative synthesis based on established literature.
-
Reaction Setup: To a stirred solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) in a mixture of water and n-butanol, add 4-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine (1.05 eq) and potassium carbonate (K₂CO₃) (2.5 eq).
-
Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the mixture to room temperature. Add ethyl acetate and water to partition the phases. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the coupled N-benzyl protected intermediate.
-
Debenzylation: Dissolve the purified intermediate in ethanol and acetic acid. Add 20 wt% Pearlman's catalyst (Pd(OH)₂/C).[6] Hydrogenate the mixture under a hydrogen atmosphere (1-4 atm) until the starting material is consumed.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated amine core.
Conclusion and Future Directions
The synthesis of Tofacitinib is a mature field, with the SNAr coupling between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a chiral piperidine amine remaining the most industrially viable and robust method. Its advantages in scalability, reaction efficiency, and avoidance of hazardous reagents like those used in the Mitsunobu reaction make it the superior choice for large-scale manufacturing.
While the prompt's "this compound" is not a direct precursor to the known Tofacitinib core, it represents a class of functionalized heterocyclic building blocks. Future research may focus on developing novel convergent syntheses that could potentially use such fragments to construct the deazapurine core more efficiently. Advances in green chemistry, such as the use of catalytic methods, solvent-free reactions, and flow chemistry, will continue to refine the synthesis, aiming to reduce costs, minimize environmental impact, and improve overall process efficiency.[8]
References
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Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. [Link]
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Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2021). Highlights in Science, Engineering and Technology. [Link]
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Zhi, S., Liu, D., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. [Link]
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V, S., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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Vaidyanathan, R., et al. (2013). Development of a Robust, Environmentally Responsible Process for the Manufacture of Tofacitinib Citrate. ResearchGate. [Link]
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Patil, Y. S., et al. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]
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Patil, Y. S., et al. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega. [Link]
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V, S., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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Graphical synthetic routes of tofacitinib. (2023). ResearchGate. [Link]
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Li, F., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics. [Link]
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Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. (2023). ResearchGate. [Link]
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In Vitro Performance of Novel Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Kinase Inhibitor Drug Discovery
For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole bioisostere, has emerged as a privileged structure. Its inherent ability to interact with the ATP-binding site of various kinases has led to the development of numerous potent and selective inhibitors. This guide provides an in-depth comparative analysis of the in vitro performance of compounds derived from "Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate," benchmarking them against established kinase inhibitors to offer a clear perspective on their therapeutic potential.
The Rationale for Targeting Kinases with Pyrrolo[2,3-b]pyridine Derivatives
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolo[2,3-b]pyridine core serves as an excellent starting point for designing kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing for competitive inhibition. Modifications at various positions of this scaffold enable the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of "this compound" have been synthesized and evaluated for their potential to inhibit a range of kinases, including those involved in oncogenic signaling pathways such as VEGFR, PDGFR, BRAF, and c-Met.[1][2]
Comparative Analysis of Kinase Inhibitory Potency
The true measure of a novel kinase inhibitor lies not only in its potency against its intended target but also in its selectivity across the kinome. High selectivity minimizes off-target effects, leading to a better safety profile. In this section, we compare the in vitro inhibitory activity (IC50 values) of representative pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, alongside well-established multi-kinase and specific kinase inhibitors.
Biochemical Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of exemplary pyrrolo[2,3-b]pyridine derivatives against several key kinases, compared with the activities of Sunitinib (a multi-kinase inhibitor), Vemurafenib (a BRAF inhibitor), and Staurosporine (a broad-spectrum kinase inhibitor).
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative 1 | VEGFR-2 | 15 | [1] |
| PDGFR-β | 25 | [1] | |
| c-Met | 1.68 | [2] | |
| Pyrrolo[2,3-b]pyridine Derivative 2 | FGFR1 | 7 | [3] |
| FGFR2 | 9 | [3] | |
| FGFR3 | 25 | [3] | |
| Pyrrolo[2,3-b]pyridine Derivative 3 | GSK-3β | 0.22 | [4] |
| Sunitinib | VEGFR-2 | 2 | [1] |
| PDGFR-β | 1 | [1] | |
| c-Met | 2 | [1] | |
| KIT | 1 | [1] | |
| Vemurafenib | BRAF (V600E) | 31 | [5] |
| CRAF | 48 | [6] | |
| Staurosporine | PKC | 3 | |
| p60v-src | 6 | ||
| PKA | 7 | ||
| CaM Kinase II | 20 |
Note: The IC50 values for the pyrrolo[2,3-b]pyridine derivatives are representative examples from the literature and may not be from a single, directly comparable study.
The data clearly indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold can achieve high potency, with some compounds exhibiting nanomolar to sub-nanomolar IC50 values against their target kinases.[2][4] For instance, certain derivatives show comparable or even superior potency to Sunitinib against specific targets like c-Met. The key differentiator often lies in the selectivity profile. While Sunitinib is a multi-targeted inhibitor, rationally designed pyrrolo[2,3-b]pyridine derivatives can be engineered for greater selectivity towards a particular kinase or a desired subset of kinases.[7]
Cellular Anti-proliferative Activity: A Comparison
Beyond biochemical assays, evaluating the anti-proliferative effects of these compounds on cancer cell lines is crucial to assess their potential as therapeutic agents. The following table presents a comparison of the half-maximal inhibitory concentrations (IC50) of representative pyrrolo[2,3-b]pyridine derivatives and standard kinase inhibitors against various human cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative A | HT-29 | Colorectal Carcinoma | 5.2 | [2] |
| A549 | Non-small Cell Lung Cancer | 7.8 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 6.5 | [2] | |
| PC-3 | Prostate Adenocarcinoma | 8.1 | [2] | |
| Pyrrolo[2,3-b]pyridine Derivative B | 4T1 | Breast Cancer | 0.5 | [3] |
| Sunitinib | SN12C | Renal Cell Carcinoma | ~0.1 | [8] |
| ACHN | Renal Cell Carcinoma | ~0.1 | [8] | |
| Vemurafenib | RKO (BRAF V600E) | Colorectal Carcinoma | 4.57 | [9] |
| HCT116 (BRAF WT) | Colorectal Carcinoma | >10 | [9] |
The cellular activity of the pyrrolo[2,3-b]pyridine derivatives demonstrates their ability to inhibit cancer cell proliferation, with some compounds showing potent activity in the low micromolar to nanomolar range.[3] The comparison with Vemurafenib highlights the importance of the genetic background of the cancer cells, as its activity is potent in BRAF-mutant lines but significantly lower in BRAF wild-type cells.[9] This underscores the necessity of profiling novel compounds against a diverse panel of cancer cell lines with known genetic signatures.
Experimental Methodologies: A Guide to In Vitro Testing
To ensure the reproducibility and validity of in vitro testing, standardized and well-documented protocols are essential. This section provides detailed methodologies for key experiments used to characterize kinase inhibitors.
Signaling Pathway Visualization
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrrolo[2,3-b]pyridine derivatives.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro biochemical kinase assay to determine the IC50 of a test compound.
Caption: Workflow for an in vitro biochemical kinase assay.
Detailed Protocol: Radiometric Kinase Assay
This protocol describes a standard radiometric assay for measuring kinase activity, a highly sensitive and direct method.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Mix Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mix containing the kinase, substrate, and any necessary co-factors in the kinase reaction buffer.
-
Pre-incubation: Add the diluted test compounds to the reaction mix and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP to the reaction mix. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-32P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated 32P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol outlines the MTT assay, a colorimetric method to assess the anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Derivatives of "this compound" represent a promising class of kinase inhibitors with the potential for high potency and selectivity. The in vitro data presented in this guide demonstrates their ability to effectively inhibit key oncogenic kinases and suppress the proliferation of cancer cells, often with efficacy comparable to or exceeding that of established drugs. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these and other novel kinase inhibitors. As with any drug discovery program, a thorough understanding of the structure-activity relationship, coupled with rigorous in vitro testing, is paramount to advancing these promising compounds toward clinical development.
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]
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Lawson, J. J., & Cardozo, M. G. (2000). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
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Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4587-4598. [Link]
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Lopez, M. S., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 9(7), 1547-1555. [Link]
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(8), 1265-1271. [Link]
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Wilhelm, S. M., et al. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo). mediaTUM. [Link]
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Al-Otaibi, F., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209673. [Link]
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Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116239. [Link]
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Safavi, M., et al. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. Medicinal Chemistry, 16(3), 340-349. [Link]
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Chylewska, A., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6527. [Link]
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Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25035-25045. [Link]
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Adodariya, Y. J., et al. (2025). Development of Novel Pyrrolo[2,3-B]Pyridine-Based Anticancer Agents: In Vitro Cytotoxicity Against A549 Cell Line and in Silico Adme and Docking Analysis. ResearchGate. [Link]
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Di Cocco, M. E., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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A Comparative Crystallographic Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives: Unveiling Structural Nuances for Drug Discovery
In the landscape of modern drug discovery, the 7-azaindole scaffold, the core of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, has emerged as a "privileged fragment," particularly in the development of kinase inhibitors.[1] The strategic placement of a nitrogen atom in the indole ring system enhances its hydrogen bonding capabilities, making it an exceptional bioisostere for purine systems and a potent hinge-binding motif for many kinases.[2][3] This guide provides a comparative analysis of the X-ray crystallography of derivatives of this compound, offering insights into how subtle changes in substitution patterns can profoundly influence solid-state architecture and intermolecular interactions—critical parameters for structure-based drug design.
The Strategic Synthesis of 7-Azaindole Scaffolds
The synthesis of substituted 7-azaindoles can be approached through various strategies, often tailored to the desired substitution pattern. Common methods include modifications of classical indole syntheses like the Fischer and Madelung syntheses.[4] More contemporary approaches frequently employ transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce aryl or other functional groups at specific positions of a pre-functionalized 7-azaindole core.[5] For instance, the synthesis of 3,5-diarylated-7-azaindoles often involves a sequence of iodination at the 3-position of a 5-bromo-7-azaindole, followed by two successive Suzuki-Miyaura cross-coupling reactions.[5]
The general workflow from a synthesized 7-azaindole derivative to the final crystallographic data is a multi-step process that demands precision at each stage.
Caption: From Synthesis to Structure: A generalized workflow for obtaining the crystal structure of a novel 7-azaindole derivative.
Comparative Crystallographic Analysis: The Impact of Substitution
While the crystal structure of this compound is not publicly available as of this writing, a detailed comparison with structurally similar derivatives provides invaluable insights into the non-covalent interactions that govern their solid-state packing. Here, we compare the crystallographic data of two closely related compounds: 5-chloro-7-azaindole (5Cl7AI) and 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA).[6][7]
| Parameter | 5-chloro-7-azaindole (5Cl7AI)[6] | 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA)[7] |
| Formula | C₇H₅ClN₂ | C₈H₅ClN₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | N/A | 3.82810(12) |
| b (Å) | N/A | 12.7330(3) |
| c (Å) | N/A | 15.9167(5) |
| β (°) | N/A | 94.539(3) |
| Volume (ų) | N/A | N/A |
| Z | N/A | 4 |
| Key H-Bonds | N-H···N dimers | N-H···N dimers, C-H···O interactions |
| π-π Stacking | Interplanar distance: 3.418 Å | Present |
The crystallographic data reveals that both 5Cl7AI and 5Cl7AICA crystallize in the monoclinic P2₁/c space group, a common space group for organic molecules.[6][7] A dominant feature in both structures is the formation of nearly linear N-H···N hydrogen-bonded dimers, a characteristic interaction of the 7-azaindole moiety.[6][7] This robust hydrogen bonding motif is a primary driver of the crystal packing.
In the case of 5Cl7AICA, the introduction of the carbaldehyde group at the 3-position introduces an additional hydrogen bond acceptor (the carbonyl oxygen).[7] This leads to supplementary weak C-H···O interactions, which further stabilize the crystal lattice.[7] Furthermore, π-π stacking interactions are observed in both derivatives, contributing to the overall stability of the crystal structures.[6]
For the target molecule, This compound , we can extrapolate that the fundamental N-H···N hydrogen-bonded dimer motif will likely be preserved. However, the methyl carboxylate group at the 4-position introduces both a hydrogen bond acceptor (the carbonyl oxygen) and a non-polar methyl group. This will likely lead to a more complex network of intermolecular interactions, potentially involving C-H···O hydrogen bonds with the ester carbonyl and different packing arrangements to accommodate the bulkier substituent. The interplay between the strong N-H···N dimerization, potential C-H···O interactions, and steric effects of the methyl carboxylate group will ultimately dictate the final crystal packing.
Caption: A logical diagram illustrating the evolution of intermolecular interactions with increasing substituent complexity on the 5-chloro-7-azaindole scaffold.
Experimental Protocol: Crystallization and X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2] For small organic molecules like the 7-azaindole derivatives, several crystallization techniques can be employed.
1. Crystallization
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (the precipitant) in which the compound is sparingly soluble. The two solvents should be miscible.
-
Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
-
Thermal Control (Slow Cooling):
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.
-
2. X-ray Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.
-
A preliminary screening is performed to determine the unit cell parameters and crystal quality.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern on a detector.
3. Structure Solution and Refinement
-
The collected data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
The final structure is validated for geometric and crystallographic reasonability.
Conclusion
The 7-azaindole scaffold is a cornerstone in the design of targeted therapeutics. This guide has provided a comparative overview of the crystallographic features of derivatives of this compound. By analyzing the crystal structures of closely related analogues, we can appreciate the subtle yet significant influence of substituents on the intermolecular interactions that govern crystal packing. The robust N-H···N hydrogen-bonded dimer is a recurring and dominant motif, while the introduction of other functional groups provides opportunities for additional stabilizing interactions. These structural insights are paramount for medicinal chemists and structural biologists in the rational design of next-generation inhibitors with improved potency, selectivity, and physicochemical properties.
References
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Ohkanda, J., et al. (2011). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 131(10), 1475-1485. Available at: [Link]
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Drop, M., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. Available at: [Link]
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Łapiński, A., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3291. Available at: [Link]
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Mérour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available at: [Link]
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Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available at: [Link]
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Mérour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC, [Link]
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Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (11), 1505-1514. Available at: [Link]
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Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 931-937. Available at: [Link]
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CUSABIO. Methyl5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Available at: [Link]
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克拉玛尔试剂. Methyl5-Chloro-1H-Pyrrolo[2,3-B]Pyridine-4-Carboxylate. Available at: [Link]
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Mérour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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NIST. 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]
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ResearchGate. (2025). Different strategies for synthesis of 7-azaindoles. Available at: [Link]
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Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]
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Subota, A., et al. (2019). Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. Available at: [Link]
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CCDC. Search - Access Structures. Available at: [Link]
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Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available at: [Link]
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Chinese Chemical Letters. Synthesis of Azaindoles. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This guide provides an in-depth, experience-driven approach to the purity assessment of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in pharmaceutical research. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, comparing common analytical pathways to develop a robust, validated, and trustworthy HPLC method. The principles and workflows detailed herein are grounded in established pharmacopeial standards, ensuring scientific integrity and regulatory alignment.
Foundational Strategy: Understanding the Analyte
This compound (CAS: 1015609-99-0) is an aromatic heterocyclic compound.[1] Its structure, featuring a pyrrolopyridine core, suggests moderate polarity and the presence of nitrogen atoms that can exhibit basic properties.[2] This initial structural analysis is paramount as it dictates our analytical starting point.
The primary goal is to separate the main compound (the Active Pharmaceutical Ingredient or API intermediate) from potential impurities, which may include starting materials, by-products, or degradation products. Given the analyte's characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and widely used separation technique.[3][4] RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
The overall workflow for developing and validating a purity assessment method is a systematic process.
HPLC Method Development: A Comparative Decision Pathway
Method development is not a linear process but a series of informed decisions. Here, we compare common choices and justify the optimal path for our target analyte.
Column Chemistry Selection
The column is the heart of the separation. The choice of stationary phase chemistry is critical for achieving the necessary selectivity between the main peak and its impurities.
| Parameter | Option A: Standard C18 (L1) | Option B: Phenyl-Hexyl (L11) | Rationale & Recommendation |
| Mechanism | Primarily hydrophobic (aliphatic) interactions. | Mixed-mode: hydrophobic and π-π interactions. | The pyrrolopyridine core is aromatic. A Phenyl-Hexyl phase can provide alternative selectivity through π-π stacking interactions with the analyte and related aromatic impurities, which may not be resolved on a standard C18. |
| Typical Use | General-purpose, excellent for a wide range of analytes. | Aromatic compounds, isomers, polar compounds. | Recommendation: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it is a robust starting point.[4] However, if co-eluting impurities are observed, a Phenyl-Hexyl column is the logical next step to exploit different separation mechanisms. |
Mobile Phase Optimization
The mobile phase composition dictates the retention and elution of the analyte. Key variables include the organic modifier and the pH.
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
| Modifier | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Recommendation |
| Properties | Lower viscosity, lower UV cutoff (~190 nm), strong elution strength. | Higher viscosity, higher UV cutoff (~205 nm), can offer different selectivity. | ACN's lower viscosity results in lower backpressure, which is advantageous. Its lower UV cutoff allows for detection at lower wavelengths, which can be crucial for capturing all potential impurities. |
| Interactions | The nitrile bond's π electrons can disrupt π-π interactions between an analyte and a phenyl-based stationary phase.[5] | A strong proton donor and acceptor, which can lead to different hydrogen bonding interactions. | Recommendation: Acetonitrile is the preferred first choice for its superior physical properties. Methanol should be evaluated as a tool to alter selectivity if ACN does not provide adequate resolution. |
Mobile Phase pH and Buffering
For nitrogen-containing heterocycles, controlling the mobile phase pH is critical to ensure peak shape and reproducibility.[2][5] Uncontrolled pH can lead to protonation/deprotonation of the analyte on the column, resulting in severe peak tailing.
-
Acidic Conditions: Adding a small amount of acid (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid) to the mobile phase protonates the basic nitrogen atoms on the pyrrolopyridine ring. This ensures a single ionic species exists, leading to sharper, more symmetrical peaks. It also suppresses the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.[5]
-
Buffered Conditions: For methods requiring high pH stability or when operating near the analyte's pKa, a buffer (e.g., Ammonium Formate or Ammonium Acetate) is necessary.
Recommendation: Start with a simple acidic mobile phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
This approach is simple, effective for improving peak shape for basic compounds, and compatible with mass spectrometry (MS) detection if impurity identification is required later.
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simple and robust but often fails to elute late-retained impurities in a reasonable time or resolve them from the main peak.
-
Gradient Elution: The mobile phase composition changes over time, typically by increasing the percentage of the organic modifier (Mobile Phase B). This is essential for purity analysis.[4] It allows for the elution of impurities with a wide range of polarities, ensuring that both early-eluting (polar) and late-eluting (non-polar) impurities are detected and resolved within a single run.
Experimental Protocol: Optimized Method & System Suitability
Based on the comparative analysis, the following protocol represents a robust starting point for purity assessment.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm (USP L1) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC Grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC Grade Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or analyte's λmax); monitor 220-400 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Concentration | 0.5 mg/mL |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for ensuring trustworthy data, as outlined in USP <621>.[6][7][8] A standard solution of the main compound is injected (typically n=5 or 6 replicates) and the following parameters are assessed.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase delivery. |
Method Validation: Establishing Trustworthiness
Once the method is developed, it must be validated to prove it is suitable for its intended purpose, following guidelines like ICH Q2(R1).[9][10][11]
Step-by-Step Validation Protocol
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Procedure: Inject the diluent (blank), a solution of the main compound, and a sample that has been subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light).
-
Acceptance Criteria: The main peak should be free from interference from any other peaks in the chromatograms of the blank and degraded samples. Peak purity analysis using a DAD is required to confirm homogeneity.
-
-
Linearity:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
-
Procedure: Prepare a series of at least five standard solutions covering the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Objective: To assess the method's variability.
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the response from serially diluted solutions.
-
Acceptance Criteria: LOD is often defined as S/N ≥ 3, and LOQ as S/N ≥ 10. The LOQ must be precise and accurate.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
-
Conclusion
The purity assessment of this compound by HPLC is a systematic process that relies on a deep understanding of chromatographic principles and the analyte's chemical nature. By making informed, comparative decisions during method development—from column selection to mobile phase optimization—a robust and reliable method can be established. The subsequent validation, performed according to internationally recognized standards such as ICH Q2(R1), transforms this method into a self-validating system. This ensures that the purity data generated is not only accurate and precise but also scientifically sound and trustworthy, meeting the rigorous demands of researchers, scientists, and drug development professionals.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation Of Analytical Procedures: Text And Methodology Q2(R1). [Link]
-
United States Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]
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ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Welch Labs. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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A Comparative Guide to the Reactivity of Methyl 5-chloro- and 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. Functionalization of the 7-azaindole core is a cornerstone of drug discovery programs targeting kinases, among other protein classes.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its bromo analog. The choice between a chloro- or bromo-substituent at the 5-position is a critical decision in synthesis design, directly impacting reaction conditions, catalyst selection, and overall efficiency. We will delve into the fundamental chemical principles governing their differential reactivity and provide supporting experimental frameworks for their application in key synthetic transformations.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
The disparate reactivity between the chloro- and bromo-analogs is not arbitrary; it is rooted in the fundamental properties of their respective carbon-halogen (C-X) bonds. In the context of the most crucial transformations for these scaffolds—palladium-catalyzed cross-coupling reactions—two factors are paramount.
-
Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. It is the most significant predictor of reactivity in cross-coupling. The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the carbon-chlorine (C-Cl) bond.[1][2] This translates directly to faster reaction rates, as the C-X bond cleavage occurs during the often rate-determining oxidative addition step of the catalytic cycle.[1]
-
Oxidative Addition Kinetics: The first and often rate-limiting step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the Pd(0) catalyst into the C-X bond. The rate of this step generally follows the trend I > Br > OTf > Cl.[1][3] The C-Br bond's greater polarizability and lower BDE facilitate a more rapid interaction and insertion by the electron-rich palladium center compared to the C-Cl bond.[1]
Quantitative Comparison of Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| Aryl-Cl | ~97[2] | Stronger bond, slower oxidative addition, requires more forcing conditions. |
| Aryl-Br | ~84[2] | Weaker bond, faster oxidative addition, allows for milder conditions. |
This ~13 kcal/mol difference is substantial and forms the basis for the observable differences in reactivity discussed in the following sections.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the 7-azaindole core. The choice of the halogen at the C5 position dictates the required reaction conditions, including catalyst loading, temperature, and ligand selection.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the 7-azaindole core and various aryl or vinyl boronic acids/esters.
-
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This substrate is highly reactive and will typically undergo Suzuki coupling under mild to moderate conditions. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient, with reactions proceeding efficiently at temperatures ranging from 80-100 °C.
-
This compound: Coupling the chloro-analog is significantly more challenging due to the stronger C-Cl bond.[4] Achieving high yields often necessitates more advanced catalyst systems. These include palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are specifically designed to facilitate the difficult oxidative addition of aryl chlorides.[5] Higher temperatures (≥100 °C) and potentially higher catalyst loadings are also common requirements.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the introduction of primary and secondary amines at the C5 position.[6]
-
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: As with Suzuki coupling, the bromo-compound is the more facile coupling partner. A wide range of amines can be coupled using various palladium sources and ligands. The reaction generally proceeds to completion under moderate heating.
-
This compound: The amination of the chloro-analog is demanding and highly dependent on the choice of ligand.[7] The development of sterically hindered, electron-rich ligands by Buchwald and others was a critical breakthrough that made aryl chlorides viable substrates for this transformation.[8] Without these specialized ligands, reactions are often sluggish and result in low yields or decomposition.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the 7-azaindole scaffold.[9] This reaction is fundamental for creating intermediates that can be further transformed, for example, into triazoles or other heterocycles.[10]
-
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This substrate readily participates in Sonogashira couplings using a standard palladium catalyst (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (typically CuI) and an amine base.[11] Reactions can often be run at or slightly above room temperature.
-
This compound: The chloro-analog is a less reactive partner. While coupling is possible, it generally requires higher temperatures, longer reaction times, and more robust catalyst systems to achieve comparable yields to the bromo-derivative. The general reactivity trend for Sonogashira coupling firmly places bromides as superior to chlorides.[11]
Nucleophilic Aromatic Substitution (S_N_Ar)
While less common for C5 functionalization of this specific scaffold compared to cross-coupling, it's important to consider the S_N_Ar mechanism. Here, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[12]
The reactivity in S_N_Ar is governed by two main factors:
-
Ring Activation: The electron-withdrawing nature of the pyridine nitrogen and the C4-carboxylate group activates the ring system for nucleophilic attack.
-
Leaving Group Ability: The leaving group must be able to depart effectively.
In this context, the reactivity order can sometimes be inverted (Cl > Br). The higher electronegativity of chlorine can better stabilize the negative charge in the Meisenheimer intermediate through an inductive effect, potentially lowering the activation energy of the first, rate-determining step.[13] However, this is highly dependent on the specific nucleophile, solvent, and reaction conditions. For many common nucleophiles, the difference in leaving group ability (I > Br > Cl > F) remains the dominant factor.
Experimental Protocols: A Practical Guide
The following are generalized, representative protocols. Note: Optimal conditions are substrate-dependent and require empirical optimization.
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Representative Suzuki-Miyaura Coupling
-
Objective: To couple an arylboronic acid with the 5-halo-7-azaindole.
-
Materials:
-
Methyl 5-halo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (see table below)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 5-halo-7-azaindole, arylboronic acid, palladium catalyst/ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
| Substrate | Typical Catalyst/Ligand | Typical Temp. | Expected Outcome |
| Bromo Analog | PdCl₂(dppf) (2-5 mol%) | 80-90 °C | High yield, shorter reaction time. |
| Chloro Analog | XPhos Pd G3 (2-5 mol%) | 100-110 °C | Good to high yield, requires specialized catalyst and higher temp. |
Protocol 2: Representative Buchwald-Hartwig Amination
-
Objective: To couple a primary or secondary amine with the 5-halo-7-azaindole.
-
Materials:
-
Methyl 5-halo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst and ligand (see table below)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the 5-halo-7-azaindole and the degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the vessel and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
-
| Substrate | Typical Catalyst/Ligand | Typical Temp. | Expected Outcome |
| Bromo Analog | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | 90-100 °C | Good to high yield with a range of amines. |
| Chloro Analog | RuPhos Pd G3 (2-5 mol%) | 100-120 °C | Highly dependent on specialized catalyst system for success. |
Conclusion and Strategic Recommendations
The evidence unequivocally demonstrates that Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is the more reactive substrate in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[1] Its weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
However, the choice between the chloro- and bromo-analog is a strategic one that balances reactivity with practical and economic considerations.
-
For early-stage discovery and rapid analog synthesis: The bromo-derivative is the superior choice. Its high reactivity and reliability ensure that desired compounds can be synthesized quickly and efficiently, allowing for rapid exploration of structure-activity relationships.
-
For large-scale synthesis and process development: The chloro-derivative becomes a highly attractive option. Aryl chlorides are generally less expensive and more widely available than their bromo counterparts. While initial process development may be more intensive, requiring screening of advanced catalyst systems, the long-term cost savings on a manufacturing scale can be substantial.[1] The continuous evolution of highly active palladium catalysts is making the use of aryl chlorides increasingly practical and widespread.
Ultimately, the decision rests on the specific goals of the research program. Understanding the fundamental differences in reactivity outlined in this guide empowers chemists to make informed, strategic decisions in the design and execution of their synthetic routes.
References
- BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
de Koning, C. B., et al. (2015). Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. Bioorganic & Medicinal Chemistry, 23(14), 4259-4268. Available from: [Link]
- BenchChem. A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- BenchChem. A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
-
Gomes, P. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2473. Available from: [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Roy, D. & De, S. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1338. Available from: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Carrow, B. P. & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(43), 12592-12604. Available from: [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: Featuring Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, a recurring challenge is achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount during lead discovery and optimization.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and purine systems, offering a unique combination of hydrogen bonding capabilities and physicochemical properties that are highly favorable for kinase inhibition.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole nitrogen can act as a hydrogen bond donor, mimicking the adenine portion of ATP. This allows 7-azaindole derivatives to anchor effectively in the ATP-binding pocket of many kinases.[4][5] Prominent examples of FDA-approved drugs containing this scaffold, such as the BRAF inhibitor Vemurafenib, underscore its therapeutic potential.[5]
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a versatile intermediate and a valuable tool compound for exploring the chemical space around the 7-azaindole core.[8][9][10] Profiling its kinase selectivity provides a baseline understanding that can inform the design of more potent and selective inhibitors.
Designing a Kinase Selectivity Profiling Campaign
The primary goal of selectivity profiling is to understand the interaction landscape of a compound across the human kinome. This is typically achieved by screening the compound against a large, representative panel of kinases. Several commercial platforms are available for this purpose, offering panels that cover a significant portion of the kinome, including important mutant forms relevant to disease.[11][12]
The choice of assay technology is a critical decision point. The two most common approaches are:
-
Biochemical Activity Assays: These measure the ability of a compound to inhibit the phosphotransferase activity of a kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, providing a luminescent readout that is inversely proportional to kinase inhibition.[13][14]
-
Binding Assays: These directly measure the binding affinity of a compound to the kinase. A popular format is the competitive binding assay, where the test compound competes with a known, tagged ligand for binding to the kinase. This approach is independent of enzyme activity and can identify inhibitors that bind to both active and inactive kinase conformations.[15]
For a comprehensive profile, especially for an ATP-competitive scaffold like the 7-azaindole, a competitive binding assay is an excellent choice. It provides a direct measure of affinity (dissociation constant, Kd) and is less susceptible to confounding factors like ATP concentration.[15]
Experimental Workflow: Competitive Binding Assay
The following diagram outlines a typical workflow for large-scale kinase selectivity profiling using a competitive binding-based platform.
Caption: High-throughput kinase selectivity profiling workflow.
Detailed Protocol: Single-Dose Percent Inhibition Profiling
This protocol describes an initial screening pass to identify primary targets, typically performed at a single high concentration (e.g., 1 or 10 µM) of the test compound.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by serial dilution to achieve the final desired assay concentration.
-
Assay Plate Preparation: Utilize a pre-aliquoted kinase panel (e.g., Eurofins KINOMEscan™ or Reaction Biology HotSpot™) in a 384-well plate format.[16][12] Each well contains a specific kinase, an immobilized ligand, and other necessary buffer components.
-
Reaction Mixture: Add the test compound to each well of the kinase panel plate. The final DMSO concentration should be kept constant across all wells, typically ≤ 1%.
-
Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14]
-
Washing: Wash the plates to remove unbound compound and kinase.
-
Detection: Add a detection reagent (e.g., an antibody conjugate that recognizes the tagged kinase) and incubate.
-
Signal Quantification: Read the plate using an appropriate plate reader. The signal is proportional to the amount of kinase bound to the immobilized ligand.
-
Data Analysis: Calculate the percent inhibition (% Inhibition) for each kinase relative to a DMSO control (0% inhibition) and a positive control compound (100% inhibition).
% Inhibition = 100 * (1 - (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal))
Comparative Analysis: Interpreting the Selectivity Profile
To illustrate the utility of this approach, we present a hypothetical but representative dataset for this compound, screened at 10 µM against a selection of kinases known to be modulated by other 7-azaindole derivatives. This is compared with Staurosporine, a well-known non-selective kinase inhibitor, and a selective JAK1 inhibitor (a common target class for this scaffold).[7]
Table 1: Hypothetical Kinase Inhibition Profile at 10 µM
| Kinase Target | Kinase Family | This compound (% Inhibition) | Staurosporine (% Inhibition) | Selective JAK1 Inhibitor (% Inhibition) |
| JAK1 | Tyrosine Kinase | 95 | 99 | 98 |
| JAK2 | Tyrosine Kinase | 88 | 99 | 25 |
| JAK3 | Tyrosine Kinase | 75 | 99 | 15 |
| TYK2 | Tyrosine Kinase | 65 | 98 | 18 |
| FLT3 | Tyrosine Kinase | 92 | 99 | 8 |
| VEGFR2 | Tyrosine Kinase | 55 | 99 | 5 |
| SRC | Tyrosine Kinase | 40 | 99 | < 5 |
| CDK2 | CMGC | 25 | 98 | < 5 |
| GSK3β | CMGC | 15 | 97 | < 5 |
| AURKA | Ser/Thr Kinase | 10 | 96 | < 5 |
| PIM1 | CAMK | 5 | 95 | < 5 |
| AKT1 | AGC | < 5 | 94 | < 5 |
Data is hypothetical and for illustrative purposes only.
Causality Behind the Data:
-
Primary Targets: this compound shows significant inhibition of the JAK family kinases and FLT3. This is consistent with findings for other 7-azaindole derivatives.[2][7]
-
Selectivity: Compared to the pan-kinase inhibitor Staurosporine, our test compound is remarkably selective. It shows moderate activity against VEGFR2 and SRC but is largely inactive against kinases from other families like CMGC, AGC, and CAMK. This selectivity is a desirable trait for a lead compound.
-
Comparison to Alternatives: When compared to a highly optimized selective JAK1 inhibitor, our compound displays a broader profile within the JAK family, inhibiting JAK2 and JAK3 more strongly. This could be a starting point for either a pan-JAK inhibitor program or an optimization campaign to improve selectivity for a single JAK isoform.
From Initial Hits to Quantitative Potency
Following the initial single-dose screen, the next logical step is to determine the potency (e.g., Kd or IC50) for the most promising "hits" (typically those with >50-70% inhibition). This is achieved by performing a dose-response analysis.
Protocol: Dose-Response and Kd Determination
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Assay Execution: Perform the competitive binding assay as described previously, using the range of compound concentrations against the selected kinases of interest (e.g., JAK1, JAK2, JAK3, FLT3, VEGFR2).
-
Data Fitting: Plot the percentage of kinase bound against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the concentration at which 50% of the kinase is inhibited (IC50) or, in the case of binding assays, the dissociation constant (Kd).
Table 2: Hypothetical Potency (Kd) Data
| Kinase Target | This compound (Kd, nM) |
| JAK1 | 150 |
| FLT3 | 220 |
| JAK2 | 450 |
| JAK3 | 800 |
| VEGFR2 | 2,500 |
| SRC | >10,000 |
Data is hypothetical and for illustrative purposes only.
This quantitative data allows for a more precise ranking of target affinity and provides a clear path for structure-activity relationship (SAR) studies. For example, medicinal chemists could now focus on modifications to the 7-azaindole scaffold to improve potency on JAK1 while reducing activity against VEGFR2 to minimize potential off-target effects associated with angiogenesis inhibition.
Conclusion and Future Directions
The kinase selectivity profile is a critical dataset in the journey of a kinase inhibitor from a mere chemical entity to a potential therapeutic agent. This guide has outlined a robust, industry-standard workflow for generating and interpreting such a profile, using this compound as a representative of the medicinally important 7-azaindole class.
By employing a broad-panel, competitive binding assay, researchers can efficiently identify primary targets, quantify potency, and make data-driven decisions to guide medicinal chemistry efforts. The hypothetical data presented herein demonstrates how this compound could serve as a valuable starting point for developing inhibitors targeting the JAK-STAT and FLT3 signaling pathways. The next steps in a real-world scenario would involve validating these biochemical hits in cell-based assays to confirm their functional activity and translating these findings into more complex biological systems.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Popowycz, F., Joseph, B., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current chemical genomics, 8, 1-13. [Link]
-
Gozalbes, R., Pineda-Lucena, A., & Company, A. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3129-3146. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link]
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Lee, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical intermediates, such as Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, demand a meticulous, knowledge-based approach. This guide provides a comprehensive, procedural framework for its proper disposal, grounded in scientific principles and regulatory compliance.
Our core philosophy is that a disposal protocol is not merely a list of steps but a self-validating system built on a thorough understanding of the material's chemical nature and associated risks.
Hazard Characterization: A Risk-Based Assessment
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Analogous compounds are classified as harmful via oral, dermal, and inhalation routes.[1] |
| Local Tissue Effects | Causes serious skin and eye irritation; may cause respiratory irritation. | This is a consistent finding across multiple safety data sheets for similar pyrrolopyridine structures.[2][3] |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects. | The heterocyclic and halogenated nature of the molecule suggests persistence and ecotoxicity. |
| Combustion Byproducts | Hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas.[4] | As a chlorinated organic compound, improper incineration can lead to the formation of highly toxic dioxins and furans.[5][6][7] |
This assessment establishes this compound as a hazardous material requiring disposal as regulated chemical waste.
Regulatory Framework: The Principle of Generator Responsibility
In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8][10]
A core tenet of RCRA is that the generator of the waste is responsible for its safe management from "cradle to grave."[9] This includes proper identification, segregation, storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). Additionally, the Occupational Safety and Health Administration (OSHA) provides standards for worker safety during hazardous waste operations under its HAZWOPER guidelines.[11][12]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations.[13]
Core Disposal Protocol: High-Temperature Incineration
The scientifically preferred and regulatory-compliant method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized facility.[2][4]
Causality: This method is chosen for two critical reasons:
-
Complete Destruction: Temperatures typically exceeding 850°C ensure the complete thermal decomposition of the parent compound, preventing its release into the environment.[14]
-
Byproduct Management: Licensed hazardous waste incinerators are equipped with advanced afterburners and flue gas scrubbing systems.[14][15] These systems are essential for neutralizing and removing the acidic hydrogen chloride (HCl) gas and preventing the de novo synthesis of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which can form at lower temperatures.[6][15]
Step-by-Step Protocol for Waste Preparation
-
Waste Identification: Formally classify all waste streams containing the target compound as "Halogenated Organic Waste." This is a critical segregation step.
-
Segregation: At the point of generation, meticulously separate waste into designated streams. Do NOT mix halogenated waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.
-
Containerization:
-
Select an appropriate waste container. See Table 2 for material compatibility.
-
For solid waste (e.g., residual compound, contaminated weigh paper), place it directly into a designated solid waste container.[2]
-
For liquid waste (e.g., reaction mother liquor, chromatography fractions), pour it into a designated liquid waste container using a funnel.
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
-
Labeling:
-
Securely attach a hazardous waste tag provided by your EHS department to the container.
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.
-
Ensure the tag is dated with the accumulation start date.
-
-
Storage:
-
Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this material via any other method.
-
On-Site Waste Management Workflow
Effective disposal begins with rigorous on-site management. The following workflow illustrates the decision-making process from generation to disposal.
Caption: Waste segregation and handling workflow.
Waste Container Compatibility
The choice of waste container material is crucial to prevent leaks and reactions. Polyethylene and glass are generally excellent choices for chlorinated organic compounds.
| Material | Compatibility | Rationale & Considerations |
| High-Density Polyethylene (HDPE) | A - Resistant | HDPE has broad chemical resistance to many chemical classes, including heterocyclic compounds.[17][18] It is a cost-effective and shatter-resistant option. |
| Borosilicate Glass | A - Resistant | Glass offers superior chemical resistance and is suitable for long-term storage of a wide variety of chemical wastes.[19] It is, however, more susceptible to breakage. |
| Low-Density Polyethylene (LDPE) | B - Variable | LDPE may be less resistant than HDPE, particularly over long-term storage or with certain solvent mixtures.[17] Use with caution and for short accumulation times only. |
Compatibility Ratings: A = Resistant, B = Variable resistance, depending on conditions.[20]
Spill Management and Decontamination
Accidents can happen, and a prepared response is critical. Always handle this compound inside a chemical fume hood.
Protocol for Small Spills (Solid)
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and chemically resistant gloves.
-
Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust generation.[2]
-
Collection: Carefully sweep or scoop the material and absorbent into a designated container for halogenated solid waste.[2][4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Materials: All cleanup materials (cloths, gloves, etc.) must be disposed of as halogenated solid waste.
Protocol for Small Spills (Liquid Solution)
-
Restrict and Don PPE: Follow steps 1 and 2 from the solid spill protocol.
-
Containment: Cover the spill with an inert absorbent material (e.g., absorbent pads, vermiculite).[3]
-
Collection: Once fully absorbed, carefully collect the material and place it into a container for halogenated solid waste.
-
Decontamination & Disposal: Follow steps 5 and 6 from the solid spill protocol.
By adhering to these scientifically-grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Safeguarding Your Research: A Practical Guide to Handling Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational and disposal plans.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant[1]. Based on the known hazards of analogous chlorinated heterocyclic compounds, we must anticipate the potential for skin, eye, and respiratory tract irritation[2][3][4][5][6]. The precautionary principle dictates that we treat this compound with a high degree of care to mitigate any unforeseen hazards.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, or more severe irritation[3][4][5][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs[2][3][6].
-
Harmful if Swallowed: Ingestion could cause irritation of the digestive tract[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and aerosols that can cause serious eye irritation[3][7][8]. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | To prevent skin contact and absorption. Always inspect gloves for integrity before use and change them frequently, especially after direct contact[7][8]. For prolonged handling, consider double-gloving[9]. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat. | To protect skin and personal clothing from spills and contamination[7][8]. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood. | To minimize the inhalation of dust or aerosols. All weighing and handling of the solid compound should be performed in a fume hood[7][8]. |
| Footwear | Closed-toe shoes. | A fundamental laboratory safety requirement to protect against spills and falling objects[8]. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment. The following protocol outlines the key stages of handling this compound.
Preparation
-
Engineering Controls Verification: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that the sash is at the appropriate height. Confirm that an eyewash station and safety shower are readily accessible[8].
-
Workspace Decontamination: The designated work area within the fume hood should be clean and free of any unnecessary equipment or clutter.
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
Handling
-
Aliquotting and Weighing: All manipulations involving the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to control the release of dust particles[8].
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed.
Post-Handling
-
Decontamination: Clean the work area thoroughly with an appropriate solvent to remove any residual chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste[8].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[3][8].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect our environment.
Waste Segregation
-
Unused/Waste Chemical: Collect any unused or waste product in a designated, properly labeled hazardous waste container[7]. The container must be compatible with the chemical and have a secure lid.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be collected as hazardous waste[7]. Place these items in a sealed and labeled hazardous waste bag or container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Follow your institution's and local regulations for the collection and disposal of chemical waste[7]. Do not pour this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][4]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support[3][4]. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A culture of safety is the bedrock of scientific advancement.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

